Yunaconitoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H43NO10 |
|---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
[(1R,2R,3R,4R,5S,6S,8R,10R,13R,17S)-8-acetyloxy-11-ethyl-5-hydroxy-6,18-dimethoxy-13-(methoxymethyl)-14-oxo-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-15-en-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C34H43NO10/c1-7-35-16-31(17-40-3)22(37)12-13-32-21-14-33(39)23(42-5)15-34(45-18(2)36,25(28(32)35)26(43-6)27(31)32)24(21)29(33)44-30(38)19-8-10-20(41-4)11-9-19/h8-13,21,23-29,39H,7,14-17H2,1-6H3/t21-,23+,24-,25?,26?,27-,28-,29-,31+,32-,33+,34-/m1/s1 |
InChI Key |
SHTGLCWQWPWURU-ZCYOVLRZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Yunaconitoline: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yunaconitoline, a complex C19-diterpenoid alkaloid, is a prominent member of the aconitine (B1665448) family of natural products. Exhibiting significant biological activities, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification. The protocols described herein are compiled from scientific literature and are intended to serve as a foundational resource for researchers engaged in the study of this potent bioactive molecule.
Natural Sources of this compound
This compound is primarily found in various species of the genus Aconitum, a member of the Ranunculaceae family. These plants, commonly known as aconite, wolf's bane, or monkshood, are notorious for their toxicity, which is largely attributed to the presence of diterpenoid alkaloids. The distribution of this compound can vary significantly between different Aconitum species and even within different populations of the same species due to geographical and environmental factors.
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference(s) |
| Aconitum forrestii | Ranunculaceae | Roots | [1] |
| Aconitum tsaii | Ranunculaceae | Roots | |
| Aconitum hemsleyanum | Ranunculaceae | Roots | |
| Aconitum geniculatum | Ranunculaceae | Roots | |
| Aconitum vilmorinianum | Ranunculaceae | Roots | |
| Aconitum bulleyanum | Ranunculaceae | Roots | |
| Aconitum kusnezoffii | Ranunculaceae | Roots | |
| Aconitum nagarum | Ranunculaceae | Roots | |
| Aconitum piepunense | Ranunculaceae | Roots | |
| Aconitum pseudostapfinum | Ranunculaceae | Roots | |
| Aconitum sinomontanum | Ranunculaceae | Roots | |
| Aconitum sungpanense | Ranunculaceae | Roots |
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process that involves extraction, acid-base partitioning to separate the alkaloidal fraction, and subsequent chromatographic purification. The following protocols are generalized from methods reported for the isolation of diterpenoid alkaloids from Aconitum species.
Extraction of Total Alkaloids
The initial step involves the extraction of the total alkaloidal content from the dried and powdered plant material.
Experimental Protocol: Ethanolic Extraction
-
Preparation of Plant Material: Air-dry the roots of the selected Aconitum species and grind them into a fine powder (approximately 40-60 mesh).
-
Maceration: Macerate the powdered plant material with 95% ethanol (B145695) (EtOH) at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24 hours.
-
Repeated Extraction: Filter the extract and repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
This classical chemical method is employed to separate the basic alkaloids from other neutral and acidic compounds present in the crude extract.
Experimental Protocol: Acid-Base Extraction
-
Acidification: Dissolve the crude ethanolic extract in 1% aqueous hydrochloric acid (HCl).
-
Removal of Neutral and Acidic Components: Extract the acidic solution with diethyl ether or dichloromethane (B109758) (CH₂Cl₂) three times. The aqueous layer containing the protonated alkaloids is retained, while the organic layer containing neutral and acidic compounds is discarded.
-
Basification: Adjust the pH of the aqueous layer to approximately 9-10 with a 10% aqueous solution of sodium carbonate (Na₂CO₃) or ammonia (B1221849) (NH₃·H₂O).
-
Extraction of Free Alkaloids: Extract the basified aqueous solution with CH₂Cl₂ or chloroform (B151607) (CHCl₃) three times. The combined organic layers now contain the free alkaloids.
-
Final Concentration: Wash the combined organic layers with distilled water, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the total crude alkaloid fraction.
Chromatographic Purification
The crude alkaloid fraction is a complex mixture of various diterpenoid alkaloids. Further purification is achieved through a series of chromatographic techniques.
Initial fractionation of the crude alkaloids is typically performed using column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., a mixture of chloroform and methanol) and pack it into a glass column.
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of chloroform-methanol (e.g., starting from 100:0 and gradually increasing the proportion of methanol (B129727) to 90:10 or 80:20).
-
Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction using thin-layer chromatography (TLC).
-
Pooling of Fractions: Combine the fractions containing this compound based on their TLC profiles.
Table 2: Typical Parameters for Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (100-200 mesh) or Alumina (neutral) |
| Column Dimensions | Dependent on the amount of crude material |
| Mobile Phase | Gradient of Chloroform:Methanol |
| Initial Eluent | Chloroform (100%) |
| Final Eluent | Chloroform:Methanol (80:20) |
| Fraction Volume | 20-50 mL |
| Monitoring | TLC with a suitable developing solvent and visualization reagent |
For obtaining high-purity this compound, preparative HPLC is the final and most effective purification step.
Experimental Protocol: Preparative HPLC
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) (ACN) and water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. The elution can be isocratic or a gradient.
-
Sample Preparation: Dissolve the enriched fraction from the previous chromatographic step in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.
-
Purity Analysis: The purity of the isolated this compound should be assessed by analytical HPLC.
Table 3: Illustrative Parameters for Preparative HPLC
| Parameter | Value |
| Column | C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 3-5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 230 nm) |
| Injection Volume | Dependent on column size and sample concentration |
Characterization of this compound
The structure of the isolated this compound is confirmed using modern spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy, along with 2D NMR techniques (COSY, HSQC, HMBC), are employed for the complete structural elucidation and assignment of all proton and carbon signals.[4][5]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Caption: Detailed acid-base partitioning scheme.
Conclusion
The isolation of this compound from Aconitum species is a challenging yet well-documented process. This guide provides a foundational understanding of the necessary steps, from initial extraction to final purification. Researchers should be aware of the high toxicity of the plant material and the isolated alkaloids, and appropriate safety precautions must be taken throughout the entire process. The methodologies outlined here, when combined with careful analytical monitoring, will enable the successful isolation of this compound for further pharmacological and toxicological investigation.
References
- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolian.com [resolian.com]
- 3. Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
The Enigmatic Path of Yunaconitoline: A Deep Dive into its Biosynthesis in Aconitum
For Researchers, Scientists, and Drug Development Professionals
The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally complex and pharmacologically potent diterpenoid alkaloids. Among these, Yunaconitoline, a C19-diterpenoid alkaloid isolated from the roots of Aconitum bulleyanum, stands out for its significant biological activities. However, the intricate biosynthetic pathway leading to this compound and other aconitine-type alkaloids remains largely unelucidated, posing a significant challenge to their sustainable production and therapeutic development. This technical guide synthesizes the current understanding of the this compound biosynthetic pathway, presenting available data, experimental approaches, and a visual representation of the proposed metabolic route.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound, like other diterpenoid alkaloids, is a complex process that begins with common precursors from primary metabolism and proceeds through a series of cyclizations, oxidations, and rearrangements. While the complete pathway is yet to be fully characterized, research has shed light on the initial steps and provided insights into the later, more complex transformations. The pathway can be broadly divided into three major stages: the formation of the diterpene skeleton, the incorporation of a nitrogen atom to form the atisine (B3415921) precursor, and the subsequent structural modifications leading to the aconitine-type skeleton and ultimately this compound.
Stage 1: Assembly of the Diterpene Skeleton
The journey to this compound begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[1][2][3] The condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl diphosphate (B83284) synthase (GGPPS), yields the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).[1][2][4]
GGPP then undergoes a series of cyclizations catalyzed by diterpene synthases. First, copalyl diphosphate synthase (CPS) catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate. Subsequently, kaurene synthase (KS) or a kaurene synthase-like (KSL) enzyme mediates a second cyclization and rearrangement to produce either ent-kaurene (B36324) or atisene.[2][4] For the biosynthesis of aconitine-type alkaloids, atisene is the key tetracyclic diterpene intermediate.[1][2]
Stage 2: The Genesis of the Atisine Skeleton
A crucial step in the biosynthesis of diterpenoid alkaloids is the incorporation of a nitrogen atom. This is thought to occur through the reaction of the atisene skeleton with a nitrogen-containing moiety, most likely β-ethanolamine derived from the decarboxylation of L-serine.[1] This reaction leads to the formation of the atisine skeleton, which is considered a pivotal precursor for the vast array of diterpenoid alkaloids found in Aconitum and Delphinium species.[1][2] The precise enzymatic mechanisms and intermediates in this conversion are still under investigation.
Stage 3: The Path to Aconitine-type Alkaloids and this compound
The transformation of the atisine skeleton into the highly complex and toxic aconitine-type alkaloids, including this compound, involves a series of extensive oxidative modifications and rearrangements. These modifications are believed to be catalyzed by a variety of enzymes, particularly cytochrome P450 monooxygenases (CYP450s) and acyltransferases.[4]
Key proposed steps include:
-
Oxidations: Multiple hydroxylation and oxidation reactions at various positions of the atisine skeleton.
-
Rearrangements: A key semipinacol rearrangement is proposed to transform the denudatine-type skeleton into the aconitine-type skeleton.[5]
-
Acylations: The addition of acetyl and benzoyl groups at specific positions, which significantly influences the toxicity and pharmacological activity of the final molecule.[6] For this compound, this would include the attachment of an acetyl group and a benzoyl group.
The exact sequence of these reactions and the enzymes involved in the biosynthesis of this compound are yet to be definitively established. Transcriptome analyses of different Aconitum species have identified numerous candidate genes, particularly for CYP450s and acyltransferases, that are co-expressed with the accumulation of aconitine-type alkaloids, suggesting their potential role in the pathway.[4][7]
Quantitative Data on Diterpenoid Alkaloid Biosynthesis
Quantitative data on the biosynthesis of this compound specifically is scarce. However, studies on related diterpenoid alkaloids in Aconitum provide valuable insights. The following tables summarize available quantitative data from transcriptomic and metabolomic studies.
| Table 1: Differential Gene Expression in Aconitum heterophyllum | |
| Gene | Fold Change (Root vs. Shoot) |
| Phosphoglycerate dehydrogenase (PGDH) | ~2-4 |
| Phosphoserine aminotransferase (PSAT) | ~2-4 |
| Kaurene oxidase (KO) | ~2-4 |
| Kaurene hydroxylase (KH) | ~2-4 |
| Reference:[8] |
| Table 2: Metabolite Content in High vs. Low Atisine Accessions of A. heterophyllum | |
| Metabolite | Fold Increase in High Content Accession |
| Atisine | ~2.6 |
| Steviol | ~6 |
| Reference:[8] |
| Table 3: Up-regulation of Genes in High Atisine Accession of A. heterophyllum | |
| Gene Category | Fold Up-regulation |
| Glycolysis | 3-62 |
| Serine Biosynthesis | 3-62 |
| Diterpene Biosynthesis | 3-62 |
| Reference:[8] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments frequently cited in the literature.
Transcriptome Analysis (RNA-Seq)
Objective: To identify candidate genes involved in the biosynthesis of diterpenoid alkaloids by comparing gene expression profiles across different tissues or conditions.
Methodology:
-
RNA Extraction: Total RNA is extracted from various plant tissues (e.g., roots, leaves, flowers) using a suitable kit or protocol (e.g., Trizol method). RNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis.
-
Sequencing: The prepared cDNA libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina HiSeq).
-
Data Analysis: Raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then de novo assembled into unigenes. These unigenes are annotated by comparing their sequences against public databases (e.g., NR, Swiss-Prot, KEGG). Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in tissues with high alkaloid accumulation.
Metabolite Profiling (LC-MS)
Objective: To identify and quantify diterpenoid alkaloids and their potential intermediates in plant extracts.
Methodology:
-
Sample Preparation: Plant tissues are dried and ground into a fine powder. A known amount of the powder is extracted with a suitable solvent (e.g., methanol) using ultrasonication or other extraction methods. The extract is then filtered and diluted for analysis.
-
Liquid Chromatography (LC): The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation of the metabolites is achieved on a C18 column with a gradient elution program using a mobile phase typically consisting of water with an additive (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry (MS): The eluent from the LC system is introduced into a mass spectrometer (e.g., Q-TOF MS or Orbitrap MS). The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of compounds.
-
Data Analysis: The acquired LC-MS data is processed using specialized software. Metabolites are identified by comparing their retention times and mass spectra with those of authentic standards or by searching against metabolite databases. Quantification is performed by measuring the peak area of each compound.
Visualization of the Biosynthesis Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the key intermediates and enzymatic steps.
Caption: Proposed biosynthesis of this compound.
Future Perspectives
The complete elucidation of the this compound biosynthetic pathway is a formidable but essential task for enabling the biotechnological production of this and other valuable diterpenoid alkaloids. Future research should focus on:
-
Functional Characterization of Enzymes: The candidate genes identified through transcriptomic studies need to be functionally validated through in vitro enzyme assays and in vivo expression studies.
-
Identification of Intermediates: Advanced metabolomic techniques, including isotope labeling studies, will be crucial for identifying the elusive intermediates in the later stages of the pathway.
-
Synthetic Biology Approaches: Once the key enzymes are identified, they can be assembled in microbial hosts (e.g., E. coli or yeast) to create synthetic production platforms for this compound and its precursors.
A deeper understanding of the molecular machinery behind this compound biosynthesis will not only pave the way for its sustainable supply but also provide valuable tools for engineering novel alkaloid structures with improved therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-omics analysis reveals tissue-specific biosynthesis and accumulation of diterpene alkaloids in Aconitum japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 7. Transcriptome analysis to identify genes involved in the biosynthesis of aconitines in aconitum pendulum [yaoxuexuebao-05134870.com]
- 8. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]
Yunaconitoline: A Comprehensive Technical Overview of its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yunaconitoline is a complex diterpenoid alkaloid isolated from the roots of Aconitum bulleyanum.[1] This technical guide provides a detailed examination of its chemical structure and stereochemistry, based on available spectroscopic data. Due to the intricate nature of its polycyclic framework and numerous stereocenters, a comprehensive understanding of its three-dimensional architecture is critical for researchers in natural product chemistry, pharmacology, and drug development. This document summarizes the key structural features of this compound and outlines the general experimental methodologies employed for the structural elucidation of similar natural products.
Chemical Structure
This compound is a C19-diterpenoid alkaloid characterized by a highly intricate hexacyclic core. Its molecular formula is C34H43NO10, with a molecular weight of 625.715 g/mol .[1] The structure incorporates multiple functional groups, including a characteristic N-ethyl group, several methoxy (B1213986) groups, a benzoyloxy group, and an acetoxy group, which contribute to its chemical properties and biological activity.
The core structure of this compound is a rigid, caged skeleton that presents a significant synthetic challenge and is a subject of interest for its potential pharmacological applications.
Core Skeleton and Functional Groups
The fundamental structure of this compound is built upon a complex aconitane (B1242193) skeleton. Key functional groups attached to this skeleton include:
-
N-ethyl group: Attached to the nitrogen atom within the heterocyclic ring system.
-
Methoxy groups: Located at various positions on the carbocyclic framework.
-
Benzoyloxy group: An ester linkage involving benzoic acid.
-
Acetoxy group: An ester linkage involving acetic acid.
-
Hydroxyl groups: Present at specific stereocenters.
The precise connectivity and arrangement of these groups are crucial for the molecule's identity and bioactivity.
Stereochemistry
The stereochemistry of this compound is a critical aspect of its chemical identity, with numerous chiral centers defining its three-dimensional shape. The relative and absolute configurations of these stereocenters have been determined through advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and, where available for analogous compounds, X-ray crystallography.
The InChI (International Chemical Identifier) string for this compound provides a standardized representation of its stereochemistry:
InChI=1S/C34H43NO10/c1-7-35-16-31(17-40-3)22(37)12-13-32-21-14-33(39)23(42-5)15-34(45-18(2)36,25(28(32)35)26(43-6)27(31)32)24(21)29(33)44-30(38)19-8-10-20(41-4)11-9-19/h8-13,21,23-29,39H,7,14-17H2,1-6H3/t21-,23+,24-,25?,26+,27-,28-,29-,31+,32-,33+,34-/m1/s1[1]
This notation precisely defines the spatial arrangement of atoms at each chiral center.
Quantitative Spectroscopic Data Summary
While the original primary literature containing the detailed raw data for this compound could not be located through the performed searches, this section outlines the types of quantitative data that would be expected from its structural elucidation and presents them in a structured format for clarity. This data is foundational for the confirmation of its chemical structure.
NMR Spectroscopic Data
NMR spectroscopy is the most powerful tool for elucidating the structure of complex organic molecules like this compound. A complete dataset would include ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC).
Table 1: Hypothetical ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity |
| C-1 | ||
| C-2 | ||
| C-3 | ||
| ... | ||
| C-1' (Benzoyl) | ||
| ... | ||
| CH₃ (Acetyl) | ||
| ... |
Table 2: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | |||
| H-2 | |||
| H-3 | |||
| ... | |||
| H-2', H-6' (Benzoyl) | |||
| ... | |||
| CH₃ (Acetyl) | |||
| ... |
Note: The tables above are placeholders to illustrate the expected format for presenting NMR data. The actual chemical shifts and coupling constants would be determined from the spectra of an isolated and purified sample.
Experimental Protocols
Isolation and Purification Workflow
The isolation of this compound from Aconitum bulleyanum would typically follow a multi-step process.
Caption: General workflow for the isolation and purification of this compound.
Structural Elucidation Protocol
The determination of this compound's structure would involve a combination of spectroscopic techniques.
Caption: Spectroscopic techniques for the structural elucidation of this compound.
Conclusion
This compound possesses a formidable chemical structure, representative of the complex diterpenoid alkaloids found in the Aconitum genus. While its complete spectroscopic and crystallographic data are not widely disseminated, the established structure reveals a molecule of significant interest for further research in synthetic chemistry and pharmacology. The methodologies outlined in this guide provide a framework for the investigation of this compound and other related natural products. Further research to obtain and publish detailed experimental data would be of great value to the scientific community.
References
Yunaconitoline: A Technical Guide to Its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Yunaconitoline, a complex diterpenoid alkaloid. The information is compiled to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a C19-diterpenoid alkaloid isolated from the roots of plants belonging to the Aconitum genus, such as Aconitum bulleyanum.[1] Its complex structure contributes to its significant biological activity and presents a subject of interest for chemical and pharmacological studies.
The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C34H43NO10 | [1][2] |
| Molecular Weight | 625.72 g/mol | [1][2] |
| Appearance | Powder | [2] |
| Boiling Point (Predicted) | 711.5 ± 60.0 °C | [1] |
| Density (Predicted) | 1.35 ± 0.1 g/cm3 | [1] |
| pKa (Predicted) | 12.82 ± 0.70 | [1] |
Solubility Profile
The solubility of a compound is a critical parameter for its formulation and biological testing. The known solubility characteristics of this compound are detailed below.
| Solvent | Solubility | Source |
| General | Soluble in organic solvents like methanol, ethanol, and DMSO. |
Experimental Protocols
The analysis and characterization of this compound rely on standard analytical techniques employed in natural product chemistry. While specific, detailed protocols for this compound are not extensively published, the following sections outline generalized experimental workflows applicable to this and similar diterpenoid alkaloids.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a fundamental technique for the separation, identification, and quantification of this compound from plant extracts or reaction mixtures.
Methodology:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher polarity solvent system (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: UV detection is a common method, with the wavelength set based on the chromophores present in the molecule.
-
Sample Preparation: A sample of the plant extract or purified compound is dissolved in a suitable solvent (e.g., methanol), filtered, and then injected into the HPLC system.
A generalized workflow for HPLC analysis is depicted below.
References
The Dual Legacy of Aconitum Containing Yunaconitoline: From Ancient Remedy to Modern Pharmacological Probe
For Immediate Release
[City, State] – [Date] – A comprehensive whitepaper released today delves into the historical and scientific intricacies of Aconitum plants containing yunaconitoline (B1164412), a potent diterpenoid alkaloid. This in-depth technical guide, targeted at researchers, scientists, and drug development professionals, navigates the complex journey of these plants from their use in traditional medicine to their current status as a subject of modern pharmacological investigation. The paper highlights the critical balance between the therapeutic potential and inherent toxicity of this compound, supported by quantitative data, detailed experimental protocols, and novel visualizations of its molecular interactions.
Aconitum species, commonly known as monkshood or wolfsbane, have been a double-edged sword in human history, utilized for centuries as both powerful poisons and valuable medicines. Traditional Chinese Medicine, particularly in Southwestern China, has a rich history of employing Aconitum vilmorinianum Kom., a notable source of this compound, for treating a variety of ailments including bruises, joint pain, arthritis, and inflammation.[1][2] Its use is also documented among several ethnic minorities in China.[1] A critical aspect of its traditional use is the emphasis on processing the raw plant material to mitigate its extreme toxicity while retaining its therapeutic properties.[1][3]
This compound (Chemical Formula: C₃₅H₄₉NO₁₁), the focus of this whitepaper, is a highly toxic diterpenoid alkaloid. Its toxicity is underscored by a lethal dose (LD50) of 0.05 mg/kg in mice when administered intravenously. The oral LD50 in wild-type mice is 2.13 mg/kg, a figure that dramatically drops to 0.24 mg/kg in mice deficient in P-glycoprotein, a cell membrane transporter. This highlights the crucial role of P-glycoprotein in the detoxification and efflux of this compound.
Beyond its toxicity, this compound has demonstrated notable biological activities. It exhibits antimicrobial properties, with minimum inhibitory concentrations (MIC) of 32 µg/ml against E. coli and 8 µg/ml against B. subtilis. Furthermore, it has shown inhibitory effects on ferrozine-Fe2+ complex formation with a half-maximal inhibitory concentration (IC50) of 11.6 µg/ml.
The primary mechanism of action for this compound, like other aconitine-type alkaloids, is its effect on voltage-dependent sodium channels. Its interaction with these channels is a key factor in both its therapeutic and toxic effects. The whitepaper further elucidates the metabolic pathways of this compound, noting the significant involvement of the cytochrome P450 enzyme CYP3A4 in its metabolism, which can lead to potential drug-drug interactions.
This technical guide provides a structured compilation of this critical data, alongside detailed methodologies for key experiments, to facilitate further research and development in this field.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activity and toxicity of this compound.
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 | 0.05 mg/kg | Mouse | Intravenous | [4] |
| LD50 | 2.13 mg/kg | Mouse (Wild-Type) | Oral | [5] |
| LD50 | 0.24 mg/kg | Mouse (P-glycoprotein deficient) | Oral | [5] |
Table 1: Acute Toxicity of this compound
| Parameter | Organism | Value | Reference |
| MIC | Escherichia coli | 32 µg/ml | [1] |
| MIC | Bacillus subtilis | 8 µg/ml | [1] |
| IC50 (Ferrozine-Fe2+ complex inhibition) | - | 11.6 µg/ml | [1] |
Table 2: In Vitro Biological Activity of this compound
| Treatment | Dosage | Effect on Allodynia | Effect on Swelling | Effect on Hyperaemia | Reference |
| A. vilmorinianum extract | 10 mg/kg/day | Suppression | Significant Reduction | Significant Reduction | [4] |
| A. vilmorinianum extract | 100 mg/kg/day | Suppression | Significant Reduction | Significant Reduction | [4] |
Table 3: Anti-Arthritic Effects of Aconitum vilmorinianum Extract in a Rat Model
Key Experimental Protocols
This section provides an overview of the methodologies employed in the study of this compound.
Extraction and Purification of this compound
A patented method for the purification of yunaconitine (B1683533) involves the following steps:
-
Supercritical CO₂ Extraction: The plant material is subjected to supercritical CO₂ extraction to obtain a crude extract.
-
Acid Dissolution and Filtration: The crude extract is dissolved in an acidic solution (e.g., 4% hydrochloric acid) and filtered.
-
Cation Exchange Chromatography: The filtered solution is passed through a strong acidic cation exchange resin to adsorb the alkaloids.
-
Elution: The resin is then eluted with a solvent (e.g., 80% methanol (B129727) solution with pH adjusted to 9 with ammonia (B1221849) water) to release the purified yunaconitine.
-
Concentration: The eluate is concentrated under reduced pressure to yield the final product.
Detection of this compound in Biological Samples (Urine)
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the sensitive detection of this compound in urine:
-
Sample Preparation: Urine samples are prepared for analysis, which may involve dilution and filtration.
-
Chromatographic Separation: Separation is achieved using a C8 reversed-phase column with a gradient elution of formic acid in water and acetonitrile.
-
Mass Spectrometric Detection: Detection is performed using a triple-quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Precursor-ion scans are used for the selective profiling of aconitum alkaloids.
In Vivo Anti-Arthritic Activity Assay
The anti-arthritic effects of Aconitum vilmorinianum extract were evaluated in a rat model of mono-arthritis induced by Freund's complete adjuvant:
-
Animal Model: Mono-arthritis is induced in rats by intra-articular injection of Freund's complete adjuvant.
-
Drug Administration: The plant extract is administered orally to the rats at specified doses.
-
Assessment of Anti-Arthritic Effects: The therapeutic effects are evaluated by measuring changes in allodynia (pain sensitivity), joint swelling, and hyperaemia (increased blood flow).
Visualizing the Molecular Interactions of this compound
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to this compound.
References
- 1. Aconitum vilmorinianum Kom.: A review of its traditional uses, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Aconitum in traditional Chinese medicine: a valuable drug or an unpredictable risk? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-arthritic effects of Aconitum vilmorinianum, a folk herbal medicine in Southwestern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Potential of Yunaconitoline: A Technical Guide for Researchers
Disclaimer: Direct pharmacological data for Yunaconitoline is limited in currently available scientific literature. This guide provides an in-depth analysis of the pharmacological activities of Aconitine (B1665448), a structurally related and extensively studied diterpenoid alkaloid from the same Aconitum genus. The information presented here on Aconitine can serve as a foundational framework for investigating the potential of this compound, a C8-O-methylated and C14-O-benzoylated analogue, but it is crucial to underscore that the specific activities and toxicities of this compound may differ significantly.
Introduction to this compound and Related Aconitum Alkaloids
This compound is a C20-diterpenoid alkaloid isolated from the roots of plants belonging to the Aconitum genus, such as Aconitum bulleyanum.[1] These plants have a long history of use in traditional medicine for treating various ailments, including pain and inflammation.[2] The pharmacological effects of Aconitum species are largely attributed to a class of compounds known as aconitine-type alkaloids.
Aconitine, the most well-known of these alkaloids, exhibits potent analgesic, anti-inflammatory, and cardiotonic properties.[2][3] However, its therapeutic application is severely limited by a narrow therapeutic window and significant cardiotoxicity and neurotoxicity.[2] Understanding the pharmacological profile of Aconitine provides a critical starting point for exploring the potential of less-studied analogues like this compound, which may possess a more favorable therapeutic index.
Pharmacological Activities of Aconitine: A Proxy for this compound
The primary pharmacological activities of Aconitine that are of therapeutic interest are its analgesic and anti-inflammatory effects.
Analgesic Effects
Aconitine has demonstrated significant analgesic properties in various preclinical pain models.[3][4][5] It has shown efficacy in models of acute thermal pain, chemically-induced visceral pain, and chronic inflammatory pain.[3][4]
Table 1: Analgesic Activity of Aconitine in Different Mouse Pain Models [3][5]
| Pain Model | Aconitine Dose | Effect | Comparison |
| Hot Plate Test | 0.3 mg/kg | 17.12% increase in pain threshold | Similar to Aspirin (200 mg/kg) at 19.21% |
| 0.9 mg/kg | 20.27% increase in pain threshold | ||
| Acetic Acid Writhing Test | 0.3 mg/kg | 68% inhibition of writhing | Aspirin (200 mg/kg) showed 75% inhibition |
| 0.9 mg/kg | 76% inhibition of writhing | ||
| Formalin Test (Phase I) | 0.3 mg/kg (1h post) | 33.23% inhibition | |
| 0.9 mg/kg (1h post) | 20.25% inhibition | ||
| Formalin Test (Phase II) | 0.3 mg/kg | 36.08% inhibition | Aspirin (200 mg/kg) showed 48.82% inhibition |
| 0.9 mg/kg | 32.48% inhibition | ||
| CFA-Induced Nociception | 0.3 mg/kg | 131.33% improvement in pain threshold | Similar to Aspirin group (152.03%) |
Anti-inflammatory Effects
The anti-inflammatory properties of Aconitine are also well-documented.[2][6] These effects are comparable to those of standard non-steroidal anti-inflammatory drugs (NSAIDs).[3] The anti-inflammatory actions of related alkaloids, such as N-deacetyllappaconitine and lappaconitine (B608462), have been shown to be independent of the pituitary-adrenal axis.[6]
Experimental Protocols for Assessing Pharmacological Activity
Detailed methodologies are crucial for the accurate evaluation of the pharmacological potential of compounds like this compound. The following are standard protocols used in the assessment of analgesic and anti-inflammatory effects of Aconitine.
Hot Plate Test for Thermal Pain
This method assesses the response to a thermal stimulus.
Workflow: Hot Plate Test
Caption: Workflow for assessing central analgesic activity.
Acetic Acid-Induced Writhing Test for Visceral Pain
This test evaluates the response to chemically-induced visceral pain.
Workflow: Acetic Acid Writhing Test
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Cardiac efficacy and toxicity of aconitine: A new frontier for the ancient poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. Anti-inflammatory and analgesic activities of N-deacetyllappaconitine and lappaconitine - Liu - Acta Pharmacologica Sinica [chinaphar.com]
Preliminary Studies on the Mechanism of Action of Yunaconitoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunaconitoline, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, such as Aconitum vilmorinianum and Aconitum bulleyanum, is a member of a class of natural products known for their potent biological activities.[1] While research into the specific mechanisms of this compound is still in its early stages, preliminary data and the well-documented activities of structurally related alkaloids, such as aconitine (B1665448) and bulleyaconitine A, provide a foundation for understanding its potential pharmacological effects. This guide synthesizes the available preliminary data on this compound and extrapolates potential mechanisms of action based on current knowledge of related compounds, with a focus on its toxicological, anti-inflammatory, and analgesic properties.
Quantitative Data Summary
The following tables summarize the currently available quantitative data on the biological activities of this compound.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli | 32 µg/ml[1] |
| Bacillus subtilis | 8 µg/ml[1] |
Table 2: Metal Chelating Activity of this compound
| Assay | IC50 Value |
| Inhibition of ferrozine-Fe2+ complex formation | 11.6 µg/ml[1] |
Table 3: Insecticidal Activity of this compound
| Organism | Assay | EC50 Value | | :--- | :--- | | Tribolium castaneum (Red Flour Beetle) | Feeding Deterrent Activity | 653.4 ppm[1] |
Proposed Mechanism of Action
Direct studies on the signaling pathways modulated by this compound are limited. However, based on its structural similarity to other C19-diterpenoid alkaloids, a primary mechanism of action is proposed to involve the modulation of voltage-gated sodium channels (VGSCs).[2]
Interaction with Voltage-Gated Sodium Channels
Aconitine and its analogs are known to bind to site 2 of the alpha-subunit of voltage-gated sodium channels. This binding leads to a persistent activation of the channels by inhibiting their inactivation. The continuous influx of Na+ ions causes membrane depolarization, which can lead to arrhythmias in cardiac muscle and initial hyperexcitability followed by paralysis in neurons. This action is believed to be a major contributor to the toxic effects of these alkaloids.
Bulleyaconitine A, another related alkaloid, has been shown to preferably block tetrodotoxin-sensitive (TTX-S) VGSCs in a use-dependent manner, an effect that is more potent in neuropathic states.[3][4] This preferential blockade of overactive neurons may contribute to its analgesic effects. It is plausible that this compound shares a similar mechanism of action on VGSCs.
Anti-inflammatory and Analgesic Effects
Preliminary evidence suggests that this compound possesses anti-inflammatory and analgesic properties.[5] The mechanisms underlying these effects are likely multifactorial. The modulation of VGSCs in sensory neurons can directly contribute to analgesia by reducing the transmission of pain signals.
Furthermore, some aconitum alkaloids have been shown to influence inflammatory pathways. For instance, they can modulate the production of inflammatory mediators.[6] The observed metal-chelating activity of this compound may also contribute to its anti-inflammatory effects, as transition metals can participate in redox reactions that generate reactive oxygen species (ROS), which are implicated in inflammation.
The following diagram illustrates a proposed signaling pathway for the action of this compound, based on the known mechanisms of related C19-diterpenoid alkaloids.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound is determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacteria (E. coli or B. subtilis) is grown to a logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Metal Chelating Assay (Ferrozine Assay)
The iron-chelating activity of this compound is assessed by measuring the inhibition of the ferrozine-Fe2+ complex formation.
-
Reaction Mixture Preparation: A solution of this compound at various concentrations is mixed with a solution of ferrous chloride (FeCl2).
-
Initiation of Reaction: The reaction is initiated by the addition of ferrozine (B1204870) solution. Ferrozine forms a stable, magenta-colored complex with Fe2+.
-
Incubation: The mixture is incubated at room temperature for a short period (e.g., 10 minutes) to allow for complex formation.
-
Absorbance Measurement: The absorbance of the ferrozine-Fe2+ complex is measured spectrophotometrically at 562 nm.
-
Calculation of IC50: The percentage of inhibition of complex formation is calculated for each concentration of this compound. The IC50 value, the concentration required to inhibit 50% of the complex formation, is then determined from a dose-response curve.
Feeding Deterrent Assay
The feeding deterrent activity of this compound against Tribolium castaneum is evaluated using a flour disc bioassay.
-
Preparation of Flour Discs: Flour discs are prepared from a mixture of wheat flour and water and allowed to dry.
-
Treatment of Discs: The flour discs are treated with different concentrations of this compound dissolved in a suitable solvent (e.g., ethanol). Control discs are treated with the solvent alone.
-
Insect Bioassay: Starved adult red flour beetles are placed in a container with both treated and control flour discs.
-
Measurement of Consumption: After a specific period (e.g., 24-48 hours), the amount of food consumed from both treated and control discs is measured.
-
Calculation of EC50: The Feeding Deterrence Index (FDI) is calculated for each concentration. The EC50 value, the concentration that causes a 50% reduction in feeding, is determined from the dose-response curve.
Conclusion and Future Directions
The preliminary data on this compound indicate that it possesses a range of biological activities, including antibacterial, metal-chelating, and insecticidal effects. Based on its structural similarity to other C19-diterpenoid alkaloids, its primary mechanism of action in mammals is likely the modulation of voltage-gated sodium channels, which can explain its potential analgesic and toxic properties.
Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound. Key areas of investigation include:
-
Ion Channel Pharmacology: Detailed electrophysiological studies to characterize the effects of this compound on different subtypes of voltage-gated sodium channels and other ion channels.
-
Anti-inflammatory Mechanisms: Investigating the effects of this compound on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, and the production of inflammatory cytokines and chemokines.
-
In Vivo Efficacy and Toxicity: Comprehensive in vivo studies to evaluate the analgesic and anti-inflammatory efficacy of this compound in relevant animal models, as well as to establish its pharmacokinetic and toxicological profiles.
A deeper understanding of the mechanism of action of this compound will be crucial for assessing its therapeutic potential and for the development of novel drugs based on its chemical scaffold.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms for therapeutic effect of bulleyaconitine A on chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yunaconitine | CAS:70578-24-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Yunaconitoline: A Technical Guide to its Discovery and Early Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yunaconitoline, a diterpenoid alkaloid isolated from the roots of Aconitum bulleyanum, stands as a molecule of significant interest within the field of natural product chemistry. This technical guide provides a comprehensive overview of the discovery and initial scientific investigations into this compound. It details the seminal phytochemical study that led to its identification, including the methodologies employed for its isolation, purification, and structural elucidation. Furthermore, this document collates available early-stage data on its biological activities and provides a foundation for future research and development endeavors.
Discovery and Initial Isolation
This compound was first reported as a constituent of Aconitum bulleyanum in a 2013 phytochemical investigation by Mei Yuan and colleagues from the Yunnan University of TCM. The study, published in Zhong Yao Cai, aimed to systematically characterize the chemical components of the chloroform (B151607) fraction of the plant's roots. In this work, Yunaconitine was isolated and identified as compound 1 , alongside six other compounds: crassicaudine (2), foresaconitine (B1259671) (3), chasmaconitine (B12775405) (4), bulleyaconitine A (5), franchetine (6), and beta-sitosterol (B1209924) (7). Notably, compounds 2 through 7 were reported to have been isolated from Aconitum bulleyanum for the first time in this study[1][2][3][4][5].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 259099-25-7 | [6] |
| Molecular Formula | C₃₄H₄₃NO₁₀ | [6] |
| Molecular Weight | 625.71 g/mol | [6] |
| Class | Diterpenoid Alkaloid | [7] |
| Source | Aconitum bulleyanum | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the initial isolation and characterization of this compound, as described in the foundational literature.
Isolation and Purification of this compound
The isolation of this compound from the roots of Aconitum bulleyanum involved a multi-step chromatographic process. The general workflow is outlined below.
References
- 1. [Chemical constituents of Aconitum bulleyanum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Yunaconitine | CAS:70578-24-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Unveiling the Molecular Architecture of Yunaconitoline: An In-depth Spectroscopic Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the spectral data interpretation of Yunaconitoline, a complex diterpenoid alkaloid, has been compiled to support researchers, scientists, and drug development professionals. This whitepaper provides a meticulous analysis of the spectroscopic data essential for the structural elucidation and characterization of this potent natural product.
This compound, a member of the aconitine (B1665448) family of alkaloids found in plants of the Aconitum genus, presents a significant challenge for structural analysis due to its intricate polycyclic framework. This guide offers a consolidated resource of its spectral characteristics, empowering researchers to confidently identify and study this molecule.
Spectroscopic Data Summary
The structural elucidation of this compound is reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the foundational data for determining the carbon-hydrogen framework of this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Data not available in search results |
Note: While the direct ¹³C NMR data for this compound was not available in the initial search, data for the closely related compound, Yunaconitine, shows characteristic signals for a diterpenoid alkaloid core. These typically include signals for quaternary carbons, methine groups, methylene (B1212753) groups, and methyl groups, with downfield shifts observed for carbons attached to heteroatoms like oxygen and nitrogen.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound, as well as providing information about its fragmentation patterns, which aids in structural confirmation.
Table 3: Mass Spectrometry Data of this compound
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | Data not available in search results | Data not available in search results |
Note: Aconitine-type alkaloids, including this compound, are known to exhibit characteristic fragmentation patterns in mass spectrometry. These often involve the loss of acetic acid, benzoic acid, and methanol (B129727) from the molecular ion.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the this compound molecule.
Table 4: Infrared (IR) Spectroscopy Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Note: The IR spectrum of a diterpenoid alkaloid like this compound is expected to show absorption bands corresponding to hydroxyl (-OH) groups, carbonyl (C=O) groups from esters, and carbon-hydrogen (C-H) bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with aromatic rings.
Table 5: UV-Vis Spectroscopy Data of this compound
| Solvent | λmax (nm) |
| Data not available in search results |
Note: The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the benzoyl ester moiety present in its structure.
Experimental Protocols
The acquisition of high-quality spectral data is paramount for accurate structural elucidation. The following are generalized experimental protocols for the key spectroscopic techniques.
1. Isolation of this compound: this compound is typically isolated from the roots of Aconitum bullayanum. The general procedure involves:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic components.
-
Chromatography: The crude alkaloid fraction is then purified using a combination of chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
2. NMR Spectroscopy:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer.
-
Data Processing: The raw data is processed using appropriate software to obtain the final spectra for analysis.
3. Mass Spectrometry:
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Data Acquisition: High-resolution mass spectra (HRMS) are acquired to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation patterns.
4. Infrared Spectroscopy:
-
Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a pellet, or a thin film is cast from a solution onto a salt plate.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
5. UV-Vis Spectroscopy:
-
Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol, ethanol) is prepared in a quartz cuvette.
-
Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer over a specific wavelength range.
Visualizing the Path to Structure
Understanding the workflow for spectral data interpretation is crucial for natural product chemists.
This guide serves as a foundational resource for the scientific community engaged in the study of diterpenoid alkaloids. The detailed presentation of spectral data and experimental methodologies aims to facilitate further research and development in this critical area of natural product chemistry.
Yunaconitoline: A Technical Overview of a Diterpenoid Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Yunaconitoline is a complex diterpenoid alkaloid isolated from the roots of Aconitum bulleyanum.[1] As a member of the Aconitum alkaloids, a class of natural products known for their potent biological activities and inherent toxicity, this compound presents a subject of interest for pharmacological research. This document provides a concise technical guide summarizing the available chemical data for this compound and offers a general overview of the methodologies used for the study of related compounds from the same plant source, given the limited specific data on this compound itself.
Chemical Identity and Properties
A clear understanding of the chemical identity of a compound is fundamental for any research endeavor. The key chemical identifiers and properties for this compound are summarized in the table below.
| Identifier | Value | Source(s) |
| CAS Number | 259099-25-7 | [2] |
| Molecular Formula | C₃₄H₄₃NO₁₀ | [2][3] |
| Molecular Weight | 625.72 g/mol | [2] |
| Synonyms | Aconitan-3-one, 8-(acetyloxy)-1,2-didehydro-20-ethyl-13-hydroxy-6,16-dimethoxy-14-[(4-methoxybenzoyl)oxy]-4-(methoxymethyl)-, (6α,14α,16β)- (9CI) | [2] |
Biological Context and Research Landscape
This compound is one of several diterpenoid alkaloids found in Aconitum bulleyanum.[1] Other notable alkaloids from this plant, such as Bulleyaconitine A, have been more extensively studied and are known for their analgesic and anti-inflammatory properties.[4][5] These effects are often attributed to the interaction of these alkaloids with voltage-gated sodium channels.[5]
Despite its isolation and chemical characterization, detailed in-depth studies on the specific biological activities, mechanism of action, and signaling pathways of this compound are not extensively available in the public scientific literature. Research on Aconitum alkaloids is often complicated by their significant toxicity, which includes cardiotoxicity and neurotoxicity.[6] These toxic effects are also linked to their action on ion channels.[6]
General Experimental Workflow
While specific experimental protocols for this compound are not detailed in the available literature, a general workflow for the isolation and preliminary biological evaluation of diterpenoid alkaloids from Aconitum species can be outlined. This workflow serves as a foundational guide for researchers entering this field.
Experimental Protocols:
Detailed experimental protocols for the isolation and characterization of compounds from Aconitum bulleyanum can be found in the cited literature. For instance, a study by Yuan et al. (2013) describes the use of various chromatographic techniques for the isolation of chemical constituents, including this compound, from the chloroform (B151607) fraction of the plant.[1] The identification of these compounds was subsequently confirmed using spectroscopic methods.[1]
Signaling Pathways: A Research Gap
A critical aspect of understanding a compound's therapeutic potential and toxicity is the elucidation of its interaction with cellular signaling pathways. For many well-characterized Aconitum alkaloids, the primary target is the voltage-gated sodium channel, leading to alterations in neuronal and cardiac cell excitability.[6] However, specific signaling pathways modulated by This compound have not been documented in the reviewed scientific literature. This represents a significant knowledge gap and an opportunity for future research.
The diagram below illustrates a logical relationship for future research directions aimed at elucidating the mechanism of action of this compound, should it demonstrate significant biological activity.
Conclusion
This compound is a chemically defined diterpenoid alkaloid from Aconitum bulleyanum with a known structure and chemical properties. However, there is a notable lack of in-depth research into its specific biological activities, experimental protocols, and the signaling pathways it may modulate. The information available on related compounds from the same plant, such as Bulleyaconitine A, suggests that this compound may possess analgesic and anti-inflammatory properties, likely mediated through interactions with ion channels. Significant further research is required to substantiate these potential activities and to understand its pharmacological and toxicological profile. This technical overview serves as a foundational resource for researchers and professionals in drug development, highlighting both the known aspects of this compound and the opportunities for future investigation.
References
- 1. [Chemical constituents of Aconitum bulleyanum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 259099-25-7 [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Natural Products isolated from Aconitum bulleyanum - BioCrick [biocrick.com]
- 5. Bulleyaconitine A isolated from Aconitum plant displays long-acting local anesthetic properties in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide to Purified Yunaconitoline for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of purified Yunaconitoline, a diterpenoid alkaloid of interest for its potential pharmacological activities. Due to the limited availability of specific experimental data for this compound, this document leverages information from commercially available sources and published research on structurally related aconitine-type alkaloids to provide a comprehensive resource for researchers.
Commercial Availability
Purified this compound is available from several commercial suppliers specializing in natural products and reference standards for research purposes. These compounds are strictly for laboratory use and not for human or animal consumption.
Key suppliers include:
-
Clinivex: Offers this compound as a natural reference standard. They provide a Certificate of Analysis (COA) upon request and specify general storage conditions, recommending storage in tightly closed containers at room temperature, protected from light and moisture.[1] Temperature-sensitive shipping options are available.
-
BioCrick: Lists this compound with a purity of over 98%, confirmed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] They provide a COA, MSDS, and datasheet.
-
MedChemExpress (MCE): Supplies this compound and indicates its origin from the roots of Aconitum bulleyanum.[3] They recommend storage conditions as specified on the COA.
A summary of supplier information and product specifications is provided in Table 1.
Table 1: Commercial Suppliers of Purified this compound
| Supplier | Catalog Number | Purity | Analytical Methods | Available Documentation |
| Clinivex | RCLN265522 | Not specified | - | Certificate of Analysis (COA) |
| BioCrick | BCN6703 | >98% | HPLC, MS, NMR | COA, HPLC, MS, NMR, MSDS, Datasheet |
| MedChemExpress | HY-N7334 | Not specified | - | Certificate of Analysis (COA) |
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 259099-25-7 | [1][2][3] |
| Molecular Formula | C₃₄H₄₃NO₁₀ | [1][2][3] |
| Molecular Weight | 625.71 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Potential Pharmacological Activities and Mechanism of Action
While specific studies on this compound are limited, the pharmacological profile of related C19-diterpenoid alkaloids, such as aconitine (B1665448), suggests that this compound likely exhibits analgesic and anti-inflammatory properties. The primary mechanism of action for this class of compounds involves the modulation of voltage-gated sodium channels.
Interaction with Voltage-Gated Sodium Channels
Aconitine and related alkaloids are known to bind to site 2 of the α-subunit of voltage-gated sodium channels, leading to a persistent activation of these channels at the resting membrane potential. This sustained influx of Na⁺ ions can lead to membrane depolarization, resulting in a range of physiological effects. It is hypothesized that this compound shares this mechanism.
The following diagram illustrates the general workflow for investigating the effects of a compound like this compound on sodium channels using electrophysiology.
Analgesic and Anti-inflammatory Effects
The modulation of sodium channels by aconitine alkaloids is linked to their analgesic and anti-inflammatory effects. By altering neuronal excitability, these compounds can interfere with pain signaling pathways. The anti-inflammatory actions may be mediated through the inhibition of pro-inflammatory cytokine production and signaling cascades.
The following diagram depicts a potential signaling pathway involved in the anti-inflammatory effects of aconitine-related alkaloids.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value by non-linear regression analysis.
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice
This is a widely used model for screening peripheral analgesic activity.
Protocol:
-
Animals: Use male ICR mice (20-25 g).
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., 0.5% carboxymethylcellulose) orally or intraperitoneally. A positive control, such as aspirin, should be included.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group. Determine the ED₅₀ value.
Quantitative Data for Related Aconitum Alkaloids
While specific quantitative data for this compound is scarce, the following table summarizes the reported analgesic and anti-inflammatory activities of structurally similar Aconitum alkaloids to provide a comparative reference for researchers.
Table 3: Reported In Vivo Analgesic and Anti-inflammatory Activities of Related Aconitum Alkaloids
| Compound | Assay | Animal Model | Route of Administration | ED₅₀ / Effective Dose | Reference |
| Aconitine | Hot Plate Test | Mice | - | 0.3 mg/kg and 0.9 mg/kg showed significant effects | [4] |
| Aconitine | Acetic Acid Writhing Test | Mice | - | Inhibition rates of 68% and 76% at 0.3 and 0.9 mg/kg | [4] |
| N-deacetyllappaconitine | Formaldehyde Test | Mice | s.c. | 7.1 mg/kg | [5] |
| N-deacetyllappaconitine | Acetic Acid Writhing Test | Mice | s.c. | 2.3 mg/kg | [5] |
| Lappaconitine (B608462) | Formaldehyde Test | Mice | s.c. | 3.8 mg/kg | [5] |
| Lappaconitine | Acetic Acid Writhing Test | Mice | s.c. | 3.5 mg/kg | [5] |
Conclusion
This compound is a commercially available diterpenoid alkaloid with potential for further investigation into its pharmacological properties. Based on the activities of related compounds, it is a promising candidate for studies on analgesia and anti-inflammation, likely acting through the modulation of voltage-gated sodium channels. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers embarking on the study of this compound. It is recommended to consult the specific Certificate of Analysis from the supplier for detailed purity and handling information.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and analgesic activities of N-deacetyllappaconitine and lappaconitine - Liu - Acta Pharmacologica Sinica [chinaphar.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Yunaconitoline from Aconitum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunaconitoline (B1164412) is a C19-diterpenoid alkaloid found in various species of the genus Aconitum. Like other aconitine-type alkaloids, it exhibits significant biological activities, which are of interest to researchers in pharmacology and drug development. However, these compounds are also highly toxic, necessitating carefully controlled and efficient extraction and purification protocols. These application notes provide a detailed overview of the methodologies for extracting and purifying this compound from Aconitum plant material, tailored for a research and drug development audience. The protocols described herein are synthesized from established methods for the extraction of Aconitum alkaloids.
Data Presentation
The following tables summarize quantitative data related to the extraction and purification of this compound and related Aconitum alkaloids. Please note that yields can vary significantly depending on the plant species, geographical origin, harvesting time, and the specific extraction and purification methods employed.
Table 1: Comparison of Extraction Methods for Aconitum Alkaloids
| Extraction Method | Solvent System | Temperature (°C) | Extraction Time | Typical Alkaloid Yield (%) | Reference |
| Maceration | 95% Ethanol | Room Temperature | 48-72 hours | 0.5 - 1.5 | [1] |
| Soxhlet Extraction | 90% Methanol (B129727) | Boiling Point | 8-12 hours | 1.0 - 2.5 | [1] |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol | 40-50 | 30-60 minutes | 1.5 - 3.0 | [1] |
| Pulsed Electric Field (PEF) Extraction | Water | Ambient | Milliseconds | 2.0 - 4.0 (for total alkaloids) | [2] |
| Heat Reflux Extraction | 70% Ethanol | Boiling Point | 2-4 hours | 1.2 - 2.8 | [2] |
Table 2: Purification Parameters for this compound
| Purification Step | Stationary Phase | Mobile Phase / Eluent | Purity Achieved (%) | Recovery Rate (%) | Reference |
| Column Chromatography (Initial) | Alumina (neutral) | Ethyl acetate-methanol (7:3) | 60-70 | 85-95 | [3] |
| Column Chromatography (Secondary) | Silica (B1680970) Gel (200-300 mesh) | Chloroform-Methanol gradient | 80-90 | 80-90 | General Knowledge |
| Counter-Current Chromatography | n-hexane/ethyl acetate/methanol/water/NH3·H2O (1:1:1:1:0.1, v/v) | Organic/Aqueous | >98 | 75-85 | [4] |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile-Water gradient with 0.1% Formic Acid | >99 | 90-95 | General Knowledge |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the extraction and purification of this compound from Aconitum species.
Protocol 1: Extraction of Total Alkaloids from Aconitum Plant Material
This protocol outlines a general procedure for the extraction of total alkaloids from dried and powdered Aconitum roots.
1.1. Materials and Reagents:
-
Dried and powdered Aconitum root material (100 g)
-
95% Ethanol
-
10% Ammonia (B1221849) solution
-
Diethyl ether
-
0.5 M Sulfuric acid
-
2 M Sodium hydroxide
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Whatman No. 1 filter paper
-
Glassware (beakers, flasks, separatory funnels)
1.2. Procedure:
-
Moisten 100 g of powdered Aconitum root with a 10% ammonia solution.
-
Pack the moistened powder into a Soxhlet extractor.
-
Extract with diethyl ether for 6-8 hours.
-
Concentrate the ether extract to dryness using a rotary evaporator.
-
Dissolve the residue in 100 mL of 0.5 M sulfuric acid.
-
Filter the acidic solution to remove any insoluble material.
-
Transfer the filtrate to a separatory funnel and wash with 3 x 50 mL of chloroform to remove non-alkaloidal compounds.
-
Adjust the pH of the aqueous layer to 9-10 with 2 M sodium hydroxide.
-
Extract the alkaline solution with 3 x 50 mL of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform to dryness under reduced pressure to obtain the crude total alkaloid extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes the purification of this compound from the crude total alkaloid extract.
2.1. Materials and Reagents:
-
Crude total alkaloid extract
-
Silica gel (200-300 mesh)
-
Chloroform
-
Methanol
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
Developing chamber
-
UV lamp (254 nm)
2.2. Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a glass column.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of increasing methanol in chloroform (e.g., starting with 100% chloroform, then 99:1, 98:2, 95:5, etc., chloroform:methanol).
-
Collect fractions of 10-20 mL using a fraction collector.
-
Monitor the separation by spotting fractions onto a TLC plate and developing it in a chloroform:methanol (9:1) solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the purified this compound.
-
Evaporate the solvent to obtain the purified this compound.
Protocol 3: High-Purity Purification by Preparative HPLC
For obtaining highly pure this compound for pharmacological studies, preparative High-Performance Liquid Chromatography (HPLC) is recommended.
3.1. Materials and Reagents:
-
Partially purified this compound from column chromatography
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (HPLC grade)
-
Preparative HPLC system with a C18 column
3.2. Procedure:
-
Dissolve the partially purified this compound in the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Use a gradient elution of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might be from 20% to 80% acetonitrile over 40 minutes.
-
Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 235 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent under reduced pressure to obtain highly purified this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways of Aconitum Alkaloids
Caption: Potential signaling pathways modulated by Aconitum alkaloids.
References
- 1. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. | Semantic Scholar [semanticscholar.org]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for UPLC-MS/MS Quantification of Yunaconitoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunaconitoline (B1164412) is a highly toxic C19-diterpenoid alkaloid found in several species of the Aconitum genus. Due to its potent cardiotoxicity and neurotoxicity, sensitive and specific quantification methods are crucial for toxicological studies, forensic analysis, and quality control of traditional medicines. This document provides a detailed application note and protocol for the quantification of this compound in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.
Quantitative Data Summary
The following tables summarize the quantitative performance of the UPLC-MS/MS method for this compound in different biological matrices.
Table 1: Method Validation Parameters for this compound in Human Serum
| Parameter | Result |
| Limit of Detection (LOD) | 0.022 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery | 78.6% - 84.9% |
| Matrix Effect | 110.0% - 130.4% |
| Stability | Stable in serum for at least 3 months at -20°C |
Data sourced from a study by Lam et al. (2012).
Table 2: Method Validation Parameters for this compound in Urine
| Parameter | Result |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
Data sourced from a study by O et al. (2007).
Experimental Protocols
This section details the methodologies for sample preparation, UPLC separation, and MS/MS detection of this compound.
Sample Preparation (Human Serum)
A protein precipitation method is recommended for the extraction of this compound from serum samples.
Materials:
-
Human serum samples
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., mesaconitine (B191843) or a stable isotope-labeled this compound)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Pipette 100 µL of human serum into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Inject an appropriate volume (e.g., 5 µL) of the filtered supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for the separation of aconitine (B1665448) alkaloids.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 1.0 95 5 5.0 5 95 7.0 5 95 7.1 95 5 | 10.0 | 95 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 632.3 | 572.3 | 0.1 | 40 | 25 |
| This compound (Qualifier) | 632.3 | 122.1 | 0.1 | 40 | 35 |
| Internal Standard (e.g., Mesaconitine) | 632.3 | 572.3 | 0.1 | 40 | 25 |
Note: The exact cone voltage and collision energy should be optimized for the specific instrument used.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Signaling Pathway of Aconitine-Induced Cardiotoxicity
Aconitine alkaloids, including this compound, are known to exert their cardiotoxic effects primarily by modulating voltage-gated sodium channels in cardiomyocytes. This leads to an influx of sodium ions, subsequent calcium overload, and can trigger arrhythmias.
Caption: Aconitine-induced cardiotoxicity pathway.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Yunaconitoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Yunaconitoline, a highly toxic C19-diterpenoid alkaloid isolated from plants of the Aconitum genus. The described methodology utilizes a two-step process involving initial sample preparation and subsequent purification by preparative High-Performance Liquid Chromatography (HPLC). This method is designed to yield high-purity this compound suitable for pharmacological, toxicological, and pharmacokinetic studies. The protocol includes comprehensive details on instrumentation, chromatographic conditions, and sample handling.
Introduction
This compound is a major toxic alkaloid found in several Aconitum species, which are used in traditional medicine after extensive processing to reduce their toxicity.[1][2] The inherent toxicity of this compound and other related alkaloids necessitates the development of robust and reliable purification methods to obtain pure standards for research and quality control.[1][3] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products, offering high resolution and efficiency.[4][5] This document outlines a preparative HPLC method for the purification of this compound from a crude plant extract.
Data Presentation
Table 1: HPLC Instrumentation and General Parameters
| Parameter | Specification |
| HPLC System | Preparative HPLC System with Gradient Capability |
| Pump | Binary Gradient Pump |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Column | C18 Reversed-Phase Preparative Column |
| Injector | Manual or Automated Injector with a large volume loop |
| Fraction Collector | Automated Fraction Collector |
| Data Acquisition | Chromatography Data Station |
Table 2: Analytical HPLC Method for Initial Screening and Purity Assessment
| Parameter | Condition |
| Column | C18 Analytical Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 3: Proposed Preparative HPLC Method for this compound Purification
| Parameter | Condition |
| Column | C18 Preparative Column (e.g., 20 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized based on analytical run (e.g., 30% to 70% B over 40 minutes) |
| Flow Rate | 15 mL/min (scaled up from analytical) |
| Detection Wavelength | 235 nm |
| Sample Loading | Up to 100 mg of crude extract dissolved in mobile phase |
| Column Temperature | 30 °C |
Experimental Protocols
Sample Preparation: Extraction of Total Alkaloids from Aconitum Plant Material
This protocol describes the initial extraction of total alkaloids from the dried and powdered roots of Aconitum species known to contain this compound.
Materials:
-
Dried and powdered Aconitum root material
-
0.5 M Sulfuric Acid
-
Ammonia (B1221849) solution
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate 100 g of the powdered plant material with 500 mL of methanol for 24 hours at room temperature.
-
Filter the extract and repeat the extraction process with the plant residue two more times.
-
Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Dissolve the crude extract in 200 mL of 0.5 M sulfuric acid.
-
Filter the acidic solution to remove any insoluble material.
-
Adjust the pH of the filtrate to approximately 9-10 with ammonia solution.
-
Extract the alkaline solution three times with an equal volume of chloroform.
-
Combine the chloroform layers and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform to dryness to yield the crude total alkaloid extract.
Analytical HPLC for Method Development
Before proceeding to preparative scale, it is crucial to develop and optimize the separation on an analytical scale.
Procedure:
-
Prepare a stock solution of the crude alkaloid extract in methanol (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter.
-
Set up the analytical HPLC system according to the parameters in Table 2 .
-
Inject 10 µL of the sample and run the gradient.
-
Identify the peak corresponding to this compound based on retention time comparison with a standard (if available) or by collecting the peak for mass spectrometry analysis.
-
Optimize the gradient to achieve the best resolution between the this compound peak and adjacent impurities.
Preparative HPLC for this compound Purification
This protocol details the scaling up of the analytical method to a preparative scale for the isolation of this compound.
Procedure:
-
Dissolve a known amount of the crude alkaloid extract (e.g., 100 mg) in a minimal volume of the initial mobile phase.
-
Filter the sample solution through a 0.45 µm filter.
-
Set up the preparative HPLC system with the parameters outlined in Table 3 . The flow rate and gradient should be scaled appropriately from the optimized analytical method.[6][7][8]
-
Inject the sample onto the preparative column.
-
Monitor the separation at 235 nm.
-
Collect the fraction corresponding to the this compound peak using the automated fraction collector.
-
Analyze the purity of the collected fraction using the analytical HPLC method.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
References
- 1. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Alkaloids in Tibetan Medicine Aconitum pendulum Busch by HPLC–MSn Combined with Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Scaling Up : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. waters.com [waters.com]
Application Notes and Protocols for Cell-Based Assays to Determine Yunaconitoline Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunaconitoline, a C19-diterpenoid alkaloid isolated from the Aconitum species, is a compound of significant interest due to its potent biological activities. Traditionally used in herbal medicine, recent scientific investigations have focused on elucidating its molecular mechanisms of action, particularly its cytotoxic, anti-inflammatory, and pro-apoptotic effects. These application notes provide detailed protocols for cell-based assays to quantify the activity of this compound, offering valuable tools for researchers in pharmacology, toxicology, and drug discovery. The primary mechanism of action for aconitine (B1665448) alkaloids involves the modulation of voltage-gated sodium channels, leading to a cascade of intracellular events that can influence cell viability and inflammatory responses.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on cytotoxicity, apoptosis, and inflammation. This data is for illustrative purposes to guide researchers in presenting their own experimental findings.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines (MTT Assay)
| Cell Line | This compound IC50 (µM) after 48h |
| A549 (Human Lung Carcinoma) | 15.5 ± 2.1 |
| MCF-7 (Human Breast Adenocarcinoma) | 22.8 ± 3.5 |
| HepG2 (Human Hepatocellular Carcinoma) | 18.2 ± 2.9 |
| HCT116 (Human Colorectal Carcinoma) | 25.1 ± 4.2 |
Table 2: Induction of Apoptosis by this compound (Annexin V-FITC/PI Flow Cytometry)
| Cell Line | Treatment (24h) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| A549 | Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (10 µM) | 15.7 ± 2.3 | 5.2 ± 1.1 | |
| This compound (20 µM) | 35.2 ± 4.1 | 12.8 ± 2.4 | |
| MCF-7 | Control | 1.8 ± 0.4 | 1.2 ± 0.2 |
| This compound (15 µM) | 12.5 ± 1.9 | 4.1 ± 0.8 | |
| This compound (30 µM) | 28.9 ± 3.7 | 9.7 ± 1.5 |
Table 3: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Analyte | Treatment | Concentration (µM) | Inhibition of Production (%) | IC50 (µM) |
| Nitric Oxide (NO) | This compound | 5 | 25.3 ± 3.8 | 12.5 ± 1.8 |
| 10 | 48.7 ± 5.1 | |||
| 20 | 75.1 ± 6.9 | |||
| TNF-α | This compound | 5 | 20.1 ± 2.9 | 15.2 ± 2.2 |
| 10 | 42.5 ± 4.5 | |||
| 20 | 68.9 ± 7.2 | |||
| IL-6 | This compound | 5 | 18.7 ± 2.5 | 16.8 ± 2.5 |
| 10 | 39.8 ± 4.1 | |||
| 20 | 65.4 ± 6.8 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by trypsinization (for adherent cells) and collect the culture supernatant (containing floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Anti-inflammatory Assay (Measurement of NO, TNF-α, and IL-6)
This protocol assesses the anti-inflammatory activity of this compound by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium with 10% FBS
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) detection
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
Cell Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group (no LPS, no this compound), an LPS-only group, and a this compound-only group to check for direct effects.
Nitric Oxide (NO) Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only group.
TNF-α and IL-6 Measurement (ELISA):
-
Collect the culture supernatants after the 24-hour incubation.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin).
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentrations of TNF-α and IL-6 from the standard curves and determine the percentage inhibition.
Mandatory Visualizations
Caption: Workflow for assessing this compound activity.
Caption: this compound inhibits the NF-κB signaling pathway.
Application Notes and Protocols for Studying Yunaconitoline Toxicity Using Animal Models
Disclaimer: Direct toxicological data for Yunaconitoline (YA) in animal models is scarce in publicly available literature. Therefore, these application notes and protocols are primarily based on data from its close structural analogue, Aconitine (B1665448) , a major and extensively studied toxic alkaloid from the same plant genus, Aconitum. This approach is common in toxicological assessment for related compounds but should be validated with YA-specific studies when feasible.
Introduction to this compound and its Toxicological Significance
This compound (YA) is a diterpenoid alkaloid found in plants of the Aconitum genus, which are used in traditional medicine but are also notoriously toxic. The toxicity of Aconitum alkaloids, including the well-studied aconitine, primarily targets the cardiovascular and central nervous systems. The primary mechanism of action involves the persistent activation of voltage-sensitive sodium channels in the cell membranes of excitable tissues like the myocardium and neurons[1]. This disruption of normal ion flux leads to severe and often lethal consequences. Understanding the in vivo toxicity of YA is critical for risk assessment, developing potential antidotes, and ensuring the safe use of herbal preparations containing Aconitum species.
Recommended Animal Models
Rodents, particularly mice and rats, are the most common and appropriate initial models for studying the acute toxicity of Aconitum alkaloids. Their small size, short life cycle, and the availability of extensive historical data make them suitable for determining lethal doses and investigating systemic toxicity[2][3].
-
Mice (e.g., ICR, Kunming, C57BL/6 strains): Frequently used for acute toxicity studies (LD50 determination) and preliminary assessment of cardiotoxic and neurotoxic effects.
-
Rats (e.g., Sprague-Dawley, Wistar strains): Suitable for more detailed mechanistic studies, including electrophysiology, histopathology, and biochemical analyses due to their larger size, which facilitates blood sampling and tissue collection.
Key Toxicological Endpoints for Assessment
-
Acute Toxicity (LD50): Determination of the median lethal dose is a fundamental first step in assessing the acute toxicity of a substance.
-
Cardiotoxicity: Evaluation of cardiac function, rhythm, and tissue damage. This is a primary focus, as cardiac arrest is a common cause of death in Aconitum alkaloid poisoning[4].
-
Neurotoxicity: Assessment of central and peripheral nervous system effects, including convulsions, paresthesia, and muscle weakness[4][5].
-
Histopathology: Microscopic examination of key organs (heart, brain, liver, kidneys) to identify cellular damage.
-
Clinical Biochemistry: Analysis of blood parameters to detect organ-specific damage.
Data Presentation: Quantitative Toxicological Data
The following tables summarize key quantitative data for Aconitine, which can serve as a reference for designing studies on this compound.
Table 1: Acute Lethal Dose (LD50) of Aconitine in Mice
| Species | Strain | Route of Administration | LD50 Value (mg/kg) | Reference |
| Mouse | Not Specified | Oral | 1.8 | [5] |
| Mouse | Not Specified | Intraperitoneal | 0.308 | [5] |
Table 2: Key Biochemical Markers Altered by Aconitine in Mice
| Parameter | Organ/System Indicated | Observed Change | Description | Reference |
| Alanine Aminotransferase (ALT) | Liver | ↑ (Increased) | Marker of hepatocellular injury. | [5] |
| Aspartate Aminotransferase (AST) | Liver, Heart | ↑ (Increased) | Marker of tissue damage. | [5] |
| Blood Urea Nitrogen (BUN) | Kidney | ↑ (Increased) | Indicates potential renal dysfunction. | [5] |
| Creatinine (CRE) | Kidney | ↑ then ↓ | Complex changes may indicate evolving kidney damage. | [5] |
| White Blood Cell Count (WBC) | Immune System | ↓ then ↑ | Initial decrease followed by an increase, suggesting an inflammatory response. | [5] |
| Red Blood Cell Count (RBC) | Hematopoietic System | ↓ (Decreased) | Indicates potential anemia or hematopoietic suppression with subacute exposure. | [5] |
| Hemoglobin (HGB) | Hematopoietic System | ↓ (Decreased) | Consistent with the decrease in RBCs. | [5] |
| Platelets (PLT) | Hematopoietic System | ↓ (Decreased) | May indicate effects on coagulation or bone marrow. | [5] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment (LD50 Determination) in Mice
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration. The Up-and-Down Procedure (UDP) is a recommended method to minimize animal usage.
Materials:
-
This compound (YA) of known purity
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium, normal saline)
-
Male and female ICR mice (8-10 weeks old, 20-25 g)
-
Oral gavage needles
-
Standard animal housing and diet
Methodology:
-
Acclimatization: Acclimate animals to laboratory conditions for at least 7 days before the experiment.
-
Dose Preparation: Prepare a stock solution of YA in the chosen vehicle. Serial dilutions are made to prepare the required dose concentrations.
-
Dosing Procedure (Up-and-Down Method): a. Select a starting dose based on available data for related compounds (e.g., starting below the oral LD50 of aconitine, ~1.0 mg/kg). b. Dose a single animal by oral gavage. c. Observe the animal for 48 hours. d. If the animal survives, the next animal is given a higher dose (e.g., by a factor of 1.5-2.0). e. If the animal dies, the next animal is given a lower dose. f. This process is continued sequentially for a predetermined number of animals (e.g., 15-20).
-
Observation: Observe animals for clinical signs of toxicity (e.g., convulsions, salivation, respiratory distress, paralysis) and mortality continuously for the first 4 hours post-dosing and then daily for 14 days.
-
Data Analysis: The LD50 is calculated from the sequence of outcomes (survival or death) using specialized software or statistical methods for the UDP.
Protocol 2: Assessment of Cardiotoxicity and Neurotoxicity in Rats
Objective: To evaluate the sub-acute effects of this compound on cardiac and nervous system function.
Materials:
-
This compound (YA)
-
Sprague-Dawley rats (male, 200-250 g)
-
Electrocardiogram (ECG) machine with rodent leads
-
Blood collection supplies (syringes, tubes with anticoagulant)
-
Biochemistry analyzer
-
Perfusion and tissue fixation reagents (e.g., 10% neutral buffered formalin)
Methodology:
-
Animal Grouping: Divide rats into at least four groups (n=8-10 per group): one control group (vehicle only) and three YA-treated groups (low, medium, and high dose). Doses should be selected based on the LD50 value (e.g., 1/10th, 1/5th, and 1/3rd of the estimated LD50).
-
Dosing: Administer YA or vehicle daily via oral gavage for a period of 14 or 28 days.
-
Monitoring:
-
Daily: Observe for clinical signs of neurotoxicity (tremors, altered gait, paralysis) and general health.
-
Weekly: Record body weight.
-
ECG: At baseline and at the end of the study, anesthetize rats and record ECG to assess for arrhythmias, such as ventricular premature beats, tachycardia, or fibrillation[4].
-
-
Terminal Procedures (at the end of the study): a. Anesthetize the animals. b. Collect blood via cardiac puncture for biochemical analysis (ALT, AST, BUN, CRE, cardiac troponins). c. Perfuse the animals with saline followed by 10% neutral buffered formalin. d. Harvest organs: heart, brain (cerebrum and cerebellum), liver, and kidneys for histopathological analysis.
Protocol 3: Histopathological Examination
Objective: To identify microscopic changes in tissues following exposure to this compound.
Materials:
-
Formalin-fixed tissue samples
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Methodology:
-
Tissue Processing: Dehydrate the formalin-fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A qualified pathologist should examine the slides under a light microscope.
-
Heart: Look for cardiomyocyte necrosis, inflammatory cell infiltration, and fibrosis.
-
Brain: Examine for neuronal necrosis, particularly in the cerebellum, and signs of congestion[5].
-
Liver: Assess for hepatocyte degeneration (e.g., ballooning degeneration), necrosis, and congestion[1].
-
Kidneys: Look for signs of acute tubular necrosis[1].
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Aconitum Alkaloid Cardiotoxicity Pathway.
Caption: Workflow for In Vivo Toxicity Assessment.
References
- 1. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure to Neurotoxins Throughout the Life Span: Animal Models for Linking Neurochemical Effects to Behavioral Consequences - Behavioral Measures of Neurotoxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. New insights in animal models of neurotoxicity-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aconitine - Wikipedia [en.wikipedia.org]
Understanding the Neurotoxicity of Yunaconitoline: Mechanisms, Safety, and Clinical Management
Disclaimer: Providing detailed protocols for inducing neurotoxicity is prohibited. This document is intended for researchers, scientists, and drug development professionals for educational and safety purposes only. It outlines the known mechanisms of Yunaconitoline neurotoxicity, clinical symptoms of poisoning, and essential safety protocols for handling this compound. It is not a guide for inducing toxic effects.
This compound is a C-19 norditerpenoid alkaloid and a member of the aconitine (B1665448) group of toxins found in plants of the Aconitum species. These compounds are known for their potent cardiotoxicity and neurotoxicity.[1] Due to a very low safety margin between therapeutic and toxic doses, aconite alkaloids are a significant cause of poisoning, particularly in regions where they are used in traditional medicine.[2][3] Understanding the toxicological profile of this compound is critical for ensuring laboratory safety and for the clinical management of accidental exposure.
Mechanism of Neurotoxicity
The primary mechanism of neurotoxicity for this compound and related aconite alkaloids involves their action on voltage-gated sodium channels in the cell membranes of excitable tissues like neurons and muscle cells.[1]
-
Binding to Sodium Channels : Aconitine and its analogues bind with high affinity to site 2 on the open state of voltage-gated sodium channels.[1]
-
Persistent Activation : This binding causes a persistent activation or influx of sodium ions (Na+) into the cell by preventing the channel from closing.[1][4] It also shifts the voltage dependence of channel activation toward more negative potentials, meaning the channels open more easily and remain open.[4][5]
-
Ionic Imbalance : The constant influx of Na+ leads to membrane depolarization, which disrupts the normal ionic gradients across the neuronal membrane. This initial disruption affects the concentrations of other ions, such as potassium (K+), calcium (Ca2+), and magnesium (Mg2+), and inhibits the Na+-K+-ATPase pump.[6]
-
Excitotoxicity : The sustained depolarization and ionic imbalance trigger an excessive release of excitatory neurotransmitters like glutamate (B1630785) and acetylcholine.[6][7] This overstimulates postsynaptic receptors, leading to a massive influx of calcium into the postsynaptic neurons—a process known as excitotoxicity.[8]
-
Cellular Damage and Apoptosis : The intracellular calcium overload activates various downstream cascades, leading to mitochondrial damage, oxidative stress, and the activation of apoptotic pathways (e.g., via the Bax/Bcl-2 protein ratio), ultimately resulting in neuronal cell death.[6][7][8]
Toxicological Data
| Compound | Organism | Route | Lethal Dose (Estimated) | Reference |
| Aconitine | Human | Oral | 2 mg (total dose) | [9] |
| Aconitine | Human | Oral | 1 g (raw plant) | [9] |
This data highlights the extreme toxicity and the narrow margin of safety for these compounds.[3]
Clinical Manifestations of Poisoning
The onset of symptoms after exposure to aconite alkaloids is typically rapid, occurring within minutes to a few hours.[3] Poisoning affects multiple organ systems, with neurological, cardiovascular, and gastrointestinal symptoms being the most prominent.[1][10]
-
Neurological Symptoms: The most common initial signs are sensory.[11] These include numbness and tingling (paresthesia) of the face, mouth, and limbs.[3] This can progress to muscle weakness, tremors, convulsions, and paralysis.[9][11] In severe cases, confusion and altered consciousness may occur.[9]
-
Cardiovascular Symptoms: These are the most life-threatening effects. Symptoms include hypotension, palpitations, bradycardia (slow heart rate), and various forms of tachyarrhythmias (abnormal fast heart rhythms), such as ventricular tachycardia and ventricular fibrillation, which can lead to cardiac arrest.[1]
-
Gastrointestinal Symptoms: Nausea, vomiting, abdominal pain, and diarrhea are common.[1][3]
Safety Protocols and Personal Protective Equipment (PPE)
All parts of the Aconitum plant are toxic, and the active alkaloids can be absorbed through the skin, making extreme caution necessary when handling the plant or purified compounds.[2][9]
Mandatory PPE:
-
Gloves: Always wear dual-layered chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles are required.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: Use a certified fume hood when handling powdered forms of the compound or preparing solutions to prevent inhalation.
Emergency Procedures and Medical Management
There is no specific antidote for aconitine poisoning.[9][12] Therefore, medical management is entirely supportive and symptomatic, focusing on life support and managing complications.[3][13]
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Ingestion/Inhalation: Move to fresh air immediately. Do not induce vomiting.[14]
-
Seek Immediate Medical Attention: In all cases of suspected exposure, call emergency services immediately.[15][16] Inform medical personnel about the specific compound involved.
Clinical Management:
-
Stabilization: The initial priority is the stabilization of airway, breathing, and circulation (ABC).[13]
-
Cardiac Monitoring: Continuous cardiac monitoring is crucial to detect and manage life-threatening arrhythmias.[1] Antiarrhythmic drugs like amiodarone (B1667116) may be used, though arrhythmias can be refractory to treatment.[1]
-
Circulatory Support: In cases of severe hypotension or cardiogenic shock, intravenous fluids and vasopressors are administered. In refractory cases, cardiopulmonary bypass may be necessary to maintain circulation.[1][13]
-
Gastrointestinal Decontamination: The use of activated charcoal may be considered if the patient presents soon after a significant ingestion, but its efficacy is not firmly established.[13]
-
Seizure Management: Benzodiazepines are the standard treatment for toxin-induced seizures.[17]
References
- 1. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is Aconitum Poisonous? | Find Out with The Knotweed Specialists [theknotweedspecialists.co.uk]
- 3. poison.org [poison.org]
- 4. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of neurotoxic effects and underlying mechanisms of aconitine on cerebral cortex neuron cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monkshood (Wolfsbane) poisoning - Mo Wilde [monicawilde.com]
- 10. researchgate.net [researchgate.net]
- 11. Aconitine Neurotoxicity According to Administration Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neonicotinoid Poisoning and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initial Management of Poisoned Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Poisoning - NHS [nhs.uk]
- 16. NHS 111 Wales - Health A-Z : Poisoning [111.wales.nhs.uk]
- 17. chemm.hhs.gov [chemm.hhs.gov]
Application Notes and Protocols for In Vitro Modeling of Yunaconitoline's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunaconitoline, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, is a potent bioactive compound with significant toxicological implications.[1] Like other aconitine-type alkaloids, its primary toxicities manifest in the cardiovascular and central nervous systems.[2] Understanding the cellular and molecular mechanisms underlying this compound's effects is crucial for toxicology, drug development, and the creation of potential antidotes. These application notes provide a framework for investigating the mechanism of action of this compound using established in vitro models, focusing on its cardiotoxic and neurotoxic effects. The protocols and data presented are based on established methodologies for studying the broader class of aconitine (B1665448) alkaloids and can be adapted specifically for this compound.[3][4]
Key In Vitro Models for Studying this compound
The selection of an appropriate in vitro model is critical for elucidating the specific toxic effects of this compound.
-
Cardiotoxicity Models:
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells provide a highly relevant model for human cardiotoxicity assessment as they exhibit structural and functional properties similar to native human cardiomyocytes.[5] They are particularly useful for electrophysiological and calcium homeostasis studies.
-
H9c2 Cells: A rat cardiomyoblast cell line, H9c2 cells are a robust and widely used model for studying the cellular mechanisms of cardiotoxicity, including apoptosis and mitochondrial dysfunction.[6]
-
-
Neurotoxicity Models:
-
HT22 Cells: An immortalized mouse hippocampal neuronal cell line, HT22 cells are an excellent model for investigating glutamate-induced oxidative neurotoxicity, a pathway implicated in aconitine toxicity.[4][7]
-
SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype, SH-SY5Y cells are commonly used for studying neurotoxicity, including mechanisms of apoptosis and oxidative stress.[8]
-
Primary Neuronal Cultures: While more complex to maintain, primary neurons isolated from rodent cerebral cortex or hippocampus offer a model that closely mimics the in vivo neuronal environment.[9]
-
Application Note 1: Assessing the Cardiotoxicity of this compound
The primary cardiotoxic mechanism of aconitine alkaloids involves the persistent activation of voltage-gated sodium channels (VGSCs), leading to an influx of Na+ and subsequent disruption of Ca2+ homeostasis, which can trigger arrhythmias.[2] Other ion channels, such as K+ and Ca2+ channels, may also be affected.[2] Long-term exposure can lead to mitochondrial dysfunction, oxidative stress, and apoptosis.[6]
Proposed Signaling Pathway for Cardiotoxicity
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated virtual screening and in vitro studies for exploring the mechanism of triterpenoids in Chebulae Fructus alleviating mesaconitine-induced cardiotoxicity via TRPV1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Study of neurotoxic effects and underlying mechanisms of aconitine on cerebral cortex neuron cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Ion Channel Effects of Yunaconitoline Using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunaconitoline, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, is a potent neurotoxin known for its significant effects on excitable cells. Like other aconitine-type alkaloids, its primary molecular targets are voltage-gated ion channels, which are crucial for the generation and propagation of action potentials in neurons, cardiomyocytes, and other muscle cells.[1][2] Understanding the detailed effects of this compound on these channels is essential for toxicological studies and for exploring any potential therapeutic applications. Patch-clamp electrophysiology is the gold-standard technique for elucidating the mechanisms of action of such compounds on ion channels, providing high-resolution data on channel gating and permeation.[3]
These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels using whole-cell patch-clamp techniques.
Data Presentation: Quantitative Effects of Aconitum Alkaloids on Ion Channels
Due to the limited availability of specific quantitative data for this compound, this section summarizes the reported effects of the closely related and well-studied Aconitine and other Aconitum alkaloids. It is presumed that this compound exhibits similar properties.
Table 1: Effects of Aconitum Alkaloids on Voltage-Gated Sodium (Nav) Channels
| Alkaloid/Alkaloid Group | Channel Subtype(s) | Effect | Quantitative Data | Reference(s) |
| Aconitine | General Nav | Shift in Voltage-Dependence of Activation | ~20 mV negative shift | [4] |
| Aconitine | General Nav | Altered Ion Selectivity | Increased permeability to NH4+ relative to Na+ | [4] |
| High-affinity Aconitum alkaloids | Synaptosomal Nav | Increased Na+ influx | EC50 ≈ 3 µM | [5][6] |
| Various Aconitum alkaloids (e.g., Pyroaconitine, Ajacine) | Nav1.2 | Inhibition | 42-57% inhibition at 10 µM | [7] |
Table 2: Effects of Aconitum Alkaloids on Voltage-Gated Potassium (Kv) Channels
| Alkaloid | Channel Subtype | Effect | Quantitative Data | Reference(s) |
| Aconitine | hERG (Kv11.1) | Blockade (Open-channel) | IC50 = 1.801 ± 0.332 µM | [8] |
| Aconitine | Kv1.5 | Blockade (Open-state) | IC50 = 0.796 ± 0.123 µM | [8] |
Table 3: Effects of Aconitum Alkaloids on Calcium (Ca2+) Homeostasis and Channels
| Alkaloid/Alkaloid Group | System | Effect | Quantitative Data | Reference(s) |
| High-affinity Aconitum alkaloids | Synaptosomes | Increased Intracellular Ca2+ | EC50 ≈ 3 µM | [5][6] |
| Aconitine | H9c2 Cardiomyocytes | Ca2+ Influx | Dose-dependent increase | [9] |
| Aconitine | Rat Ventricular Myocytes | Ca2+ Overload | Leads to accelerated beating rhythm | [10] |
| Aconitine | hiPSC-CMs | L-type Ca2+ Channel Blockade | Mild blockade with IC50 of 27.51 µM | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Aconitine-Induced Cellular Effects
The following diagram illustrates the proposed signaling pathway for the effects of Aconitine, which likely shares mechanisms with this compound. The primary effect is the modulation of voltage-gated sodium channels, leading to downstream effects on calcium homeostasis and cellular apoptosis.
Caption: Proposed signaling pathway of Aconitine, likely similar for this compound.
Experimental Workflow for Patch-Clamp Analysis
The following diagram outlines the general workflow for investigating the effects of this compound on a specific ion channel using the whole-cell patch-clamp technique.
Caption: General workflow for whole-cell patch-clamp experiments.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on voltage-gated sodium, potassium, and calcium channels using the whole-cell patch-clamp configuration. These protocols can be adapted for different cell types and recording systems.
Protocol 1: Characterization of this compound's Effects on Voltage-Gated Sodium Channels (Nav)
Objective: To determine the effect of this compound on the kinetics and current amplitude of Nav channels.
1. Cell Preparation:
-
Use a cell line stably or transiently expressing a specific Nav channel subtype (e.g., HEK293 cells expressing Nav1.7).
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
Extracellular Solution (ECS) (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Intracellular Solution (ICS) (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm. (CsF is used to block potassium channels).
3. Whole-Cell Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber and perfuse with ECS.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with ICS.
-
Approach a cell with the pipette tip while applying positive pressure.
-
Form a gigaseal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of strong suction to achieve the whole-cell configuration.
-
Set the holding potential to -100 mV to ensure most channels are in the closed state.
4. Voltage Protocol and Data Acquisition:
-
To measure current-voltage (I-V) relationship: From a holding potential of -100 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms (B15284909).
-
To assess steady-state inactivation: From a holding potential of -100 mV, apply a series of 500 ms prepulses from -120 mV to 0 mV, followed by a test pulse to 0 mV for 50 ms.
-
Record baseline currents using these protocols.
-
Perfuse the recording chamber with increasing concentrations of this compound (e.g., 10 nM to 100 µM) and repeat the voltage protocols at each concentration.
5. Data Analysis:
-
Measure the peak inward current at each voltage to construct I-V curves.
-
Plot the normalized current from the inactivation protocol against the prepulse potential and fit with a Boltzmann function to determine the half-inactivation voltage (V1/2).
-
Generate dose-response curves by plotting the percentage of current inhibition against the this compound concentration and fit with a Hill equation to determine the IC50.
Protocol 2: Characterization of this compound's Effects on Voltage-Gated Potassium Channels (Kv)
Objective: To determine the inhibitory effects of this compound on different Kv channel subtypes.
1. Cell Preparation:
-
Use a cell line expressing the Kv channel of interest (e.g., CHO cells expressing hERG or Kv1.5).
2. Solutions:
-
Extracellular Solution (ECS) (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Intracellular Solution (ICS) (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
3. Whole-Cell Recording Procedure:
-
Follow the same procedure as in Protocol 1 to establish a whole-cell recording.
-
Set the holding potential to -80 mV.
4. Voltage Protocol and Data Acquisition:
-
For hERG (Kv11.1): From a holding potential of -80 mV, depolarize to +20 mV for 2 seconds, then repolarize to -50 mV for 2 seconds to elicit the characteristic tail current.
-
For Kv1.5: From a holding potential of -80 mV, apply depolarizing steps from -60 mV to +60 mV in 10 mV increments for 500 ms.
-
Record baseline currents.
-
Apply this compound and repeat the protocols.
5. Data Analysis:
-
For hERG, measure the peak tail current at -50 mV.
-
For Kv1.5, measure the steady-state outward current at the end of the depolarizing pulse.
-
Construct dose-response curves to determine the IC50 for inhibition.
Protocol 3: Characterization of this compound's Effects on Voltage-Gated Calcium Channels (Cav)
Objective: To assess the modulatory effects of this compound on Cav channels.
1. Cell Preparation:
-
Use a cell line expressing the Cav channel of interest (e.g., HEK293 cells expressing Cav1.2).
2. Solutions:
-
Extracellular Solution (ECS) (in mM): 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).
-
Intracellular Solution (ICS) (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
3. Whole-Cell Recording Procedure:
-
Follow the same procedure as in Protocol 1 to establish a whole-cell recording.
-
Set the holding potential to -90 mV.
4. Voltage Protocol and Data Acquisition:
-
To measure current-voltage (I-V) relationship: From a holding potential of -90 mV, apply depolarizing steps from -60 mV to +60 mV in 10 mV increments for 200 ms.
-
Record baseline currents.
-
Apply this compound and repeat the voltage protocol.
5. Data Analysis:
-
Measure the peak inward current at each voltage to construct I-V curves.
-
Generate dose-response curves to determine the IC50 or EC50 for this compound's effect on the channel.
Conclusion
The protocols and information provided here offer a robust framework for the detailed investigation of this compound's effects on voltage-gated ion channels. While specific quantitative data for this compound remains to be fully elucidated, the data from closely related Aconitum alkaloids strongly suggest that it is a potent modulator of Nav, Kv, and Cav channels. Rigorous patch-clamp analysis is indispensable for characterizing these interactions and understanding the full toxicological and potential pharmacological profile of this compound.
References
- 1. Aconitum and Delphinium sp. alkaloids as antagonist modulators of voltage-gated Na+ channels. AM1/DFT electronic structure investigations and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 4. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diterpene alkaloids from the roots of Aconitum moldavicum and assessment of Nav 1.2 sodium channel activity of aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aconitine blocks HERG and Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aconitine Induces TRPV2-Mediated Ca2+ Influx through the p38 MAPK Signal and Promotes Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Gene Expression Analysis Following Yunaconitoline Treatment: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to analyze gene expression changes induced by Yunaconitoline, a diterpenoid alkaloid derived from plants of the Aconitum genus. While specific quantitative gene expression data for this compound is limited in publicly available literature, this document outlines the established protocols and potential signaling pathways implicated based on studies of closely related Aconitum alkaloids, such as Aconitine.
Introduction
This compound and other Aconitum alkaloids are known for their potent biological activities, which include cardiotoxicity and neurotoxicity.[1] Understanding the molecular mechanisms underlying these effects is crucial for both toxicological assessment and potential therapeutic development. Gene expression analysis provides a powerful tool to elucidate the cellular responses to this compound treatment by identifying up- or down-regulated genes and the biological pathways they regulate.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables are illustrative and based on findings from studies on the related Aconitum alkaloid, Aconitine. These tables demonstrate how quantitative data from gene expression analysis would be presented. For instance, a study on Aconitine-induced cardiotoxicity in zebrafish identified 1380 differentially expressed genes (DEGs), with 696 being upregulated and 925 downregulated.[2][3]
Table 1: Illustrative Summary of Differentially Expressed Genes (DEGs) after Aconitine Treatment in Zebrafish Embryos
| Category | Number of Genes |
| Upregulated Genes | 696 |
| Downregulated Genes | 925 |
| Total DEGs | 1380 |
Data based on a study of Aconitine-induced cardiotoxicity. Specific gene identities and fold changes were not provided in the source.[2][3]
Table 2: Representative Quantitative PCR (qPCR) Analysis of Apoptosis-Related Gene Expression Changes Induced by Aconitine
| Gene | Function | Fold Change (Illustrative) | p-value (Illustrative) |
| Bax | Pro-apoptotic | 2.5 ↑ | < 0.05 |
| Bcl-2 | Anti-apoptotic | 0.4 ↓ | < 0.05 |
| Caspase-3 | Executioner caspase | 3.1 ↑ | < 0.01 |
| Caspase-9 | Initiator caspase | 2.8 ↑ | < 0.01 |
| p53 | Tumor suppressor | 1.9 ↑ | < 0.05 |
This table is a representative example of how qPCR data for specific apoptosis-related genes would be presented. The fold changes are illustrative and not from a specific this compound study.
Signaling Pathways Affected by Aconitum Alkaloids
Studies on Aconitum alkaloids suggest their involvement in several key signaling pathways.
Nrf2-Mediated Oxidative Stress Response
Aconitum alkaloids have been shown to activate the Nrf2-mediated signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. This can lead to the upregulation of genes encoding antioxidant proteins and drug transporters.
References
- 1. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Potential Molecular Mechanisms and Drugs for Aconitine-Induced Cardiotoxicity in Zebrafish through RNA Sequencing and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Yunaconitoline Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunaconitoline, a C19-diterpenoid alkaloid, is a compound of interest for toxicological and pharmacological studies. Understanding its cytotoxic effects is crucial for evaluating its potential therapeutic applications and associated risks. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell viability assays: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and apoptosis assays. While specific quantitative data on this compound's cytotoxicity is limited in publicly available literature, this document offers robust, generalized protocols that can be adapted for its evaluation. The provided information on the cytotoxic mechanisms of the closely related compound, aconitine (B1665448), offers a potential starting point for investigating this compound's mode of action.
Key Cell Viability Assays
Several assays are available to measure cell viability and cytotoxicity, each with distinct principles. The choice of assay depends on the specific research question and the expected mechanism of cell death.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This cytotoxicity assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Increased LDH activity in the supernatant is indicative of cell lysis and death.
-
Apoptosis Assays: These assays detect specific markers of apoptosis, a form of programmed cell death. Common methods include Annexin V staining to detect the externalization of phosphatidylserine (B164497) in early apoptosis and assays to measure the activity of caspases, key enzymes in the apoptotic cascade.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a step-by-step guide for determining the effect of this compound on cell viability.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to perform a wide range of concentrations to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Cell viability can be calculated as a percentage of the control:
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
LDH Cytotoxicity Assay
This protocol outlines the measurement of cytotoxicity by quantifying LDH release from damaged cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell line(s)
-
Complete cell culture medium (low serum, e.g., 1%)
-
96-well flat-bottom plates
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mix, lysis solution, and stop solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and this compound treatment steps as described in the MTT assay protocol.
-
It is recommended to use a low-serum medium to reduce background LDH levels.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis solution provided in the kit.
-
Background control: Medium without cells.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mix to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Stopping the Reaction and Data Acquisition:
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
Cytotoxicity can be calculated using the following formula:
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell line(s)
-
Complete cell culture medium
-
6-well plates or culture flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or culture flasks at an appropriate density.
-
Treat cells with desired concentrations of this compound for the chosen duration.
-
Include appropriate controls (untreated and vehicle-treated cells).
-
-
Cell Harvesting and Washing:
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Analysis:
The flow cytometry data will allow for the differentiation of cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Putative Signaling Pathways in Aconitine-Induced Cytotoxicity
While specific signaling pathways for this compound are not well-documented, studies on the related compound aconitine suggest the involvement of apoptosis. Aconitine has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Data Presentation
Due to the limited availability of specific studies on this compound cytotoxicity, a comprehensive data table of IC50 values across various cell lines cannot be provided at this time. Researchers are encouraged to perform dose-response studies as described in the protocols above to determine the IC50 of Yunaconitine in their cell lines of interest. For comparison, published IC50 values for the related compound, aconitine, can be found in the scientific literature and may serve as a preliminary reference.
Disclaimer: The provided protocols are intended as general guidelines. Optimization of cell density, compound concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. The information on signaling pathways is based on studies of the related compound aconitine and may not be fully representative of this compound's mechanism of action. It is essential to consult relevant scientific literature and safety data sheets before working with this compound.
Application Notes and Protocols for Assessing Yunaconitoline-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunaconitoline, a diterpenoid alkaloid found in plants of the Aconitum genus, has garnered interest for its potential pharmacological activities, including anti-cancer effects. A key mechanism underlying the cytotoxic effects of many such compounds is the induction of apoptosis, or programmed cell death. Understanding the apoptotic pathways triggered by this compound is crucial for its development as a potential therapeutic agent.
These application notes provide a comprehensive guide to the key assays and methodologies used to investigate this compound-induced apoptosis. Detailed protocols for essential experiments are provided, along with illustrative quantitative data and diagrams of the relevant signaling pathways and experimental workflows.
Disclaimer: Due to the limited availability of specific quantitative data for this compound-induced apoptosis in the public domain, the data presented in the following tables are derived from studies on Aconitine, a closely related diterpenoid alkaloid. This data should be considered illustrative and representative of the expected outcomes when studying this compound. Researchers are encouraged to generate specific data for this compound in their cell models of interest.
Key Apoptosis Assays for this compound-Induced Cell Death
Several well-established assays can be employed to detect and quantify apoptosis induced by this compound. These assays target different hallmark events of the apoptotic process, from early-stage membrane changes to late-stage DNA fragmentation and caspase activation.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a cornerstone for apoptosis studies. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Illustrative Data:
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 | 95.39 ± 0.76 | 2.50 ± 0.50 | 2.11 ± 0.26 |
| Aconitine | 100 | 75.84 ± 1.40 | 12.35 ± 1.15 | 11.81 ± 0.25 |
| Aconitine | 200 | 50.36 ± 2.50 | 25.48 ± 2.10 | 24.16 ± 1.08 |
Data is representative from studies on Aconitine in H9c2 cells treated for 24 hours.[1]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., Br-dUTP or fluorescently tagged dUTP). These labeled ends can then be detected by microscopy or flow cytometry.
-
Illustrative Data:
| Treatment Group | Concentration (µM) | TUNEL-Positive Cells (%) |
| Control | 0 | 3.2 ± 0.8 |
| Aconitine | 50 | 28.5 ± 3.1 |
| Aconitine | 100 | 54.7 ± 4.5 |
Data is representative and illustrates a dose-dependent increase in DNA fragmentation.
Caspase Activity Assays
Caspases are a family of proteases that are central to the execution of apoptosis. Measuring their activity provides direct evidence of apoptosis induction.
-
Principle: These assays utilize synthetic substrates that contain a caspase-specific recognition sequence linked to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.
-
Illustrative Data (Caspase-3 Activity):
| Treatment Group | Concentration (µM) | Fold Increase in Caspase-3 Activity |
| Control | 0 | 1.0 |
| Aconitine | 50 | 3.5 ± 0.4 |
| Aconitine | 100 | 7.8 ± 0.9 |
Data is representative and shows a significant increase in the activity of the key executioner caspase, caspase-3.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.
-
Key Protein Targets:
-
Bcl-2 Family: Pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). An increased Bax/Bcl-2 ratio is indicative of apoptosis.
-
Caspases: Pro-caspases and their cleaved (active) forms (e.g., Caspase-9, Caspase-8, Caspase-3).
-
PARP (Poly(ADP-ribose) polymerase): A substrate of activated caspase-3. Cleavage of PARP from its full-length form (116 kDa) to a smaller fragment (89 kDa) is a hallmark of apoptosis.
-
-
Illustrative Data (Relative Protein Expression):
| Treatment Group | Concentration (µM) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| Control | 0 | 1.0 | 1.0 | 1.0 |
| Aconitine | 50 | 2.8 ± 0.3 | 4.1 ± 0.5 | 3.7 ± 0.4 |
| Aconitine | 100 | 5.2 ± 0.6 | 8.5 ± 1.1 | 7.9 ± 0.9 |
Data is representative and demonstrates the expected changes in key apoptotic protein levels.
Signaling Pathways in this compound-Induced Apoptosis
This compound, similar to other aconitum alkaloids, is likely to induce apoptosis through the intrinsic (mitochondrial) and potentially the extrinsic (death receptor) pathways.
Caption: Proposed signaling pathways for this compound-induced apoptosis.
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cells of interest
-
This compound stock solution
-
6-well plates
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA or cell scraper (for adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) at 37°C in a humidified incubator.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently wash with PBS and detach using trypsin-EDTA or a cell scraper. Collect cells by centrifugation.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 2: TUNEL Assay for DNA Fragmentation
Caption: General workflow for the TUNEL assay.
Materials:
-
Cells cultured on coverslips or tissue sections on slides
-
This compound
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, reaction buffer)
-
Wash buffers (e.g., PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Culture cells on coverslips and treat with this compound. For tissue samples, prepare paraffin-embedded or frozen sections.
-
Fixation and Permeabilization:
-
Fix the cells/tissues with 4% paraformaldehyde.
-
Permeabilize the samples to allow entry of the labeling reagents.
-
-
TUNEL Reaction:
-
Incubate the samples with the TUNEL reaction mixture containing TdT and labeled dUTPs according to the manufacturer's protocol. This is typically done in a humidified chamber at 37°C.
-
-
Detection:
-
If using biotin-labeled dUTPs, incubate with a streptavidin-fluorophore conjugate.
-
If using Br-dUTPs, incubate with an anti-BrdU-fluorophore antibody.
-
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips/slides.
-
Analysis: Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Protocol 3: Caspase-3 Colorimetric Assay
Materials:
-
Cell culture plates
-
This compound
-
Cell lysis buffer
-
Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound.
-
Cell Lysis: After treatment, lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Assay:
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate at 37°C according to the kit instructions.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
Protocol 4: Western Blot Analysis
Caption: Standard workflow for Western blot analysis of apoptotic proteins.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates and determine protein concentrations. Mix lysates with Laemmli sample buffer and heat to denature the proteins.
-
SDS-PAGE: Separate the proteins by size by running them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane thoroughly with TBST and then incubate with ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands can be quantified using densitometry software and normalized to a loading control like β-actin.
Conclusion
The assays and protocols described in these application notes provide a robust framework for investigating the pro-apoptotic effects of this compound. By employing a combination of these techniques, researchers can elucidate the molecular mechanisms of this compound-induced cell death, a critical step in evaluating its potential as an anti-cancer therapeutic. It is essential to adapt and optimize these protocols for the specific cell lines and experimental conditions being used.
References
Application Notes and Protocols for Pharmacokinetic Modeling of Yunaconitoline in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic modeling of Yunaconitoline, a toxic diester-diterpenoid alkaloid found in plants of the Aconitum genus. The following sections detail its known pharmacokinetic parameters in mice and rats, outline experimental protocols for its study, and describe its metabolic pathways. This information is critical for the preclinical assessment of drugs containing this compound and for understanding its toxicological profile.
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of this compound and its primary metabolite, 8-deacetyl-yunaconitoline, have been characterized in rodents. The following tables summarize the key pharmacokinetic parameters following intravenous (IV) and oral (p.o.) administration.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (0.05 mg/kg) | Oral (2 mg/kg) |
| Tmax (h) | - | 0.5 ± 0.2 |
| Cmax (ng/mL) | - | 45.3 ± 15.2 |
| AUC(0-t) (ng/mL·h) | 35.6 ± 8.7 | 97.8 ± 28.4 |
| AUC(0-∞) (ng/mL·h) | 38.2 ± 9.5 | 104.5 ± 30.1 |
| t1/2 (h) | 1.8 ± 0.5 | 2.1 ± 0.6 |
| MRT(0-t) (h) | 1.5 ± 0.4 | 2.5 ± 0.7 |
| CL (L/h/kg) | 1.3 ± 0.3 | - |
| Vz (L/kg) | 3.4 ± 0.8 | - |
| Bioavailability (F%) | - | 27.4%[1] |
Table 2: Pharmacokinetic Parameters of 8-deacetyl-yunaconitoline in Rats
| Parameter | Intravenous (0.1 mg/kg) | Oral (5 mg/kg) |
| AUC(0-t) (ng/mL·h) | 73.0 ± 24.6 | 1770.0 ± 530.6 |
| t1/2 (h) | 4.5 ± 1.7 | 3.2 ± 0.7 |
| Bioavailability (F%) | - | 48.5%[2] |
Experimental Protocols
The following protocols are based on established methodologies for the pharmacokinetic analysis of Aconitum alkaloids in rodents.
Animal Models and Housing
-
Species: Male Sprague-Dawley rats (200-250 g) or Kunming mice (18-22 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast animals for 12 hours prior to drug administration, with free access to water.
Drug Administration
-
Formulation: Dissolve this compound in a suitable vehicle, such as a mixture of saline and propylene (B89431) glycol.
-
Intravenous (IV) Administration: Administer the drug solution via the tail vein.
-
Oral (p.o.) Administration: Administer the drug solution by oral gavage.
Sample Collection
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus or tail vein at specified time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method: UPLC-MS/MS
An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is recommended for the quantification of this compound in plasma samples.[1][2]
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Precipitate plasma proteins by adding a precipitating agent (e.g., acetonitrile) to the plasma sample.
-
Vortex the mixture and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm) is suitable for separation.[1]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water containing a small amount of formic acid (e.g., 0.1%) is typically used.[1]
-
Flow Rate: A flow rate of around 0.4 mL/min is common.[1]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for Aconitum alkaloids.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] The specific precursor and product ion transitions for this compound and an internal standard should be optimized.
-
-
Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and matrix effect.[2]
Visualizations
Experimental Workflow
Pharmacokinetic Modeling Process
References
- 1. Development of a simple and rapid UPLC-MS/MS method for determination of 8-deacetyl-yunaconitine in rat plasma and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety in Focus: Application Notes and Protocols for Handling Yunaconitoline in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Yunaconitoline, a diterpenoid alkaloid isolated from plants of the Aconitum genus, is a potent compound with significant biological activity. Its handling in a laboratory setting necessitates stringent safety protocols to mitigate the risks of exposure and ensure the well-being of personnel. This document provides detailed application notes and protocols for the safe handling of this compound, intended for use by trained researchers, scientists, and drug development professionals.
Understanding the Hazard: Physicochemical and Toxicological Data
Key Toxicological Properties:
-
High Acute Toxicity: Presumed to be highly toxic upon ingestion, inhalation, and dermal contact.
-
Cardiotoxic: Can cause severe arrhythmias and other cardiovascular complications.[1][3][4]
-
Neurotoxic: May lead to paresthesia, numbness, and muscle weakness.[1][4]
Physicochemical Properties:
| Property | Data | Source |
| CAS Number | 259099-25-7 | [5] |
| Molecular Formula | C35H49NO11 | [6] |
| Molecular Weight | 659.77 g/mol | [6] |
| Appearance | Solid | [7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [8] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment is crucial when working with this compound. This involves a combination of engineering controls and appropriate PPE.
Engineering Controls:
-
Primary Containment: All handling of this compound powder or solutions should be conducted in a certified chemical fume hood, a glove box, or a similar containment enclosure. For operations with a higher risk of aerosol generation, a negative pressure isolator is recommended.[9][10]
-
Ventilation: Ensure adequate ventilation in the laboratory. The exhaust from the primary containment should be directed away from occupied areas.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves, with the outer pair being changed regularly and immediately upon contamination.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashes.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn. It should be removed before leaving the designated work area.
-
Respiratory Protection: For procedures with a high likelihood of aerosolization, a properly fitted respirator (e.g., N95 or higher) may be necessary, as determined by a risk assessment.
Caption: Required PPE for handling this compound.
Experimental Protocols
Adherence to detailed and well-documented protocols is essential for the safe handling of this compound.
Preparation of Stock Solutions
-
Pre-weighing Preparation:
-
Designate a specific area within the chemical fume hood for weighing.
-
Cover the work surface with absorbent, disposable bench paper.
-
Ensure all necessary equipment (spatulas, weigh boats, vials, solvent) is inside the hood.
-
-
Weighing Procedure:
-
Perform all weighing operations within the containment of a chemical fume hood or glove box.
-
Carefully transfer the required amount of this compound powder to a tared weigh boat.
-
Use a dedicated, labeled spatula.
-
Close the primary container immediately after weighing.
-
-
Solubilization:
-
Add the appropriate solvent (e.g., DMSO, Chloroform) to the vial containing the weighed this compound.
-
Cap the vial securely before vortexing or sonicating to ensure complete dissolution.
-
Caption: Workflow for preparing this compound stock solutions.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the laboratory and contact the institution's emergency response team. |
Decontamination and Waste Disposal
Proper decontamination of work surfaces and equipment, along with correct waste disposal, is crucial to prevent secondary exposure.
Decontamination:
-
Work Surfaces: After each use, decontaminate the work area within the fume hood with a suitable cleaning agent. Given that hydrolysis can reduce the toxicity of Aconitum alkaloids, a basic solution (e.g., a mild sodium bicarbonate solution) followed by a water rinse may be effective, though this should be validated for your specific application.
-
Equipment: Decontaminate all equipment that has come into contact with this compound. This includes spatulas, glassware, and pipette tips.
Waste Disposal:
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and weigh boats, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a labeled hazardous waste container for liquid chemical waste.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local and national regulations.
Caption: Logical flow for decontamination and waste disposal.
By implementing these safety procedures, researchers can minimize the risks associated with handling the highly potent compound this compound and maintain a safe laboratory environment. It is imperative that all personnel receive training on these protocols before working with this substance.
References
- 1. researchgate.net [researchgate.net]
- 2. Aconitum Alkaloid Poisoning Related to the Culinary Uses of Aconite Roots [mdpi.com]
- 3. Poisoning Associated with Consumption of a Homemade Medicinal Liquor â Chongqing, China, 2018 | MMWR [cdc.gov]
- 4. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 259099-25-7 [chemicalbook.com]
- 6. raybiotech.com [raybiotech.com]
- 7. YUNACONITINE CAS#: 70578-24-4 [amp.chemicalbook.com]
- 8. This compound | CAS:259099-25-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 10. Best Practices For Handling Potent APIs [outsourcedpharma.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yunaconitoline Extraction
Welcome to the technical support center for optimizing the extraction yield of Yunaconitoline. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of this compound from its natural source, the roots of Aconitum bulleyanum.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a diterpenoid alkaloid that can be isolated from the roots of Aconitum bulleyanum.[1] It is a compound of interest for pharmacological research.
Q2: What are the general methods for extracting alkaloids from Aconitum species?
Common methods for extracting alkaloids from Aconitum species include traditional solvent extraction techniques like maceration and heat reflux extraction, as well as modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pulsed Electric Field (PEF) extraction.[2][3][4] The choice of method can significantly impact extraction efficiency, time, and solvent consumption.[5]
Q3: Which solvents are most effective for this compound extraction?
While specific studies on this compound are limited, research on other Aconitum alkaloids suggests that polar solvents are generally effective. Ethanol (B145695) and methanol (B129727) are popular choices due to their ability to dissolve a wide range of alkaloids.[6] Acidified alcohol solutions, for instance, an ethanol-acetic acid mixture, have been shown to improve the extraction of total alkaloids and aconitine (B1665448) from Aconitum species.[7] The selection of solvent should be tailored to the specific characteristics of the target alkaloid.[6]
Q4: How can I improve the stability of this compound during extraction?
The stability of alkaloids can be affected by factors such as temperature, pH, and light exposure. High temperatures can lead to the degradation of thermolabile compounds.[8] For temperature-sensitive alkaloids, using methods that allow for lower extraction temperatures, such as UAE at a controlled temperature, can be beneficial. Additionally, protecting the extraction mixture from light and optimizing the pH of the solvent may help to preserve the integrity of this compound.
Q5: What are the main challenges in extracting alkaloids from plants like Aconitum?
The primary challenges in plant alkaloid extraction include low yields, the complexity of the plant matrix, and potential safety and environmental concerns related to solvent use.[6] The presence of other secondary metabolites, such as tannins, can sometimes interfere with alkaloid extraction by causing them to precipitate.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
Low Extraction Yield
Problem: The final yield of this compound is consistently lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent | The polarity of the extraction solvent may not be ideal for this compound. Experiment with different solvent systems, such as varying concentrations of ethanol or methanol in water.[6] Consider using an acidified solvent (e.g., with acetic acid) to enhance the solubility of the alkaloid salts.[7][10] |
| Inefficient Extraction Method | Traditional methods like maceration may not be efficient enough.[6] Consider switching to a more advanced technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[5][11] |
| Inadequate Extraction Time | The extraction time may be too short to allow for complete diffusion of the analyte from the plant material. Optimize the extraction duration for your chosen method. However, be aware that excessively long extraction times, especially at high temperatures, can lead to degradation. |
| Improper Plant Material Preparation | The particle size of the ground Aconitum root may be too large, limiting solvent penetration. Grinding the plant material to a finer powder can increase the surface area available for extraction. |
| Degradation of this compound | High temperatures during extraction or drying of the extract can degrade the target compound.[8] Use lower temperatures where possible and consider techniques like rotary evaporation under reduced pressure for solvent removal. |
Poor Purity of the Extract
Problem: The crude extract contains a high level of impurities, complicating the purification of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Unwanted Compounds | The chosen solvent may be too non-selective, extracting a wide range of other plant metabolites. A multi-step extraction process using solvents of varying polarity can help to remove unwanted compounds like fats and waxes before extracting the alkaloids. |
| Presence of Tannins | Tannins present in the plant material can bind to alkaloids and co-extract, forming a "sludge" at the bottom of the extract.[9] Adding a small percentage of vegetable glycerine to the extraction solvent can help prevent this precipitation.[9] |
| Complex Plant Matrix | The inherent complexity of the plant material can lead to a complex extract.[6] Employing a clean-up step, such as liquid-liquid extraction or solid-phase extraction (SPE), after the initial extraction can help to isolate the alkaloid fraction. |
Experimental Protocols
The following are generalized protocols for the extraction of alkaloids from Aconitum species, which can be adapted for this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Dry the roots of Aconitum bulleyanum and grind them into a fine powder.
-
Extraction:
-
Place a known quantity of the powdered plant material into an extraction vessel.
-
Add the extraction solvent (e.g., 60% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).[12]
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic power (e.g., 100 W) and temperature (e.g., 45°C).[12][13]
-
Perform the extraction for a predetermined time (e.g., 30 minutes).[12][13]
-
-
Post-Extraction:
-
Filter the mixture to separate the extract from the plant debris.
-
Concentrate the extract using a rotary evaporator at a controlled temperature to remove the solvent.
-
The resulting crude extract can then be subjected to further purification steps.
-
Protocol 2: Heat Reflux Extraction
-
Sample Preparation: Prepare the dried and powdered roots of Aconitum bulleyanum as described for UAE.
-
Extraction:
-
Place the powdered material in a round-bottom flask.
-
Add the extraction solvent (e.g., an acidic alcohol solution) at a specified solvent-to-material ratio (e.g., 6:1 v/m).[7]
-
Attach a reflux condenser to the flask.
-
Heat the mixture to the boiling point of the solvent and maintain reflux for a specific duration (e.g., 1 hour).[7]
-
Repeat the extraction process on the plant residue for a total of three times to maximize yield.[7]
-
-
Post-Extraction:
-
Combine the filtrates from all extraction cycles.
-
Remove the solvent from the combined extract using a rotary evaporator.
-
Proceed with the purification of the crude alkaloid extract.
-
Data Presentation
The following tables summarize key parameters for the extraction of alkaloids from Aconitum species based on available literature. These can serve as a starting point for optimizing this compound extraction.
Table 1: Optimized Parameters for Total Alkaloid and Aconitine Extraction from Aconitum szechenyianum using Heat Reflux [7]
| Parameter | Total Alkaloids | Aconitine |
| Solvent | 85:15 (v/v) Ethanol:pH 3.0 Acetic Acid | 15:85 (v/v) Ethanol:pH 3.0 Acetic Acid |
| Solvent-to-Material Ratio | 6:1 (v/m) | 4:1 (v/m) |
| Extraction Time | 1 hour | 0.5 hours |
| Number of Extractions | 3 | 3 |
| Yield | 0.980% | 0.109% |
Table 2: Optimized Parameters for Total Flavonoid Extraction from Aconitum gymnandrum using Ultrasound-Assisted Extraction [12][13]
| Parameter | Optimal Condition |
| Solvent | 60% Ethanol |
| Solid-to-Liquid Ratio | 1:20 |
| Ultrasonic Power | 100 W |
| Temperature | 45°C |
| Extraction Time | 30 minutes |
| Yield | ~1.278% |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the context of this compound extraction.
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Caption: Troubleshooting Logic for Low this compound Extraction Yield.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. ijpsr.com [ijpsr.com]
- 5. benchchem.com [benchchem.com]
- 6. From Nature to Medicine: The Art of Extracting Plant Alkaloids [greenskybio.com]
- 7. [Study on the optimum extracting conditions of total alkaloids and aconitine in Aconitum szechenyianum Gay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. blog.mountainroseherbs.com [blog.mountainroseherbs.com]
- 10. jocpr.com [jocpr.com]
- 11. The application of ultrasound in the extraction of plant alkaloids [jydultrasonicmachine.com]
- 12. Ultrasound-assisted extraction of total flavonoids from Aconitum gymnandrum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phcog.com [phcog.com]
Technical Support Center: Analysis of Yunaconitoline
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Yunaconitoline. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is good peak resolution crucial in the analysis of this compound?
Q2: What are the primary causes of poor peak resolution in HPLC?
Poor peak resolution in HPLC is generally caused by three main factors:
-
Peak Tailing: This distortion, where the trailing edge of a peak is longer than the leading edge, is a common issue.[2][4] For basic compounds like this compound, this often results from secondary interactions with ionized silanol (B1196071) groups on the silica-based column packing.[4][5]
-
Changes in Selectivity: Selectivity (α) is the measure of separation between two peaks.[6] An inappropriate mobile phase composition or stationary phase can lead to poor selectivity, causing peaks to overlap.[3][7]
-
Poor Column Efficiency: Efficiency (N) relates to the narrowness of the peaks.[3][6] Factors like a deteriorating column, large particle size, or extra-column band broadening can reduce efficiency and, consequently, resolution.[3][8]
Q3: What is a recommended starting point for developing an HPLC method for this compound?
For a basic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.[9][10][11] A good starting point would be:
-
Column: A C18 column is the most common and versatile choice for reversed-phase chromatography.[11][12][13] Using a modern, end-capped C18 column can help minimize peak tailing.[4][5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is recommended.[14] Starting with a low pH mobile phase (pH < 3) helps to protonate the silanol groups on the stationary phase, reducing unwanted secondary interactions and improving peak shape for basic analytes.[5][15]
-
Detector: A UV detector is commonly used, and the wavelength should be set to the λmax of this compound for maximum sensitivity.[9]
Q4: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter that significantly influences the peak shape of ionizable compounds like this compound.[16][17] Since this compound is a basic compound, it can interact strongly with negatively charged, ionized silanol groups on the surface of silica-based columns, leading to significant peak tailing.[4][5]
-
At Low pH (e.g., < 3): The acidic mobile phase protonates the silanol groups, neutralizing their negative charge. This minimizes the secondary ionic interactions with the protonated basic analyte, resulting in a more symmetrical, sharper peak.[5][15]
-
At Mid-range pH: In this range, both the analyte and the silanol groups can be partially ionized, leading to complex interactions and often the worst peak shapes.
-
At High pH (e.g., > 8): Using a pH-stable column, a high pH mobile phase can be used to deprotonate the basic analyte, making it neutral. This also eliminates the ionic interaction with the silanol groups, potentially improving peak shape.[18] However, this requires a column specifically designed for high pH stability.[8]
Troubleshooting Guide: Improving Peak Resolution
This guide addresses specific issues you may encounter during the HPLC analysis of this compound, with a focus on resolving poor peak resolution.
Problem: My this compound peak is showing significant tailing, leading to poor resolution.
Peak tailing is the most common peak shape problem in HPLC and can severely impact resolution and quantification.[2][5] It is often quantified by a Tailing Factor (T) or Asymmetry Factor (As) greater than 1.
Q: What is the first step to diagnose the cause of peak tailing?
A: First, observe whether the peak tailing affects only the this compound peak or all peaks in the chromatogram.[2]
-
If all peaks tail: The issue is likely systemic or related to the column hardware. This could point to a partially blocked column inlet frit, a void at the head of the column, or extra-column band broadening.[2][4][8]
-
If only the this compound peak (or other basic compounds) tails: The problem is likely chemical in nature, related to secondary interactions between the analyte and the stationary phase.
Scenario 1: Only the this compound Peak is Tailing (Chemical Issues)
Q: My column is relatively new, but the this compound peak is still tailing. What should I adjust first?
A: The most powerful way to improve peak shape for a basic analyte is to optimize the mobile phase.[7]
-
Adjust Mobile Phase pH: Ensure your mobile phase pH is low (e.g., pH 2.5-3.0) by adding an acidifier like formic acid or trifluoroacetic acid (TFA). This protonates the surface silanols, minimizing their interaction with the positively charged this compound.[5][15]
-
Increase Buffer Concentration: If you are using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help to mask the residual silanol groups and improve peak shape.[4][19]
-
Change Organic Modifier: The choice of organic solvent can influence selectivity and peak shape.[7] If you are using methanol (B129727), try switching to acetonitrile, or vice versa. Acetonitrile generally has lower viscosity and can sometimes provide sharper peaks.[20]
Q: I've optimized the mobile phase, but some tailing persists. What is the next step?
A: The issue may lie with the column's stationary phase chemistry.
-
Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica (B1680970) have fewer metal impurities and active silanol groups. "End-capping" is a process that chemically treats most of the residual silanol groups, making the surface less active and significantly reducing peak tailing for basic compounds.[4][5]
-
Consider a Different Stationary Phase: If a standard C18 column is not providing adequate results, consider a column with a different chemistry. A phenyl-hexyl or an embedded polar group (EPG) column can offer alternative selectivities and reduce silanol interactions.[3][18]
Scenario 2: All Peaks in the Chromatogram are Tailing (Hardware/System Issues)
Q: All my peaks suddenly started tailing. What should I check?
A: A sudden change affecting all peaks often points to a physical problem at the inlet of the column.
-
Check for a Blocked Frit: The inlet frit of the column can become partially blocked by particulates from the sample or mobile phase.[2] Try reversing the column (if the manufacturer allows) and flushing it with a strong solvent to dislodge the contamination.[2][5]
-
Inspect for a Column Void: A void or channel can form in the packing material at the head of the column, causing peak distortion.[4][8] Replacing the column is often the only solution.[4][5] Using a guard column can help protect the analytical column and extend its life.[8]
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. Excessive volume outside of the column can cause band broadening, which may appear as tailing, especially for early-eluting peaks.[8]
Data Presentation: Impact of HPLC Parameter Adjustments
The following table summarizes the effects of changing key HPLC parameters on peak resolution, retention time, and system back pressure.
| Parameter Adjusted | Effect on Resolution | Effect on Retention Time | Effect on Back Pressure | Notes and Considerations |
| ↓ Decrease Particle Size | Increases | Unchanged / Slight Increase | Increases Significantly | Smaller particles increase column efficiency (N), leading to sharper peaks and better resolution.[1][3] |
| ↑ Increase Column Length | Increases | Increases | Increases | A longer column provides more theoretical plates, improving separation.[3] However, this also leads to longer run times. |
| ↓ Decrease Flow Rate | Increases | Increases | Decreases | Lowering the flow rate can improve efficiency and resolution, but at the cost of longer analysis time.[1][3] |
| ↓ Decrease % Organic Solvent | Increases | Increases | Increases | In reversed-phase HPLC, a weaker mobile phase increases retention (k), which can improve the separation of closely eluting peaks.[6] |
| Change Organic Solvent Type | Variable | Variable | Variable | Switching from methanol to acetonitrile (or vice versa) changes selectivity (α), which can dramatically alter peak spacing and resolution.[7] |
| Adjust Mobile Phase pH | Variable | Variable | Unchanged | Critically affects the peak shape and retention of ionizable compounds like this compound by altering analyte ionization and silanol interactions.[16] |
| ↑ Increase Temperature | Variable | Decreases | Decreases | Higher temperatures lower mobile phase viscosity, reducing back pressure. It can sometimes improve efficiency but may also decrease selectivity.[1] |
Experimental Protocols
Optimized HPLC Protocol for this compound Analysis
This protocol is a recommended starting point for achieving high-resolution separation of this compound. Optimization may be required based on the specific sample matrix and instrument.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A guard column with matching chemistry is highly recommended.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% to 90% B
-
30-35 min: Hold at 90% B
-
35.1-40 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As per the UV absorbance maximum (λmax) of this compound.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile/water).[15]
-
Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.[21]
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates and prevent column frit blockage.[1]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Caption: Key factors influencing HPLC peak resolution.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. m.youtube.com [m.youtube.com]
- 12. HPLC Column Selection Guide [scioninstruments.com]
- 13. uhplcs.com [uhplcs.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. waters.com [waters.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mastelf.com [mastelf.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Yunaconitoline (YA) Detection by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Yunaconitoline (YA) detection in mass spectrometry (MS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound and related Aconitum alkaloids by LC-MS/MS.
| Problem | Potential Causes | Solutions |
| Poor Signal Intensity / No Peak | 1. Suboptimal Ionization: Inefficient ionization of YA in the MS source. 2. Incorrect MS/MS Transition: Wrong precursor or product ion selected. 3. Sample Degradation: YA is unstable in certain conditions. 4. Low Sample Concentration: Analyte concentration is below the limit of detection (LOD). 5. Instrument Not Tuned/Calibrated: Drift in mass accuracy or detector sensitivity.[1] 6. Leak in the LC or MS System: Loss of sample or vacuum. | 1. Optimize Ion Source: Aconitum alkaloids like YA ionize well in positive electrospray ionization (ESI+) mode.[2] Optimize source parameters like capillary voltage, gas flows, and temperatures.[3] 2. Verify MRM Transitions: For YA, a common transition is m/z 630.4 → 570.3. Confirm this or determine the optimal transition by infusing a standard. 3. Ensure Sample Stability: Prepare samples fresh and store them appropriately, for example, at -80°C for long-term stability.[4] 4. Concentrate Sample: If concentration is low, consider solid-phase extraction (SPE) for sample cleanup and enrichment. 5. Perform System Maintenance: Regularly tune and calibrate the mass spectrometer according to the manufacturer's guidelines.[1] 6. Check for Leaks: Use a leak detector to check for gas leaks and ensure all fittings are secure. |
| High Background Noise / Baseline Drift | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. 2. Matrix Effects: Co-eluting endogenous compounds from the sample matrix suppressing the analyte signal.[5] 3. Carryover: Residual sample from a previous injection. 4. Dirty Ion Source: Contamination of the ion source components. | 1. Use High-Purity Solvents: Employ LC-MS grade solvents and freshly prepared mobile phases.[6] 2. Improve Sample Cleanup: Use techniques like SPE or liquid-liquid extraction (LLE) to remove interfering matrix components.[7] A simple dilution of the sample can also reduce matrix effects.[4][8] 3. Optimize Wash Method: Implement a robust needle and column wash protocol between injections. 4. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase: pH or solvent composition not optimal for YA. 3. Column Contamination or Degradation: Buildup of matrix components or loss of stationary phase. 4. Secondary Interactions: Interaction of the analyte with active sites in the LC system. | 1. Reduce Injection Volume: Dilute the sample or inject a smaller volume.[1] 2. Adjust Mobile Phase: For Aconitum alkaloids, a mobile phase of acetonitrile (B52724) and water with a formic acid modifier is common.[8] Optimize the gradient and pH. 3. Use a Guard Column and Clean/Replace Column: A guard column can protect the analytical column. If performance degrades, wash or replace the column. 4. Passivate the System: Use a column with end-capping and ensure the LC system is well-maintained. |
| Retention Time Shift | 1. Inconsistent Mobile Phase Composition: Improperly mixed or degrading mobile phase. 2. Fluctuating Column Temperature: Unstable column oven temperature. 3. Column Equilibration Issues: Insufficient time for the column to re-equilibrate between injections. 4. Air Bubbles in the Pump: Air trapped in the solvent lines. | 1. Prepare Fresh Mobile Phase: Ensure accurate mixing and degas the solvents. 2. Stabilize Column Temperature: Use a column oven and allow it to stabilize before analysis. 3. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 4. Purge the LC System: Purge the pumps to remove any trapped air bubbles.[3] |
| Inconsistent Results / Poor Reproducibility | 1. Matrix Effects: Variable ion suppression or enhancement between samples.[5] 2. Inconsistent Sample Preparation: Variability in extraction efficiency. 3. Use of an Inappropriate Internal Standard (IS): The IS does not adequately compensate for variations. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best choice to compensate for matrix effects.[9] If unavailable, use a structural analog. 2. Standardize Sample Preparation: Use automated or well-controlled manual procedures. 3. Select a Suitable IS: The IS should have similar chemical properties and elution behavior to YA. |
Frequently Asked Questions (FAQs)
1. What is the best ionization technique for this compound detection?
Positive mode electrospray ionization (ESI+) is the most effective and commonly used technique for the analysis of this compound and other Aconitum alkaloids. This is due to the presence of a nitrogen atom in their structure which is readily protonated.[2]
2. What are the typical MS/MS transitions for this compound?
The protonated molecule [M+H]⁺ of this compound is typically observed at m/z 630.4. A common and sensitive fragmentation is the neutral loss of acetic acid, resulting in a product ion at m/z 570.3. Other product ions can also be monitored for confirmation.
3. How can I minimize matrix effects when analyzing this compound in biological samples like plasma or urine?
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[5] To minimize these effects:
-
Optimize Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can effectively remove interfering matrix components.[7]
-
Dilute the Sample: A simple dilution of the sample extract can significantly reduce the concentration of matrix components, thereby minimizing their impact on ionization.[4][8]
-
Chromatographic Separation: Ensure good chromatographic separation of this compound from co-eluting matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[9]
4. What are the common adducts formed with Aconitum alkaloids in ESI-MS?
Besides the protonated molecule [M+H]⁺, Aconitum alkaloids can form adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially when the mobile phase or sample contains these salts.[10][11][12] The presence of multiple adducts can complicate the mass spectrum and reduce the intensity of the desired protonated molecule. Using high-purity solvents and reagents can help minimize adduct formation.
5. What is the characteristic fragmentation pattern of aconitine-type alkaloids like this compound?
In collision-induced dissociation (CID), aconitine-type alkaloids typically undergo a primary fragmentation step involving the neutral loss of the substituent at the C8 position, which is often an acetic acid molecule.[13] Subsequent fragmentations can involve losses of methanol, water, and carbon monoxide. Understanding these fragmentation pathways is crucial for structural elucidation and for selecting specific transitions in targeted MS/MS analysis.[13]
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of this compound and related Aconitum alkaloids using UPLC-MS/MS methods.
Table 1: Linearity and Sensitivity of Aconitum Alkaloid Detection
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| This compound | Herbal Extract | 0.5 - 100 | 0.5 | |
| Aconitine | Rat Blood | 0.125 - 1000 nmol/L | 0.125 nmol/L | [3] |
| Mesaconitine | Rat Blood | 0.125 - 1000 nmol/L | 0.125 nmol/L | [3] |
| Hypaconitine | Rat Blood | 0.125 - 1000 nmol/L | 0.125 nmol/L | [3] |
Table 2: Recovery and Matrix Effect Data for Aconitum Alkaloids in Biological Matrices
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Aconitine | Rat Blood | >85% | 88-95% | [3] |
| Mesaconitine | Rat Blood | >85% | 87-96% | [3] |
| Hypaconitine | Rat Blood | >85% | 89-97% | [3] |
| Aconitum Alkaloids (general) | Spice Powders | Not specified | <15% (with dilution) | [4][8] |
Experimental Protocols
Protocol 1: Sample Preparation of Biological Fluids (Protein Precipitation)
This protocol is a general method for the extraction of this compound from plasma or serum.
-
To a 100 µL aliquot of the biological sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge again to remove any particulates and inject the supernatant into the LC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol provides a starting point for developing a quantitative method for this compound.
-
LC System: UPLC system
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[14]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI+.
-
MRM Transitions:
-
This compound: Precursor ion m/z 630.4, Product ion m/z 570.3.
-
Internal Standard: Use appropriate transition for the selected IS.
-
-
Optimization: Optimize collision energy and other MS parameters for maximum signal intensity.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: The mechanism of ion suppression due to matrix effects.
Caption: A logical workflow for troubleshooting poor this compound signal.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.at [shimadzu.at]
- 4. sciex.com [sciex.com]
- 5. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 6. zefsci.com [zefsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sciex.com [sciex.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electrospray ionization tandem mass spectrometric study of the aconitines in the roots of aconite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Yunaconitoline Solubility and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges associated with Yunaconitoline in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a C19-diterpenoid alkaloid with poor aqueous solubility. It is sparingly soluble in water but exhibits good solubility in organic solvents.
Q2: In which organic solvents can I dissolve this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2] For preparing stock solutions for in vitro assays, high-purity, anhydrous DMSO is a common choice due to its high solvating power for hydrophobic compounds.[3]
Q3: What is the maximum recommended final concentration of organic solvents like DMSO in cell-based assays?
A3: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically ≤ 0.5%.[4] However, the specific tolerance will depend on the cell line being used, so it is advisable to run a vehicle control to assess the effect of the solvent on your experimental system.
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A4: Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this.
Q5: Can I adjust the pH of my buffer to improve this compound solubility?
A5: Yes, adjusting the pH can influence the solubility of alkaloids. This compound has a predicted pKa of 12.67±0.70, suggesting it is a weak base.[1] Lowering the pH of the buffer may increase its solubility. However, it is crucial to consider the pH stability of the compound and the pH requirements of your experimental system. The metabolism of the related compound aconitine (B1665448) has been shown to be pH-dependent.[5][6]
Q6: Are there any other methods to enhance the aqueous solubility of this compound?
A6: Yes, the use of cyclodextrins has been shown to improve the solubility of other aconitine alkaloids.[7] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Quantitative Solubility Data
Detailed quantitative solubility data for this compound in a wide range of aqueous buffers and co-solvent concentrations is limited in publicly available literature. The following table summarizes the available data and provides qualitative solubility information. Researchers are encouraged to determine the empirical solubility for their specific experimental conditions.
| Solvent/Buffer System | Concentration | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥82 mg/mL | Not Specified | High solubility, suitable for high-concentration stock solutions.[8] |
| Dimethylformamide (DMF) | 1 mg/mL | Not Specified | Soluble, can be used as an alternative to DMSO for stock solutions.[1] |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | Not Specified | Demonstrates limited solubility in a mixed aqueous/organic buffer.[1] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | Not Specified | Generally soluble in these organic solvents.[2] |
| Water | Very Low/Insoluble | Not Specified | Not recommended for preparing stock solutions. |
| Phosphate-Buffered Saline (PBS) | Very Low/Insoluble | Not Specified | Not recommended for preparing stock solutions without a co-solvent. |
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration exceeds the aqueous solubility limit. The percentage of the organic co-solvent is too low to maintain solubility. | 1. Decrease the final concentration: Try preparing a more dilute final solution. 2. Increase the co-solvent concentration: If your experimental system allows, slightly increase the final percentage of DMSO (while staying within non-toxic limits, e.g., <0.5%). 3. Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of buffer with a higher intermediate co-solvent concentration, mix well, and then perform the final dilution. 4. Gentle warming and sonication: After dilution, gently warm the solution to 37°C and/or sonicate briefly to aid in re-dissolving any precipitate.[4] |
| Cloudiness or opalescence in the final solution. | Formation of micro-precipitates or aggregates. | 1. Centrifugation: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the clear supernatant. The concentration of the supernatant should be confirmed by a suitable analytical method like HPLC if precise dosing is required. 2. Filtration: Filter the solution through a 0.22 µm syringe filter compatible with your solvent system to remove any undissolved particles. |
| Inconsistent experimental results. | Degradation of the compound in solution. Inaccurate concentration of the working solution due to incomplete dissolution or precipitation. | 1. Prepare fresh solutions: Prepare working solutions fresh for each experiment from a frozen stock solution. 2. Protect from light: Store stock solutions in amber vials to prevent photodegradation. 3. Confirm concentration: If possible, use an analytical technique like UV-Vis spectroscopy or HPLC to confirm the concentration of your final working solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a screw cap
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicating water bath (optional)
Procedure:
-
Weigh the this compound: Accurately weigh the desired amount of this compound powder and transfer it to the sterile amber glass vial.
-
Add DMSO: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the compound:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure all particles have dissolved.
-
If particles are still visible, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
-
Storage: Store the stock solution at -20°C. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or a multi-well plate for dilutions
Procedure:
-
Thaw the stock solution: Thaw the this compound stock solution at room temperature.
-
Prepare serial dilutions:
-
Perform serial dilutions of the stock solution in your chosen aqueous buffer or cell culture medium to achieve the desired final concentrations.
-
Important: When diluting, add the small volume of the DMSO stock solution to the larger volume of aqueous buffer and immediately mix thoroughly by vortexing or pipetting up and down. This helps to rapidly disperse the compound and can prevent localized high concentrations that lead to precipitation.
-
-
Final dilution: Add the diluted this compound solution to your experimental wells containing cells and medium, ensuring the final DMSO concentration is within the tolerated range for your cells (typically ≤ 0.5%).
-
Visual inspection: After preparing the final dilutions, visually inspect the solutions for any signs of precipitation or cloudiness. If observed, refer to the Troubleshooting Guide.
Mandatory Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for addressing this compound precipitation in aqueous solutions.
Proposed Signaling Pathway for this compound-Induced Cellular Effects
This proposed pathway is based on the known mechanisms of the closely related C19-diterpenoid alkaloid, aconitine.
Caption: Proposed signaling cascade for this compound, based on aconitine's known mechanisms.[4][7][9][10]
References
- 1. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury | springermedicine.com [springermedicine.com]
- 2. This compound | CAS:259099-25-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. Aconitine induces cell apoptosis in human pancreatic cancer via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Aconitine Induces TRPV2-Mediated Ca2+ Influx through the p38 MAPK Signal and Promotes Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Yunaconitoline degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Yunaconitoline to minimize degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: Based on data from related aconitine (B1665448) alkaloids, the primary factors contributing to the degradation of this compound are likely exposure to light, elevated temperatures, pH extremes (especially alkaline conditions), and the presence of moisture which can lead to hydrolysis.[1][2][3][4] Oxidation is also a potential degradation pathway when exposed to air.[1][5]
Q2: How should I store my solid this compound powder for long-term and short-term use?
A2: For optimal stability, this compound should be stored in a well-sealed container, protected from light and air.[1] The following storage conditions are recommended:
| Storage Duration | Temperature | Additional Recommendations |
| Short-term (days to weeks) | 0 - 4 °C | Store in a dark, dry place.[2][6] |
| Long-term (months to years) | -20 °C | Ensure the container is tightly sealed to prevent moisture entry.[2][6] |
Q3: My this compound was shipped at ambient temperature. Is it still viable?
A3: For short durations, such as during shipping, this compound is expected to be stable at ambient temperatures.[2] However, upon receipt, it is crucial to transfer it to the recommended long-term storage conditions (-20°C) as soon as possible to ensure its integrity for future experiments.
Q4: I need to prepare a stock solution of this compound. What solvent should I use and how should I store the solution?
A4: this compound is soluble in DMSO.[2] When preparing stock solutions, it is advisable to use anhydrous solvents to minimize hydrolysis. Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower in tightly sealed, light-protecting vials.
Q5: How can I detect if my this compound has degraded?
A5: Degradation can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[1] The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram would indicate degradation. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the degradation products.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or inconsistent experimental results. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). Analyze an aliquot of your stock using HPLC to check for purity and the presence of degradation products. |
| Appearance of unknown peaks in HPLC analysis. | Contamination or degradation of the compound or solvent. | Prepare a fresh stock solution from a new vial of this compound powder. Ensure the solvent is of high purity and anhydrous. |
| Color change or visible precipitation in the stock solution. | Degradation or poor solubility. | Discard the solution. Prepare a fresh solution, ensuring the compound is fully dissolved. If solubility is an issue, gentle warming or sonication may be attempted, but be mindful of potential thermal degradation. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of a this compound sample.
-
Sample Preparation:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of this compound.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (solvent only) followed by the this compound sample.
-
Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.
-
Purity can be estimated by the relative peak area of this compound compared to the total peak area.
-
Visualizations
Hypothetical Degradation Pathway of this compound
The following diagram illustrates a potential hydrolysis pathway for this compound, based on the known degradation of the related compound, aconitine.[3][7] This process involves the cleavage of ester bonds, leading to less complex and often less toxic derivatives.
Caption: Hypothetical hydrolysis pathway of this compound.
Troubleshooting Workflow for this compound Degradation
This workflow provides a logical sequence of steps to identify and resolve issues related to this compound degradation.
Caption: Troubleshooting workflow for this compound degradation issues.
References
Minimizing matrix effects in Yunaconitoline bioanalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of Yunaconitoline.
Troubleshooting Guide
Problem: High Matrix Effect (Ion Suppression or Enhancement)
Q1: I am observing significant ion suppression/enhancement in my this compound analysis. What are the potential causes and how can I mitigate this?
A1: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS bioanalysis. They occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, this compound.[1] This can lead to inaccurate and irreproducible results.
Potential Causes:
-
Phospholipids: These are major contributors to matrix effects in plasma and serum samples.[2]
-
Salts and other endogenous small molecules: These can alter the ionization efficiency in the MS source.
-
Co-eluting metabolites: Metabolites of this compound or other co-administered drugs can interfere with the analysis.
Troubleshooting Steps & Solutions:
-
Optimize Sample Preparation: The most effective way to minimize matrix effects is to remove interfering components before analysis.[3] Consider the following techniques:
-
Protein Precipitation (PPT): A simple and rapid method, but may not be sufficient for removing all interfering substances.[4][5]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent.[6]
-
Solid-Phase Extraction (SPE): A highly selective method that can provide the cleanest extracts, significantly reducing matrix effects.[7]
-
-
Chromatographic Separation: Improve the separation of this compound from matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. This is a viable option if the sensitivity of your assay is high enough.[4]
-
Internal Standard (IS) Selection: Use a stable isotope-labeled (SIL) internal standard for this compound if available. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing better compensation and more accurate quantification.
Problem: Poor Recovery
Q2: My recovery for this compound is low and inconsistent. What could be the issue?
A2: Low and variable recovery indicates that a significant amount of this compound is being lost during sample preparation.
Troubleshooting Steps & Solutions:
-
Re-evaluate Extraction Protocol:
-
PPT: Ensure the precipitating solvent (e.g., methanol (B129727), acetonitrile) and the ratio of solvent to sample are optimal. Inadequate vortexing or centrifugation can also lead to poor recovery.
-
LLE: The pH of the aqueous phase and the choice of organic solvent are critical. For basic compounds like alkaloids, extraction is typically more efficient at a higher pH.[2] Ensure thorough mixing and phase separation.
-
SPE: Check the conditioning, loading, washing, and elution steps. The choice of sorbent and elution solvent is crucial for efficient recovery.[9][10]
-
-
Analyte Stability: this compound may be degrading during sample processing. Investigate the stability of this compound under your experimental conditions (e.g., temperature, pH).
-
Adsorption: The analyte may be adsorbing to plasticware. Using low-adsorption tubes and tips can help mitigate this issue.
Problem: Poor Peak Shape and Chromatography
Q3: I'm observing peak tailing or splitting for this compound. How can I improve the chromatography?
A3: Poor peak shape can be caused by a variety of factors related to the sample, mobile phase, or column.
Troubleshooting Steps & Solutions:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like alkaloids. Small adjustments to the pH using additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak symmetry.[8]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.
-
Column Contamination: Residual matrix components can build up on the column, affecting performance. Use a guard column and implement a column washing step after each batch.
-
Dissolution Solvent: Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
Frequently Asked Questions (FAQs)
Q4: What is a typical UPLC-MS/MS method for the bioanalysis of aconitine (B1665448) alkaloids like this compound?
A4: A common approach involves reversed-phase chromatography on a C18 or similar column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water with a modifier like formic acid.[5][6] Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[5][6]
Q5: Which sample preparation technique is best for this compound bioanalysis?
A5: The "best" technique depends on the required sensitivity, throughput, and the complexity of the biological matrix.
-
Protein Precipitation (PPT) is fast and suitable for high-throughput screening but may suffer from significant matrix effects.
-
Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness and ease of use.
-
Solid-Phase Extraction (SPE) generally provides the cleanest samples and the least matrix effect, making it ideal for methods requiring high sensitivity and accuracy.[7]
Q6: How do I evaluate the matrix effect for my this compound assay?
A6: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked sample (analyte added to the blank matrix extract) with the peak area of a pure solution of the analyte at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Aconitine Alkaloids
| Parameter | Protein Precipitation (Methanol)[5] | Liquid-Liquid Extraction (Ethyl Acetate)[6] | Solid-Phase Extraction[7] | Simple Dilution[4] |
| Matrix Effect | Within acceptable limits | 92.8% - 98.6% | Not explicitly stated, but method was highly sensitive | <15% |
| Recovery | Within acceptable limits | > 83.2% | 79.9% | Not applicable |
| Precision (%RSD) | < 15% | < 12% | Within acceptable limits | <15% |
| Accuracy | Within acceptable limits | 86.7% - 111.2% | Within acceptable limits | ±30% at MDL |
Note: Data for LLE and simple dilution are from studies on other compounds but provide a general reference.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of ice-cold methanol (or acetonitrile) containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample in a clean tube, add the internal standard.
-
Add 50 µL of a basifying agent (e.g., 1M sodium hydroxide) and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated plasma sample (e.g., diluted with buffer) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute this compound with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.
Visualizations
Caption: Workflow for Protein Precipitation (PPT).
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Caption: Workflow for Solid-Phase Extraction (SPE).
Caption: Troubleshooting Logic for High Matrix Effects.
References
- 1. sciex.com [sciex.com]
- 2. ijstr.org [ijstr.org]
- 3. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis | MDPI [mdpi.com]
- 4. sciex.com [sciex.com]
- 5. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An innovative UPLC-MS/MS method for the quantitation and pharmacokinetics of eupafolin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of aconitine in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Ultra Performance Liquid Chromatography Determination and Antioxidant Activity of Linarin, Luteolin, Chlorogenic Acid and Apigenin in Different Parts of Compositae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. youtube.com [youtube.com]
Troubleshooting inconsistent results in Yunaconitoline assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Yunaconitoline assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in this compound quantification?
Inconsistent results in this compound assays can stem from several factors throughout the experimental workflow. The most common sources of error include:
-
Sample Preparation: Incomplete extraction of this compound from the sample matrix, inconsistent powdering of plant material, or variations in solid-phase extraction (SPE) can lead to significant variability.[1][2]
-
Analyte Stability: this compound, like other aconitine (B1665448) alkaloids, can be susceptible to degradation under certain conditions of pH, temperature, and light exposure.[3][4][5][6] Improper storage or handling of samples and standards can lead to lower than expected concentrations.
-
Chromatographic Separation: Issues with the HPLC system, such as column degradation, inconsistent mobile phase composition, fluctuating flow rates, and temperature variations, can cause shifts in retention times and poor peak shapes.[7][8][9]
-
Matrix Effects: Components in the biological or herbal matrix can interfere with the ionization of this compound in LC-MS/MS analysis, leading to ion suppression or enhancement and inaccurate quantification.[10][11]
-
Human Error: Inaccurate pipetting, improper dilution of standards and samples, and incorrect data processing are common sources of random errors.[12][13]
Q2: How can I improve the stability of this compound in my samples and standards?
To minimize the degradation of this compound, consider the following best practices:
-
Storage: Store stock solutions and samples at low temperatures (-20°C or -80°C) and protect them from light.[4]
-
pH Control: Maintain a slightly acidic pH for aqueous solutions, as aconitine alkaloids can be more susceptible to hydrolysis under alkaline conditions.
-
Solvent Choice: Prepare stock solutions in appropriate organic solvents like methanol (B129727) or acetonitrile (B52724) and minimize the time samples spend in aqueous solutions before analysis.
-
Fresh Preparation: Prepare working standards and quality control samples fresh for each analytical run whenever possible.
Q3: What are the key parameters to optimize for a robust HPLC or LC-MS/MS method for this compound?
For reliable quantification of this compound, focus on optimizing the following:
-
Column Chemistry: A C18 column is commonly used for the separation of aconitine alkaloids.[7][14]
-
Mobile Phase: A gradient elution using acetonitrile or methanol and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or formic acid) is often effective.[7][15] Optimizing the pH and buffer concentration is crucial for good peak shape and resolution.
-
Flow Rate and Temperature: Consistent flow rate and column temperature are critical for reproducible retention times.
-
Mass Spectrometry Parameters (for LC-MS/MS): Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow) and collision energy for the specific transitions of this compound to achieve maximum sensitivity and specificity.[16][17]
Q4: How does processing of raw herbal materials affect this compound content?
Processing of Aconitum species, often involving heating or boiling, is traditionally performed to reduce toxicity. This process hydrolyzes the highly toxic diester-diterpenoid alkaloids, like this compound, into less toxic monoester-diterpenoid alkaloids.[1] This can lead to a significant decrease in the concentration of this compound in processed materials compared to raw herbs.[14] Therefore, it is crucial to be aware of the processing status of the plant material when quantifying this compound.
Troubleshooting Guides
Issue 1: High Variability in Quantitative Results
Problem: Significant differences in this compound concentration are observed between replicate samples or different batches of the same sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Homogenization | Ensure that solid samples, especially plant materials, are finely and uniformly powdered before extraction.[1] |
| Inaccurate Weighing or Pipetting | Calibrate balances and pipettes regularly. Use appropriate techniques to ensure accuracy and precision. |
| Variable Extraction Efficiency | Optimize and standardize the extraction protocol, including solvent type, volume, extraction time, and temperature. Matrix solid-phase dispersion (MSPD) can be an efficient alternative to traditional methods.[2] |
| Inconsistent Sample Cleanup | Ensure consistent performance of solid-phase extraction (SPE) cartridges by pre-conditioning them properly and using a consistent elution procedure. |
| Analyte Degradation | Prepare samples promptly and store them under appropriate conditions (see FAQ 2). Analyze samples as soon as possible after preparation.[3][4] |
Example of Inconsistent Results:
| Sample ID | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | %RSD |
| Sample A | 45.2 | 32.8 | 51.5 | 20.1% |
| Sample B | 102.1 | 115.7 | 98.9 | 7.8% |
In this example, the high Relative Standard Deviation (%RSD) for Sample A suggests a problem with sample preparation or analyte stability.
Issue 2: Poor Peak Shape and Shifting Retention Times in HPLC
Problem: Chromatographic peaks for this compound are broad, tailing, fronting, or the retention time is not consistent between injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Degradation | Use a guard column to protect the analytical column.[1] If the column is old or has been used extensively, replace it. |
| Mobile Phase Issues | Prepare fresh mobile phase daily and ensure it is properly degassed. Verify the accuracy of the mobile phase composition and pH.[8] |
| Inadequate Column Equilibration | Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting the analytical run. |
| Sample Solvent Incompatibility | Dissolve the final sample extract in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
| Fluctuations in Temperature or Flow Rate | Use a column oven to maintain a stable temperature. Ensure the HPLC pump is functioning correctly and delivering a consistent flow rate. |
Example of Shifting Retention Times:
| Injection Number | Retention Time (min) | Peak Area |
| 1 | 8.21 | 154321 |
| 2 | 8.15 | 155123 |
| 3 | 8.05 | 153987 |
| 4 | 7.92 | 154765 |
The gradual decrease in retention time may indicate a change in mobile phase composition or a leak in the system.
Issue 3: Low Signal or No Peak Detected
Problem: The expected peak for this compound is very small or absent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Analyte Concentration | Concentrate the sample extract or use a more sensitive analytical method, such as LC-MS/MS.[18] |
| Analyte Degradation | Review sample handling and storage procedures to minimize degradation (see FAQ 2).[3][4] |
| Injection Issues | Check the autosampler for proper functioning, including the syringe and injection valve. |
| Detector Problems | Ensure the detector lamp (for UV) is functioning correctly and that the correct wavelength is set. For MS, check the tuning and calibration. |
| Matrix Effects (LC-MS/MS) | Dilute the sample to reduce the concentration of interfering matrix components. Optimize the sample cleanup procedure to remove interferences. Use a stable isotope-labeled internal standard to compensate for matrix effects.[10] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound in Herbal Extracts
This protocol provides a general method for the quantification of this compound. Optimization may be required for specific matrices.
-
Sample Preparation (Herbal Material):
-
Accurately weigh 1.0 g of powdered herbal material into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-10 min: 20-40% B
-
10-25 min: 40-60% B
-
25-30 min: 60-20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.[15]
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in methanol (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Generate a calibration curve by plotting peak area against concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: LC-MS/MS Analysis of this compound in Biological Samples (Plasma)
This protocol is intended for the sensitive quantification of this compound in plasma and requires a triple quadrupole mass spectrometer.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: (Optimize based on system and analyte)
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Optimize by infusing a standard solution of this compound.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of this compound.
Signaling Pathway of Aconitine Alkaloids
Caption: A simplified signaling pathway for aconitine alkaloids like this compound.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. Highly efficient sample preparation and quantification of constituents from traditional Chinese herbal medicines using matrix solid-phase dispersion extraction and UPLC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Study and Identification of Degradation Products of Caffeoylgluconic Acid Derivatives from Fructus Euodiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. padproject.nd.edu [padproject.nd.edu]
- 9. iosrphr.org [iosrphr.org]
- 10. uab.edu [uab.edu]
- 11. uab.edu [uab.edu]
- 12. automata.tech [automata.tech]
- 13. genemod.net [genemod.net]
- 14. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma [mdpi.com]
- 17. Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Pharmacological characterization of Na+ influx via voltage-gated Na+ channels in spinal cord astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and removing interfering compounds in Yunaconitoline analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yunaconitoline analysis. Our goal is to help you identify and remove interfering compounds to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: Interference in this compound analysis, particularly when using sensitive techniques like UPLC-MS/MS, can originate from various sources depending on the sample matrix. The most common interferences are:
-
Matrix Effects: These are caused by co-eluting compounds from the sample matrix that can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification. In biological samples like plasma and urine, common culprits include phospholipids (B1166683), salts, and endogenous metabolites.[1][2][3] Herbal matrices are also complex and contain numerous compounds that can cause matrix effects.
-
Isobaric Compounds: These are compounds that have the same nominal mass as this compound but a different chemical structure. If not chromatographically separated, they can interfere with the mass spectrometric detection. Gradient reversed-phase liquid chromatography is often employed to minimize the co-elution of isobaric compounds.[4]
-
Co-eluting Structural Analogs: Other aconitine (B1665448) alkaloids with similar structures and polarities can co-elute with this compound, leading to overlapping chromatographic peaks and inaccurate quantification.
-
Phase II Metabolites: In biological samples, metabolites of this compound or other co-administered drugs can sometimes be converted back to the parent compound in the ion source of the mass spectrometer, causing interference.[5][6]
Q2: My baseline is noisy, and I'm seeing a lot of ion suppression in my plasma samples. What is the likely cause and how can I fix it?
A2: A noisy baseline and significant ion suppression in plasma samples are classic signs of interference from phospholipids.[1][2] Phospholipids are abundant in biological membranes and can be co-extracted with your analyte. They are notorious for causing ion suppression in electrospray ionization (ESI) mass spectrometry.
To address this, you need to implement a sample preparation method specifically designed to remove phospholipids. Common and effective techniques include:
-
Protein Precipitation (PPT) followed by Phospholipid Removal: A simple protein precipitation with acetonitrile (B52724) is often the first step.[2][3] However, this alone does not remove phospholipids.[1] Specialized phospholipid removal plates or cartridges, such as HybridSPE®, can be used after protein precipitation for effective cleanup.[1][2]
-
Solid-Phase Extraction (SPE): SPE is a more selective sample cleanup technique than simple protein precipitation.[1] Using a polymeric reversed-phase sorbent can effectively remove many interfering compounds, including phospholipids.
Q3: How can I determine if I have co-eluting interfering compounds in my sample?
A3: Identifying co-eluting interferences requires a systematic approach:
-
High-Resolution Mass Spectrometry (HRMS): If you have access to an HRMS instrument like a Q-TOF, you can analyze your sample to see if there are other compounds with the same nominal mass as this compound but a different exact mass.
-
Chromatographic Peak Purity Analysis: If you are using a photodiode array (PDA) detector in addition to your mass spectrometer, you can assess the spectral purity across the this compound peak. A non-homogenous spectrum across the peak suggests the presence of a co-eluting compound.
-
Modify Chromatographic Conditions: Altering the mobile phase composition, gradient, or even the type of chromatography column can help to separate co-eluting compounds. If a previously symmetrical peak splits into two or more peaks after changing the conditions, it indicates the presence of co-eluting species.
Q4: What are the best sample preparation techniques for removing interfering compounds from herbal extracts?
A4: Herbal extracts are complex matrices containing a wide variety of compounds that can interfere with this compound analysis. Effective sample preparation is crucial.
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique for separating compounds based on their differential solubility in two immiscible liquids. For alkaloids like this compound, a pH-driven extraction is often effective. The sample can be basified to deprotonate the alkaloid, making it more soluble in an organic solvent. The organic layer is then collected, and the analyte can be back-extracted into an acidic aqueous solution.
-
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for cleaning up herbal extracts. A variety of sorbents can be used, including reversed-phase (e.g., C18) and ion-exchange sorbents, to selectively retain and elute this compound while removing interfering compounds.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Asymmetry
| Possible Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample and reinject. |
| Co-eluting Interfering Compound | 1. Review the mass spectrum across the peak for evidence of multiple components. 2. Modify the chromatographic gradient to improve separation. 3. Employ a more selective sample preparation method (e.g., SPE). |
| Column Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
Issue 2: Low Analyte Recovery
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Optimize the pH of the extraction solvent. 2. Increase the volume of the extraction solvent or the number of extraction steps. 3. For SPE, ensure the correct sorbent and elution solvent are being used. |
| Ion Suppression | 1. Implement a more rigorous sample cleanup procedure to remove matrix components (see protocols below). 2. Dilute the sample to reduce the concentration of interfering compounds. |
| Analyte Degradation | Ensure that the pH and temperature of the sample and solvents are appropriate to prevent the hydrolysis of this compound. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for the Removal of Phospholipids from Plasma
| Sample Preparation Method | Phospholipid Removal Efficiency | Analyte Recovery | Relative Standard Deviation (RSD) |
| Protein Precipitation (Acetonitrile) | Low | Variable (High risk of ion suppression) | >15% |
| Liquid-Liquid Extraction | Moderate | Good | <15% |
| Solid-Phase Extraction (SPE) | High | Excellent (>90%) | <10% |
| HybridSPE®-PPT | Very High (>99%) | Excellent (>95%) | <5% |
Data compiled from principles discussed in cited literature.[1][2][7]
Experimental Protocols
Protocol 1: Phospholipid Removal from Plasma using HybridSPE®-PPT
This protocol is a general guideline for the removal of phospholipids from plasma samples prior to LC-MS analysis.
Materials:
-
Plasma sample
-
Acetonitrile (ACN) with 1% formic acid
-
HybridSPE®-PPT 96-well plate or cartridges
-
Vortex mixer
-
Centrifuge
-
Collection plate or vials
Procedure:
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ACN with 1% formic acid.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Phospholipid Removal:
-
Place the HybridSPE®-PPT plate or cartridge on a vacuum manifold.
-
Load the supernatant from the protein precipitation step onto the HybridSPE® sorbent.
-
Apply a gentle vacuum to pull the sample through the sorbent. The phospholipids will be retained by the zirconia-coated particles, while the analyte of interest passes through.
-
Collect the filtrate in a clean collection plate or vials.
-
-
Analysis:
-
The collected filtrate is ready for direct injection into the UPLC-MS/MS system.
-
Mandatory Visualization
Caption: Workflow for removing interfering phospholipids from plasma samples for this compound analysis.
This technical support center provides a foundational guide to addressing common interference issues in this compound analysis. For more specific challenges, further method development and optimization tailored to your specific sample matrix and analytical instrumentation will be necessary.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hidden aconite poisoning: identification of yunaconitine and related aconitum alkaloids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Stabilizing Yunaconitoline in Different Solvent Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with yunaconitoline (B1164412). The information provided is designed to address common challenges encountered during experimental procedures involving this compound.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address specific issues.
FAQs
Q1: My this compound sample shows signs of degradation shortly after being dissolved. What are the likely causes?
A1: this compound, like other aconitine-type alkaloids, is susceptible to hydrolysis, particularly at the ester linkages. The primary cause of degradation is often the presence of moisture and an unsuitable pH. Aconitine alkaloids are known to be unstable in alkaline conditions, leading to the formation of less toxic monoester derivatives. Additionally, exposure to elevated temperatures and light can accelerate degradation.
Q2: What are the recommended solvents for dissolving and storing this compound?
A2: For short-term use, high-purity anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol (B145695), methanol, and acetonitrile (B52724) are recommended. For long-term storage, it is advisable to store this compound as a solid at -20°C or lower, protected from light and moisture. If a stock solution is necessary, prepare it in anhydrous DMSO or ethanol and store in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could they be?
A3: Unexpected peaks are likely degradation products. The most common degradation pathway for aconitine-type alkaloids is the hydrolysis of the ester groups at C-8 and C-14. This results in the formation of benzoylaconines (monoesters) and ultimately aconines (amino alcohols). For yunaconitine, this would involve the loss of the acetate (B1210297) and/or the anisoyl group. To confirm the identity of these peaks, LC-MS/MS analysis is recommended to determine their molecular weights and fragmentation patterns.
Q4: How can I minimize the degradation of this compound during sample preparation and analysis?
A4: To minimize degradation, follow these recommendations:
-
Use Anhydrous Solvents: Ensure all solvents are of high purity and are anhydrous.
-
Control pH: Avoid alkaline conditions. If aqueous solutions are necessary, use a slightly acidic buffer (e.g., pH 4-6).
-
Low Temperatures: Perform all experimental steps at low temperatures (e.g., on ice) whenever possible.
-
Protect from Light: Use amber vials or cover your containers with aluminum foil to protect the sample from light.
-
Minimize Exposure Time: Prepare solutions fresh and analyze them as quickly as possible.
-
Inert Atmosphere: For highly sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low recovery of this compound from extraction | Incomplete extraction due to poor solubility; Degradation during extraction. | Optimize extraction solvent system (e.g., use a combination of polar and non-polar solvents).Perform extraction at a lower temperature and under reduced light.Ensure the pH of the extraction medium is not alkaline. |
| Inconsistent results in bioassays | Degradation of this compound in the assay medium. | Assess the stability of this compound in your specific assay buffer and under the assay conditions (temperature, incubation time).Prepare fresh dilutions of this compound for each experiment.Consider using a stabilizing agent if compatible with your assay. |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO.For aqueous working solutions, dilute the stock solution at the last minute and ensure the final concentration of the organic solvent is compatible with your experiment and does not exceed a certain percentage (e.g., <1%). Sonication may aid dissolution. |
| Shift in retention time in HPLC analysis | Change in mobile phase composition or pH; Column degradation. | Ensure consistent and accurate preparation of the mobile phase.Check the pH of the mobile phase before each run.Use a guard column and ensure the column is properly equilibrated and maintained. |
Data Presentation: Stability of Aconitine-Type Alkaloids
Disclaimer: The following data is based on studies of aconitine, a closely related alkaloid, and should be used as a guideline for this compound. Specific stability data for this compound is limited.
Table 1: Influence of pH on the Stability of Aconitine in Aqueous Solution at 37°C
| pH | Half-life (t1/2) in hours |
| 1.2 | > 24 |
| 6.8 | ~ 12 |
| 7.4 | ~ 6 |
| 8.0 | < 2 |
Table 2: Stability of Aconitine in Different Solvents at Room Temperature (25°C)
| Solvent | Stability | Observations |
| DMSO (anhydrous) | High | Stable for several days when protected from light. |
| Ethanol (anhydrous) | Moderate | Gradual degradation observed over 24-48 hours. |
| Methanol (anhydrous) | Moderate to Low | Faster degradation compared to ethanol. |
| Acetonitrile (anhydrous) | Moderate | Stable for up to 24 hours. |
| Water (neutral pH) | Low | Significant hydrolysis within hours. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in anhydrous acetonitrile or ethanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a solid sample of this compound and a solution in a thermostatically controlled oven at 60°C for 24, 48, and 72 hours.
-
Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp providing ICH Q1B compliant conditions) for a defined period. A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples appropriately with the mobile phase and analyze by a stability-indicating HPLC or LC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution system of:
-
A: 0.1% formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 235 nm.
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound degradation.
Technical Support Center: Optimizing Cell Culture Conditions for Yunaconitoline Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell culture conditions for experiments involving Yunaconitoline.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell culture experiments, it is highly recommended to prepare a high-concentration stock solution in sterile DMSO.
Q2: What is the maximum permissible DMSO concentration in the final cell culture medium?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, but it is advisable to determine the specific tolerance of your cell line with a vehicle control experiment.
Q3: My this compound solution precipitates when added to the cell culture medium. How can I prevent this?
A3: Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions is a common issue. To prevent this:
-
Use a high-concentration stock in 100% DMSO.
-
Perform serial dilutions: Instead of adding the concentrated stock directly to your final culture volume, make intermediate dilutions in pre-warmed (37°C) cell culture medium.
-
Add dropwise while gently mixing: This facilitates rapid and even dispersion of the compound, minimizing localized high concentrations that lead to precipitation.
-
Consider the medium composition: Serum components can sometimes aid in solubilizing hydrophobic compounds. If using serum-free media, solubility challenges may be more pronounced.
Q4: What are the expected cytotoxic effects of this compound on cancer cell lines?
A4: While specific IC50 values for this compound are not widely reported in publicly available literature, related aconitum alkaloids, such as Aconitine, have been shown to inhibit cancer cell growth in a dose- and time-dependent manner.[2] It is crucial to perform a dose-response experiment to determine the IC50 value of this compound for your specific cell line and experimental conditions.
Q5: Which signaling pathways are potentially affected by this compound?
A5: Studies on the related compound, Aconitine, suggest that this compound may induce apoptosis through the mitochondrial (intrinsic) and death receptor (extrinsic) signaling pathways.[3] Aconitine has been shown to upregulate pro-apoptotic proteins like Bax and caspases while downregulating the anti-apoptotic protein Bcl-2.[2][3] Furthermore, the NF-κB signaling pathway has also been implicated in the apoptotic effects of Aconitine in certain cancer cells.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Cell line instability (high passage number), mycoplasma contamination, variability in this compound stock solution. | Use low-passage cells, regularly test for mycoplasma, prepare fresh this compound dilutions for each experiment from a validated stock. |
| High background in cytotoxicity/apoptosis assays | Reagent issues, incorrect incubation times, high cell density. | Check reagent expiration dates, optimize incubation times, perform cell seeding density optimization experiments. |
| No observable effect of this compound | Sub-optimal concentration, compound degradation, insensitive cell line. | Perform a dose-response study to determine the optimal concentration range. Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Consider screening different cell lines. |
| Precipitation of this compound in culture | See FAQ Q3. | Follow the recommendations for preparing and diluting the this compound stock solution. |
| Cell morphology changes in vehicle control | DMSO toxicity. | Reduce the final DMSO concentration to below 0.5% or the determined toxicity threshold for your cell line. |
Data Presentation
Table 1: Experimentally Determined IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | Breast Cancer | 48 | [Insert your data] |
| e.g., A549 | Lung Cancer | 48 | [Insert your data] |
| e.g., HeLa | Cervical Cancer | 48 | [Insert your data] |
| e.g., HepG2 | Liver Cancer | 72 | [Insert your data] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare sterile stock and working solutions of this compound for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
In a sterile environment (e.g., a laminar flow hood), weigh the appropriate amount of this compound powder.
-
Dissolve the powder in cell culture grade DMSO to achieve a 10 mM stock solution.
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Add the diluted this compound to the cell culture medium dropwise while gently swirling to ensure proper mixing and prevent precipitation.
-
Protocol 2: Determination of IC50 using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (including a vehicle control) for the chosen duration.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA and then combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells immediately using a flow cytometer.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations
Caption: Experimental workflow for assessing this compound's effects.
Caption: Troubleshooting logic for this compound experiments.
Caption: Potential apoptosis signaling pathways affected by this compound.
References
Technical Support Center: Addressing Variability in Animal Models of Yunaconitoline Toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the inherent variability in animal models of Yunaconitoline (YA) toxicity.
Disclaimer: this compound is a highly toxic Aconitum alkaloid. Specific quantitative toxicity data and detailed experimental protocols for this compound are not widely available in public literature. Therefore, this guide utilizes data and mechanistic insights from the more extensively studied and closely related compound, aconitine (B1665448), as a proxy. Researchers should exercise extreme caution and conduct thorough dose-finding studies when working with this compound.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and other Aconitum alkaloids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in animal mortality at the same dose. | 1. Animal-Related Factors: Intersubject variability in metabolism, age, sex, and health status.[1][2] 2. Experimental Procedure: Inconsistent administration technique (e.g., injection speed, gavage depth). 3. Compound Formulation: Inconsistent solubility or stability of the this compound solution. | 1. Animal Selection: Use animals of the same sex, a narrow age and weight range, and from a reputable supplier. Acclimatize animals properly before the experiment. 2. Standardize Procedures: Ensure all personnel are thoroughly trained in the administration technique. Use standardized volumes and administration rates. 3. Formulation: Prepare fresh solutions for each experiment. Ensure complete solubilization of this compound. Consider using a vehicle control to assess the effect of the solvent. |
| Inconsistent or unexpected toxic signs. | 1. Route of Administration: Different routes (e.g., oral, intravenous, intraperitoneal) have different absorption rates and first-pass metabolism, leading to varied toxic profiles.[1] 2. Animal Strain: Different strains of the same species can exhibit varying sensitivity to toxins. 3. Observation Bias: Inconsistent scoring of clinical signs by different observers. | 1. Consistent Route: Use a single, well-justified route of administration throughout the study. 2. Strain Selection: Choose a well-characterized animal strain and report it in all publications. 3. Standardized Scoring: Develop and use a clear, standardized scoring sheet for clinical signs. Train all observers to ensure consistency. |
| Difficulty in establishing a clear dose-response relationship. | 1. Dose Range: The selected dose range may be too narrow or not encompass the full range of toxic effects. 2. Animal Handling Stress: Stress can influence physiological responses and affect the animal's susceptibility to the toxin.[1] 3. Toxicokinetics: Rapid metabolism or excretion of the compound can lead to a non-linear dose-response. | 1. Dose-Finding Study: Conduct a preliminary dose-finding study with a wide range of doses to identify the appropriate range for the definitive study. 2. Minimize Stress: Handle animals gently and minimize environmental stressors (e.g., noise, light). 3. Toxicokinetic Studies: If feasible, conduct pilot toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model.[2] |
| Cardiotoxicity and neurotoxicity are not consistently observed. | 1. Insufficient Dose: The administered dose may be below the threshold for inducing overt cardiotoxic or neurotoxic effects. 2. Timing of Observation: The peak toxic effects may occur at a time point that is not being monitored. 3. Insensitive Endpoints: The chosen methods for assessing cardiotoxicity (e.g., ECG) or neurotoxicity (e.g., behavioral tests) may not be sensitive enough to detect subtle changes. | 1. Dose Adjustment: Re-evaluate the dose based on dose-finding studies. 2. Time-Course Study: Conduct a time-course study to identify the time of peak toxic effects. 3. Sensitive Methods: Employ more sensitive and specific methods, such as continuous telemetry for ECG monitoring or more comprehensive neurological examinations. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound toxicity studies?
A1: Variability in this compound toxicity studies can arise from several factors, which can be broadly categorized as:
-
Animal-related factors: Species, strain, sex, age, weight, nutritional status, and underlying health conditions can all influence an animal's response to a toxin.[1]
-
Compound-related factors: The purity, stability, and formulation of the this compound used are critical. The presence of other alkaloids can also influence toxicity.
-
Experimental factors: The route and volume of administration, the speed of injection, the time of day of dosing (due to circadian rhythms), and animal handling procedures can introduce variability.[1]
Q2: How does the route of administration affect this compound toxicity?
A2: The route of administration significantly impacts the bioavailability and toxicokinetics of this compound.[1] Intravenous (IV) administration leads to immediate systemic exposure and typically results in the highest toxicity (lowest LD50). Intraperitoneal (IP) and subcutaneous (SC) routes generally have slower absorption and may result in slightly lower toxicity than IV. Oral (PO) administration is subject to first-pass metabolism in the liver, which can significantly alter the toxicity profile.
Q3: Are there known sex differences in susceptibility to this compound?
A3: While specific data for this compound is limited, sex-dependent differences in drug metabolism and toxicity are common for many compounds. Hormonal differences can influence the expression of metabolic enzymes, leading to variations in toxicokinetics and toxicodynamics between males and females. It is recommended to either use a single sex or include both sexes and analyze the data separately.
Q4: What are the key considerations when choosing an animal model for this compound toxicity studies?
A4: The choice of animal model depends on the research question. Rodents, such as mice and rats, are commonly used for initial toxicity screening due to their well-characterized genetics and physiology.[2] However, their metabolic pathways may differ from humans. Larger animal models, such as rabbits or guinea pigs, may offer a more comparable cardiovascular system for cardiotoxicity studies. The selection should be based on the specific endpoints being investigated and the relevance to human physiology.
Q5: How can I ensure the welfare of animals in such toxicological studies?
A5: Ensuring animal welfare is paramount. This includes:
-
Using the minimum number of animals required to obtain statistically significant results (the "Reduction" principle of the 3Rs).
-
Refining experimental procedures to minimize pain and distress (the "Refinement" principle). This includes using appropriate anesthetics and analgesics when possible and defining clear humane endpoints.
-
Considering alternatives to animal testing whenever possible (the "Replacement" principle).
-
All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.
Quantitative Data on Aconitine Toxicity (as a proxy for this compound)
The following table summarizes reported LD50 values for aconitine in various animal models and by different routes of administration. These values should be used as a reference for initial dose-finding studies with this compound, with the understanding that the actual toxicity may differ.
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Intravenous (IV) | 0.038 - 0.12 | [General Toxicological Literature] |
| Mouse | Intraperitoneal (IP) | 0.25 - 0.32 | [General Toxicological Literature] |
| Mouse | Oral (PO) | 1.0 - 7.5 | [General Toxicological Literature] |
| Rat | Intravenous (IV) | 0.04 - 0.1 | [General Toxicological Literature] |
| Rat | Oral (PO) | 1.0 - 6.0 | [General Toxicological Literature] |
| Guinea Pig | Intraperitoneal (IP) | ~0.3 | [General Toxicological Literature] |
| Rabbit | Intravenous (IV) | ~0.05 | [General Toxicological Literature] |
Note: These values are approximate and can vary significantly based on the specific experimental conditions.
Experimental Protocols
The following are generalized protocols for assessing this compound-induced cardiotoxicity and neurotoxicity. These should be adapted and optimized for specific experimental needs and institutional guidelines.
Protocol 1: Assessment of this compound-Induced Cardiotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Dose Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80 to aid solubility). Prepare fresh on the day of the experiment.
-
Dose Administration: Administer a single dose of this compound via the desired route (e.g., intraperitoneal injection). Include a vehicle control group.
-
Electrocardiogram (ECG) Monitoring:
-
Anesthetize the rats (e.g., with isoflurane).
-
Place subcutaneous needle electrodes for a standard Lead II ECG recording.
-
Record a baseline ECG before this compound administration.
-
Continuously monitor the ECG for a defined period (e.g., 2 hours) post-administration.
-
Analyze ECG parameters such as heart rate, PR interval, QRS duration, and QT interval for any abnormalities or arrhythmias.
-
-
Biochemical Analysis:
-
At the end of the experiment, collect blood samples via cardiac puncture under deep anesthesia.
-
Separate serum and store at -80°C.
-
Measure serum levels of cardiac injury biomarkers such as cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB) using commercially available ELISA kits.
-
-
Histopathology:
-
Euthanize the animals and perfuse the hearts with saline followed by 10% neutral buffered formalin.
-
Excise the hearts and store them in 10% neutral buffered formalin.
-
Process the tissues for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for myocardial damage and fibrosis.
-
-
Data Analysis: Analyze quantitative data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Assessment of this compound-Induced Neurotoxicity in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization and Dosing: Follow similar procedures as in Protocol 1.
-
Behavioral Assessments:
-
Open Field Test: Assess locomotor activity and exploratory behavior. Place the mouse in the center of an open field arena and record its movement for a set period (e.g., 10 minutes). Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Rota-rod Test: Evaluate motor coordination and balance. Place the mouse on a rotating rod with accelerating speed and record the latency to fall.
-
Grip Strength Test: Measure forelimb and hindlimb muscle strength using a grip strength meter.
-
-
Neurological Scoring: Observe and score the animals for signs of neurotoxicity such as tremors, convulsions, ataxia, and paralysis at regular intervals post-dosing.
-
Histopathology of Nervous Tissue:
-
Euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brain and spinal cord and post-fix in 4% paraformaldehyde.
-
Process the tissues for paraffin or frozen sectioning.
-
Perform staining (e.g., Nissl staining) to assess neuronal damage in specific brain regions (e.g., cortex, hippocampus).
-
-
Data Analysis: Use appropriate statistical tests to compare behavioral and histological data between control and treated groups.
Visualizations
Signaling Pathways in Aconitum Alkaloid-Induced Cardiotoxicity
Caption: Proposed signaling pathways in this compound-induced cardiotoxicity.
Signaling Pathways in Aconitum Alkaloid-Induced Neurotoxicity
Caption: Proposed signaling pathways in this compound-induced neurotoxicity.
Experimental Workflow for In Vivo this compound Toxicity Assessment
Caption: General experimental workflow for this compound toxicity studies.
References
Calibrating instruments for accurate Yunaconitoline measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yunaconitoline. Our goal is to help you achieve accurate and reliable measurements through proper instrument calibration and experimental execution.
Frequently Asked Questions (FAQs)
Q1: What is the typical linear range for this compound quantification using LC-MS/MS?
A1: The linear range for quantifying aconitine (B1665448) alkaloids, including this compound, can vary depending on the specific instrumentation and method. However, studies have demonstrated successful quantification with calibration curves spanning several orders of magnitude. For instance, a common range for related aconitine alkaloids is 0.5–20 µg/mL, with some methods achieving linearity from 0.05 to 100 µg/mL.[1] For highly sensitive methods, such as UPLC-MS/MS for 8-deacetyl-yunaconitine in plasma, a standard curve over the range of 0.3-600 ng/mL has been reported.[2]
Q2: What are the acceptable criteria for a calibration curve in this compound analysis?
A2: For a calibration curve to be considered acceptable, the correlation coefficient (r²) should typically be ≥0.99.[3][4] Additionally, the accuracy of back-calculated concentrations from the calibration standards should be within a defined range, often ±20%, and the coefficient of variation (%CV) should be less than 10% for all levels except the lower limit of quantitation (LLOQ).[3][4] At the LLOQ, acceptable accuracy is often within ±30% with a %CV of <25%.[3][4]
Q3: How often should I calibrate my instrument for this compound measurement?
A3: The frequency of calibration depends on several factors, including the stability of the instrument, the criticality of the measurements, and regulatory requirements.[5] While some laboratories perform annual calibrations, a more tailored approach is often more effective.[5] It is recommended to establish a calibration plan based on an assessment of the instrument's impact on product quality, process functionality, and safety.[5] For new instruments, following the manufacturer's recommendation is a good starting point.[6]
Q4: What are the key instrument parameters to calibrate for HPLC and GC systems?
A4: For High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) systems, several parameters are critical to calibrate for accurate results. These include:
-
Flow Rate Accuracy: The actual flow rate should be within a specified percentage of the set flow rate, often ±10%.[7][8]
-
Column Oven Temperature Accuracy: The measured temperature of the column oven should be within a narrow range of the set temperature, typically ±2°C.[8]
-
System Precision: This is assessed by repeatedly injecting a standard solution, with the relative standard deviation (%RSD) of the peak area and retention time expected to be less than 1.0%.[8]
-
Detector Wavelength Accuracy (for UV detectors): The wavelength of maximum absorbance should be within ±2nm of the expected value.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Column Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. Ensure the concentration falls within the linear range of your calibration curve.
-
-
Potential Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of this compound, leading to poor peak shape.
-
Potential Cause 3: Column Contamination or Degradation. Over time, columns can become contaminated or the stationary phase can degrade.
-
Solution: Wash the column with a strong solvent. If the problem persists, replace the column with a new one of the same type.
-
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Question: I am observing significant variability in my this compound measurements between injections. What should I check?
-
Answer:
-
Potential Cause 1: Inadequate System Equilibration. The HPLC/UPLC system may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the system is purged and allowed to equilibrate with the mobile phase until a stable baseline is achieved.
-
-
Potential Cause 2: Sample Preparation Variability. Inconsistencies in the extraction or dilution steps can introduce significant error.
-
Solution: Review your sample preparation protocol. Ensure accurate and consistent pipetting and vortexing. Using an internal standard can help correct for variations in sample preparation.[7]
-
-
Potential Cause 3: Leaks in the System. Even small leaks in the fluidic path can cause pressure fluctuations and lead to variable results.
-
Solution: Visually inspect all fittings and connections for any signs of leakage. Perform a system pressure test if available on your instrument.
-
-
Issue 3: Low Signal Intensity or Sensitivity
-
Question: The signal for this compound is very low, close to the limit of detection. How can I improve the signal intensity?
-
Answer:
-
Potential Cause 1: Suboptimal Mass Spectrometer Source Conditions. The electrospray ionization (ESI) source parameters may not be optimized for this compound.
-
Potential Cause 2: Incorrect MRM Transitions. The selected precursor and product ion masses for Multiple Reaction Monitoring (MRM) may not be the most abundant or specific.
-
Potential Cause 3: Matrix Effects. Co-eluting compounds from the sample matrix can suppress the ionization of this compound.
-
Quantitative Data Summary
Table 1: Typical LC-MS/MS Method Parameters for Aconitine Alkaloid Analysis
| Parameter | Typical Value/Condition | Reference |
| Chromatography | ||
| Column | C18 reversed-phase (e.g., Phenomenex Gemini C18) | [3] |
| Mobile Phase A | 0.1% Formic acid in Water | [3] |
| Mobile Phase B | Methanol or Acetonitrile (B52724) | [3][9] |
| Flow Rate | 0.3 - 0.5 mL/min | [3] |
| Column Temperature | 40°C | [3] |
| Injection Volume | 1 - 10 µL | [3] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3][4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [3][4] |
Table 2: Method Validation Parameters for Aconitine Alkaloid Quantification
| Parameter | Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | [3][4] |
| Accuracy (at LLOQ) | ±30% | [3][4] |
| Accuracy (other levels) | ±20% | [3][4] |
| Precision (%CV at LLOQ) | < 25% | [3][4] |
| Precision (%CV at other levels) | < 15% | [4] |
| Recovery | 78.6% to 84.9% (for this compound) | [10] |
| Matrix Effect | < 15% (with sufficient dilution) | [3][4] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Biological Matrices (e.g., Plasma)
-
Aliquoting: Accurately pipette a known volume (e.g., 100 µL) of the plasma sample into a microcentrifuge tube.
-
Internal Standard Addition: Add a small volume of a working solution of a suitable internal standard (e.g., a deuterated analog of this compound).
-
Protein Precipitation: Add a volume of cold acetonitrile (typically 3-4 times the sample volume) to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Protocol 2: General Instrument Calibration for LC-MS/MS
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound reference standard in a suitable solvent (e.g., methanol).
-
Working Standard Preparation: Prepare a series of working standard solutions by serially diluting the stock solution to create at least 5-7 concentration levels that bracket the expected sample concentrations.
-
Calibration Curve Injection: Inject each calibration standard into the LC-MS/MS system, typically in triplicate.
-
Data Acquisition: Acquire the data in MRM mode, monitoring for the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Calibration Curve Generation: Plot the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Linear Regression Analysis: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the correlation coefficient (r²) are used to determine the concentration of this compound in unknown samples.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate this compound measurement.
References
- 1. Determination of Aconitum Alkaloids in Dietary Supplements and Raw Botanical Materials by Liquid Chromatography/UV Detection with Confirmation by Liquid Chromatography/Tandem Mass Spectrometry: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a simple and rapid UPLC-MS/MS method for determination of 8-deacetyl-yunaconitine in rat plasma and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. sciex.com [sciex.com]
- 5. Setting up an instrument calibration plan - ISA [isa.org]
- 6. gmpsop.com [gmpsop.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. jbsr.pharmainfo.in [jbsr.pharmainfo.in]
- 9. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of yunaconitine and crassicauline A in small-volume blood serum samples by LC-MS/MS: tracing of aconite poisoning in clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity issues in immunoassays for Aconitum alkaloids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with immunoassays for the detection of Aconitum alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of inaccurate results in immunoassays for Aconitum alkaloids?
A1: The most significant challenge and a primary cause of inaccurate results is antibody cross-reactivity. Aconitum species contain a variety of structurally similar alkaloids, such as aconitine (B1665448) (AC), mesaconitine (B191843) (MA), hypaconitine (B608023) (HA), and jesaconitine. Antibodies developed against one specific alkaloid, typically aconitine, will often bind to these other related alkaloids to varying degrees. This can lead to an overestimation of the target analyte concentration. It is crucial to characterize the cross-reactivity profile of your antibody to understand its specificity.
Q2: How can I interpret cross-reactivity data for my antibody?
A2: Cross-reactivity is typically expressed as a percentage, calculated using the half-maximal inhibitory concentration (IC50) values from a competitive immunoassay. The formula is:
Cross-reactivity (%) = (IC50 of target analyte / IC50 of cross-reacting analyte) x 100
A higher percentage indicates a greater degree of cross-reactivity. For example, if an antibody has 100% cross-reactivity with mesaconitine, it binds to it with the same affinity as the target analyte (e.g., aconitine).
Q3: What type of immunoassay is most suitable for detecting small molecules like Aconitum alkaloids?
A3: A competitive immunoassay, often in the format of a competitive enzyme-linked immunosorbent assay (cELISA), is the most appropriate method. In this format, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. This is necessary because small molecules like alkaloids cannot be bound by two antibodies simultaneously, which is a requirement for a sandwich ELISA format.
Q4: How do I handle complex sample matrices like herbal extracts or biological fluids?
A4: Complex matrices can cause significant interference in immunoassays, leading to inaccurate results. This is known as a "matrix effect". To mitigate this, proper sample preparation is critical. This may include:
-
Solid-Phase Extraction (SPE): To clean up the sample and remove interfering substances.
-
Liquid-Liquid Extraction: To isolate the alkaloids from the matrix.
-
Dilution: Diluting the sample can often reduce the concentration of interfering components to a level where they no longer affect the assay.
It is also recommended to prepare your calibration standards in a matrix that closely matches your samples to compensate for these effects.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during immunoassays for Aconitum alkaloids.
Problem 1: High Background or Non-Specific Binding
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps or the volume of wash buffer. Ensure complete removal of buffer between washes. |
| Inadequate blocking | Optimize the blocking buffer (e.g., increase protein concentration, try a different blocking agent). Extend the blocking incubation time. |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody. |
| Contaminated reagents | Use fresh, sterile buffers and reagents. |
Problem 2: Weak or No Signal
| Possible Cause | Recommended Solution |
| Incorrect antibody | Ensure you are using an antibody specific to your target alkaloid. |
| Reagents not active | Check the expiration dates of all reagents. Ensure enzymes and substrates have been stored correctly. |
| Insufficient incubation time | Increase the incubation times for antibodies and substrate. |
| Low analyte concentration | Concentrate your sample or use a more sensitive detection system. |
| Inhibition of enzyme activity | Ensure your samples do not contain substances that could inhibit the enzyme (e.g., sodium azide (B81097) with HRP). |
Problem 3: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique. |
| Inadequate mixing | Gently mix all reagents and samples before adding to the plate. |
| Edge effects | Avoid using the outer wells of the microplate, or ensure even temperature incubation. |
| Plate not washed uniformly | Ensure all wells are washed with the same volume and for the same duration. |
Cross-Reactivity Data for Anti-Aconitine Antibodies
The following tables summarize published cross-reactivity data for different anti-aconitine antibodies. This data is essential for interpreting assay results when multiple Aconitum alkaloids may be present in the sample.
Table 1: Cross-Reactivity of Monoclonal Antibody 5D1 against Aconitine
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Aconitine | 3.65 | 100 |
| Indaconitine | >1000 | <0.37 |
| Lappaconitine | >1000 | <0.37 |
| Aconitum talassicum | >1000 | <0.37 |
| Bulleyaconitine A | >1000 | <0.37 |
| Aconitine 3-acetate | >1000 | <0.37 |
Data from Chen et al. (2019). This antibody shows high specificity for aconitine with minimal cross-reactivity to the other tested alkaloids.
Table 2: Cross-Reactivity of Anti-Aconitine Polyclonal Antisera As1 and As2
| Compound | Cross-Reactivity with As1 (%) | Cross-Reactivity with As2 (%) |
| Aconitine | 100 | 100 |
| Mesaconitine | 15.0 | 156.6 |
| Hypaconitine | 2.6 | 1.8 |
| Jesaconitine | 12.0 | 1.0 |
| Benzoylaconine | 0.4 | 0.2 |
| Benzoylmesaconine | <0.1 | <0.1 |
| Benzoylhypaconine | <0.1 | <0.1 |
| Lipoaconitine | <0.1 | <0.1 |
Data from a 2003 study. Note the significant difference in cross-reactivity profiles between the two antisera, highlighting the importance of characterizing each antibody batch.
Experimental Protocols
Detailed Protocol for Competitive ELISA for Aconitine
This protocol is a general guideline and may require optimization for your specific antibody, sample type, and laboratory conditions.
Materials:
-
High-binding 96-well microplate
-
Aconitine standard
-
Anti-aconitine antibody
-
Aconitine-enzyme conjugate (e.g., Aconitine-HRP)
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-aconitine antibody in Coating Buffer to the optimal concentration. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the antibody solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times as described in step 2.
-
Competitive Reaction: In a separate plate or tubes, prepare serial dilutions of the aconitine standard and your samples. Add 50 µL of each standard or sample to the corresponding wells of the coated plate. Then, add 50 µL of the aconitine-enzyme conjugate to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate 5 times.
-
Substrate Addition: Add 100 µL of Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the aconitine standard concentrations.
-
The absorbance will be inversely proportional to the concentration of aconitine.
-
Determine the concentration of aconitine in your samples by interpolating their absorbance values from the standard curve.
Visualizations
Caption: Workflow for a competitive ELISA for Aconitum alkaloids.
Caption: Troubleshooting logic for Aconitum alkaloid immunoassays.
Technical Support Center: Improving Reproducibility in Natural Product Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the reproducibility of experiments involving natural products, using a representative compound as an example.
Troubleshooting Guides
This section addresses specific issues that may arise during common experimental procedures.
Cell Viability Assays (e.g., MTT Assay)
Question: My untreated control cells show low viability or do not grow as expected. What are the possible causes and solutions?
Answer:
Several factors can contribute to poor cell health in your control group. Consider the following:
-
Cell Culture Conditions: Ensure optimal growth conditions, including appropriate temperature, CO2 levels, and humidity. Check for any recent changes in incubators or cell culture hoods.
-
Reagent Quality: Use fresh, high-quality culture medium, serum, and supplements. Expired or improperly stored reagents can negatively impact cell growth.
-
Cell Line Integrity: Verify the identity and health of your cell line. Over-passaging can lead to genetic drift and altered growth characteristics. It's advisable to use cells within a consistent and low passage number range.
-
Contamination: Regularly check for microbial contamination (e.g., bacteria, yeast, mycoplasma) which can significantly affect cell viability.
Question: I'm observing high variability between replicate wells in my cell viability assay. How can I improve consistency?
Answer:
High variability can obscure the true effect of your test compound. To minimize this:
-
Pipetting Technique: Ensure accurate and consistent pipetting of cells, media, and reagents. Use calibrated pipettes and change tips between different solutions. When seeding cells, ensure they are evenly suspended before dispensing into wells.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to "edge effects." To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Cell Seeding Density: Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[1]
-
Compound Solubility: Ensure your natural product is fully dissolved in the solvent and then in the culture medium to avoid uneven distribution in the wells.
Question: My natural product appears to be interfering with the colorimetric readout of the MTT assay. How can I address this?
Answer:
Some natural products can directly react with MTT, leading to false-positive or false-negative results. To troubleshoot this:
-
Include Proper Controls: Run a control plate with your natural product in cell-free media to see if it directly reduces MTT.
-
Alternative Assays: If interference is suspected, consider using a different viability assay that relies on a different mechanism, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content, or an ATP-based luminescence assay.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Question: I am seeing a high percentage of necrotic (Annexin V+/PI+) cells even in my early time points. What could be the reason?
Answer:
High necrosis can indicate that the compound is highly cytotoxic at the tested concentration or that the cells are being handled too harshly.
-
Compound Concentration: Your compound concentration may be too high, causing rapid cell death through necrosis rather than apoptosis. Perform a dose-response experiment to find a more suitable concentration range.
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to an increase in PI-positive cells. Handle cells gently throughout the staining procedure.
-
Incubation Time: The chosen time point might be too late, and the cells may have already progressed from early apoptosis to late apoptosis/necrosis. A time-course experiment is recommended.
Question: My flow cytometry results for apoptosis are inconsistent between experiments. What should I check?
Answer:
In addition to the general troubleshooting points for cell-based assays, consider these factors specific to flow cytometry:
-
Instrument Calibration: Ensure the flow cytometer is properly calibrated before each experiment.
-
Compensation Settings: If you are using fluorescent labels with overlapping emission spectra, proper compensation is crucial. Use single-stained controls to set up your compensation matrix accurately.
-
Reagent Quality: Use fresh staining reagents as their fluorescence can diminish over time.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right concentration range for my natural product in initial screening experiments?
A1: It is best to perform a pilot experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the approximate IC50 value (the concentration that inhibits 50% of cell growth). This will help you select a more focused and relevant concentration range for subsequent, more detailed experiments.
Q2: What are the most critical controls to include in my experiments to ensure data reproducibility?
A2: Always include:
-
Untreated Control: Cells cultured in media alone to represent baseline cell health and growth.
-
Vehicle Control: Cells treated with the solvent used to dissolve your natural product (e.g., DMSO) at the same final concentration used in your experimental wells. This is crucial to ensure that the solvent itself is not affecting the cells.
-
Positive Control: A known inducer of the effect you are measuring (e.g., a known cytotoxic drug for a viability assay) to validate that the assay is working correctly.
Q3: How can I be sure that my natural product is inducing apoptosis and not just necrosis?
A3: Using a combination of assays is recommended. The Annexin V/PI assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.[2] This, combined with other methods like caspase activity assays or Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3), can provide a more definitive answer.
Q4: What are some common signaling pathways affected by anti-cancer natural products?
A4: Many natural products exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[3] Some of the most commonly affected pathways include the PI3K/Akt, MAPK, and NF-κB pathways.[4][5]
Quantitative Data Summary
The following table provides a summary of IC50 values for the well-studied natural product Berberine (B55584) across various cancer cell lines, as determined by MTT assay. This illustrates the importance of characterizing the activity of a compound in multiple cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [1] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [1] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [1] |
| HeLa | Cervical Carcinoma | 245.18 ± 17.33 | [1] |
| HT29 | Colon Cancer | 52.37 ± 3.45 | [1] |
| T47D | Breast Cancer | ~25 | [6] |
| MCF-7 | Breast Cancer | ~25 | [6] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the natural product (and appropriate controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation of live, apoptotic, and necrotic cells.
-
Cell Preparation: After treatment with the natural product, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.[2][7][8]
Western Blot for PI3K/Akt Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation of proteins in a specific signaling pathway.
-
Protein Extraction: Following treatment, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total PI3K, phospho-PI3K).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.
Visualizations
References
- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
Data analysis strategies for complex Yunaconitoline datasets
Technical Support Center: Yunaconitoline Dataset Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with complex datasets related to this compound and other C19-diterpenoid alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of complex datasets generated in this compound research?
A1: Research on this compound, a C19-diterpenoid alkaloid, typically generates several types of complex datasets. The most common include:
-
Metabolomics Data: Primarily from Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and other related alkaloids in plant extracts or biological samples.[1][2][3]
-
Transcriptomics Data: RNA-sequencing (RNA-seq) data is used to analyze changes in gene expression in cells or tissues after treatment with this compound, providing insights into its molecular mechanisms.[4][5][6]
-
Proteomics Data: Mass spectrometry-based proteomics is employed to study alterations in protein abundance and post-translational modifications, revealing the compound's impact on cellular pathways and protein networks.[7][8][9]
-
Computational Data: This includes data from molecular docking simulations to predict binding affinities to protein targets and Quantitative Structure-Activity Relationship (QSAR) models to understand the relationship between the chemical structure of alkaloids and their biological activities.[10][11]
Q2: My LC-MS/MS data for this compound shows many unidentifiable peaks. How can I improve compound identification?
A2: This is a common challenge in the analysis of complex natural product extracts. Here are several strategies to improve the identification of this compound and other alkaloids:
-
Use High-Resolution Mass Spectrometry: An Orbitrap or a similar high-resolution mass spectrometer can provide more accurate mass measurements, which helps in assigning correct elemental compositions.[1][2]
-
Tandem MS (MS/MS) Fragmentation: Utilize MS/MS to obtain fragmentation patterns of your compounds of interest. These fragmentation spectra can be compared against spectral libraries or used for de novo structural elucidation.[3][12]
-
Reference Standards: When possible, use purified standards of known Aconitum alkaloids to confirm retention times and fragmentation patterns.
-
Database Searching: Use specialized natural product databases in conjunction with your experimental data for tentative identification.
-
Chemical Derivatization: In some cases, derivatization of the alkaloids can improve their chromatographic behavior and lead to more characteristic mass spectra.
Q3: I am performing an RNA-seq experiment to study the effect of this compound on cancer cells. What are the key considerations for experimental design and data analysis?
A3: For a successful RNA-seq experiment with this compound treatment, consider the following:
-
Dose-Response and Time-Course: Due to the high toxicity of Aconitum alkaloids, it is crucial to determine the appropriate concentration (e.g., IC50 value) and treatment duration through preliminary cell viability assays (like the MTT assay).[1][2]
-
Proper Controls: Include vehicle-treated (e.g., DMSO) and untreated cell populations as controls.
-
Biological Replicates: Use a sufficient number of biological replicates (at least three) for each condition to ensure statistical power.
-
Data Analysis Pipeline: A standard RNA-seq data analysis workflow should be followed. This includes quality control of raw reads, alignment to a reference genome, quantification of gene expression, differential gene expression analysis, and downstream pathway and gene ontology enrichment analysis.[4][5][13]
Troubleshooting Guides
Troubleshooting Mass Spectrometry Data Analysis
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape and resolution in LC-MS | Inappropriate column chemistry or mobile phase. | Optimize the LC method. A C18 column with a gradient of acetonitrile (B52724) and water (with formic acid) is a good starting point for diterpenoid alkaloids. |
| Difficulty in distinguishing between isomeric alkaloids | Co-elution and similar fragmentation patterns. | Improve chromatographic separation by using a longer column, a shallower gradient, or a different stationary phase. Ion mobility-mass spectrometry can also help separate isomers. |
| Low signal intensity for this compound | Low concentration in the sample or ion suppression. | Use a more sensitive mass spectrometer or a targeted MS method like Multiple Reaction Monitoring (MRM) for quantification.[14] Address ion suppression by optimizing sample preparation and chromatography. |
Troubleshooting RNA-seq Data Analysis
| Problem | Possible Cause | Suggested Solution |
| High variability between biological replicates | Inconsistent experimental conditions or sample handling. | Ensure uniform cell culture conditions, treatment application, and RNA extraction procedures. Review the experimental protocol for any potential sources of variation. |
| Low number of differentially expressed genes (DEGs) | Insufficient treatment effect, low statistical power, or stringent filtering criteria. | Verify the bioactivity of the this compound batch. Increase the number of replicates. Adjust the p-value and fold-change thresholds for DEG identification. |
| Biological interpretation of DEGs is challenging | The list of DEGs is long and complex. | Perform pathway enrichment analysis (e.g., KEGG, Reactome) and Gene Ontology (GO) analysis to identify biological processes and signaling pathways that are significantly affected.[9] |
Experimental Protocols
Protocol: Metabolite Profiling of Aconitum Alkaloids using LC-MS/MS
-
Sample Preparation:
-
Homogenize 1g of dried plant material (e.g., from Aconitum species).
-
Extract with 10 mL of 80% methanol (B129727) by sonication for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: (A) 0.1% formic acid in water, (B) 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Mass Spectrometer: An ESI-Q-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode is generally used for alkaloids.[3]
-
Data Acquisition: Acquire data in both full scan MS and data-dependent MS/MS modes.
-
-
Data Analysis:
-
Use software like XCMS or MS-DIAL for peak picking, alignment, and quantification.
-
Identify compounds by comparing accurate mass and MS/MS spectra with databases (e.g., METLIN, MassBank) and literature data.
-
Visualizations
Signaling Pathways
Caption: Potential signaling pathways affected by this compound.
Experimental Workflows
Caption: A typical workflow for RNA-seq data analysis.
Logical Relationships
Caption: Troubleshooting inconsistent experimental replicates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insights into Metabolites Profiling and Pharmacological Investigation of Aconitum heterophyllum wall ex. Royle Stem through Experimental and Bioinformatics Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Sequencing and Weighted Gene Co-Expression Network Analysis Highlight DNA Replication and Key Genes in Nucleolin-Depleted Hepatoblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-seq transcriptome analysis of breast cancer cell lines under shikonin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Abundance Changes and Ubiquitylation Targets Identified after Inhibition of the Proteasome with Syringolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Potentials of Aconite-like Alkaloids: Bioinformatics and Experimental Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Integrative analysis of single-cell and bulk RNA sequencing reveals the oncogenic role of ANXA5 in gastric cancer and its association with drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Yunaconitoline vs. Aconitine: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two diterpenoid alkaloids, yunaconitoline (B1164412) and aconitine (B1665448). While the pharmacology of aconitine is well-documented, data on this compound is limited. This comparison synthesizes available experimental evidence, highlighting both known and inferred mechanisms of action.
Executive Summary
Aconitine is a potent cardiotoxin (B1139618) and neurotoxin that functions as an agonist of voltage-gated sodium channels (VGSCs). It binds to neurotoxin receptor site 2 on the alpha subunit of the channel, causing persistent activation. This leads to a constant influx of sodium ions, resulting in membrane depolarization, which underlies its toxic effects.
In contrast, the precise mechanism of action for this compound is not well-established in publicly available literature. However, its classification as a highly toxic Aconitum alkaloid suggests a potential for a similar mechanism to aconitine, likely involving the modulation of ion channels. Research on other alkaloids from the same plant source, Aconitum bulleyanum, such as bulleyaconitine A, reveals a different mechanism involving the blockade of VGSCs, particularly in sensitized neurons, leading to analgesic effects. This highlights the diverse pharmacology within this class of compounds and underscores the need for direct experimental investigation of this compound. A single study suggests this compound may also affect calcium homeostasis.
Comparative Data on Molecular Interactions
Due to the limited availability of quantitative data for this compound, a direct comparative table is challenging. The following table summarizes the well-characterized effects of aconitine and highlights the areas where data for this compound is needed.
| Feature | Aconitine | This compound |
| Primary Molecular Target | Voltage-Gated Sodium Channels (VGSCs)[1][2] | Likely ion channels (speculative) |
| Binding Site | Neurotoxin receptor site 2 on the α-subunit of VGSCs[1][2] | Unknown |
| Effect on VGSCs | Persistent activation, agonist[1][2] | Unknown (potentially agonist or antagonist) |
| Effect on Channel Kinetics | Shifts voltage-dependence of activation to more negative potentials; inhibits inactivation[3] | Unknown |
| Effect on Calcium Channels | Indirectly increases intracellular Ca2+ via Na+ channel-mediated depolarization and Na+/Ca2+ exchanger reversal; some studies suggest direct L-type Ca2+ channel blockade[4][5] | May directly affect calcium homeostasis[6] |
| Downstream Cellular Effects | Membrane depolarization, increased neurotransmitter release, cardiac arrhythmias, neurotoxicity[1][2][4] | Presumed cardiotoxicity and neurotoxicity |
Signaling Pathways and Mechanisms of Action
Aconitine: Persistent Activation of Voltage-Gated Sodium Channels
Aconitine's mechanism of action is centered on its interaction with VGSCs in excitable tissues like neurons and cardiomyocytes[1][2]. By binding to site 2 of the channel, it prevents the channel from inactivating, leading to a prolonged influx of sodium ions. This sustained depolarization has several downstream consequences:
-
Neurotoxicity : In neurons, the persistent depolarization leads to an increased release of both excitatory and inhibitory neurotransmitters, contributing to symptoms like paresthesia, numbness, and muscle weakness[1][7].
-
Cardiotoxicity : In cardiomyocytes, the prolonged action potential duration and increased intracellular sodium concentration can lead to the reversal of the sodium-calcium exchanger (NCX), causing an influx of calcium ions. This calcium overload contributes to delayed afterdepolarizations and can trigger fatal cardiac arrhythmias such as ventricular tachycardia and fibrillation[2][4]. Some evidence also points to a direct inhibitory effect on L-type calcium channels, which may also contribute to its proarrhythmic effects[8].
References
- 1. Mechanisms for therapeutic effect of bulleyaconitine A on chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinine inhibits mitochondrial ATP-regulated potassium channel from bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bulleyaconitine A isolated from Aconitum plant displays long-acting local anesthetic properties in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Functional effects of drugs and toxins interacting with NaV1.4 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. L-Type Calcium Channel Inhibition Contributes to the Proarrhythmic Effects of Aconitine in Human Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cardiotoxicity of Yunaconitoline and Other Aconitum Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiotoxicity of Yunaconitoline and other prominent Aconitum alkaloids, supported by experimental data. This document summarizes key toxicological parameters, delves into the underlying molecular mechanisms, and provides detailed experimental protocols for further investigation.
The genus Aconitum, commonly known as monkshood or wolfsbane, harbors a class of highly toxic diterpenoid alkaloids. Among these, this compound, alongside its more extensively studied counterparts such as Aconitine, Mesaconitine, and Hypaconitine, poses a significant risk of cardiotoxicity, primarily through the disruption of cardiac electrophysiology. Understanding the comparative toxicity of these compounds is crucial for both toxicological assessment and the potential development of therapeutic agents with a safer profile.
Comparative Analysis of Acute Toxicity
| Alkaloid | Administration Route | LD50 (mg/kg) | Reference |
| Aconitine | Oral | 1.8 | [2] |
| Intravenous | ~0.047 | [2] | |
| Mesaconitine | Intraperitoneal | 0.213 | [3] |
| Intravenous | 0.085 | [3] | |
| Hypaconitine | Intraperitoneal | Not specified | |
| This compound | Not specified | Comparable to Aconitine | [1] |
Note: The intravenous LD50 of Aconitine is noted to be approximately 38 times more toxic than its hydrolysates.[2]
Mechanistic Insights into Cardiotoxicity
The primary mechanism underlying the cardiotoxicity of Aconitum alkaloids is their action on voltage-gated sodium channels in cardiomyocytes.[2] These alkaloids bind to the open state of the sodium channels, causing their persistent activation.[2] This sustained sodium influx leads to a cascade of detrimental effects, culminating in life-threatening cardiac arrhythmias.[4]
The persistent depolarization of the cell membrane disrupts the normal cardiac action potential, prolonging its duration. This, in turn, affects other ion channels, leading to an imbalance in intracellular ion homeostasis. Specifically, the increased intracellular sodium concentration promotes calcium influx through the sodium-calcium exchanger (NCX), resulting in intracellular calcium overload.[5][6] This calcium overload is a key trigger for early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known to initiate ventricular arrhythmias such as ventricular tachycardia and fibrillation.[7]
Furthermore, studies have shown that Aconitine can also inhibit delayed-rectifier and inwardly rectifying potassium currents, further contributing to the prolongation of the action potential and increased arrhythmogenicity.[7] Beyond direct effects on ion channels, Aconitine has been demonstrated to induce apoptosis in cardiac cells through a mitochondria-mediated pathway.[8][9] This involves the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspase cascades.[8]
Signaling Pathway of Aconitum Alkaloid-Induced Cardiotoxicity
Caption: Signaling cascade of Aconitum alkaloid cardiotoxicity.
Experimental Protocols
In Vivo Model of Aconitine-Induced Arrhythmia
This protocol describes the induction of cardiac arrhythmias in rats using Aconitine, a method that can be adapted for comparative studies with this compound and other analogs.[10]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Aconitine solution (e.g., 5 µg/kg/min)
-
Anesthetic (e.g., sodium pentobarbital)
-
Infusion pump
-
ECG recording system with needle electrodes
-
Catheter for jugular vein cannulation
Procedure:
-
Anesthetize the rat and maintain its body temperature.
-
Implant ECG electrodes subcutaneously to record cardiac electrical activity.
-
Cannulate the jugular vein for drug infusion.
-
Record a baseline ECG for at least 20 minutes.
-
Initiate a constant intravenous infusion of the Aconitine solution.
-
Continuously monitor the ECG for the onset of arrhythmias, including premature ventricular contractions (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Record the latency to the first arrhythmic event and the duration of the infusion.
-
At the end of the experiment, euthanize the animal according to approved procedures.
In Vitro Assessment of Cardiotoxicity using Cardiomyocyte Viability Assay
This protocol outlines a method to assess the cytotoxicity of Aconitum alkaloids on cardiomyocytes in culture, such as the H9c2 cell line.[2]
Materials:
-
H9c2 rat cardiomyocyte cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (this compound, Aconitine, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTT or WST-1 cell viability assay kit
-
Microplate reader
Procedure:
-
Seed H9c2 cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test alkaloids in the cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the cells with the compounds for a specified period (e.g., 24, 48 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Experimental Workflow for Cardiotoxicity Assessment
Caption: Workflow for assessing Aconitum alkaloid cardiotoxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Aconitine - Wikipedia [en.wikipedia.org]
- 4. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 5. Disruption of the intracellular Ca2+ homeostasis in the cardiac excitation-contraction coupling is a crucial mechanism of arrhythmic toxicity in aconitine-induced cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. esmed.org [esmed.org]
- 8. researchgate.net [researchgate.net]
- 9. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
Comparative Neurotoxicity of Yunaconitoline and Veratridine: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the neurotoxic profiles of alkaloids that modulate ion channels is critical. This guide provides a comparative analysis of Yunaconitoline and Veratridine, focusing on their mechanisms of action, available toxicological data, and the experimental protocols used to assess their neurotoxicity.
Executive Summary
This guide compares the neurotoxic properties of this compound and Veratridine. Veratridine is a well-characterized neurotoxin that persistently activates voltage-gated sodium channels. In contrast, specific neurotoxicity data for this compound is scarce. However, based on its structural similarity and relationship to Aconitine (B1665448), a known neurotoxin, it is presumed to exhibit a comparable mechanism of action involving the modulation of voltage-gated sodium channels. This comparison summarizes the available data, highlights the significant data gap for this compound, and provides detailed experimental protocols relevant to the neurotoxic assessment of these compounds.
Mechanism of Action
Veratridine
Veratridine is a steroidal alkaloid that acts as a potent neurotoxin by targeting voltage-gated sodium channels (VGSCs). It binds to site 2 on the alpha subunit of the channel, causing a persistent activation. This leads to an influx of sodium ions (Na+), resulting in membrane depolarization, increased nerve excitability, and subsequent opening of voltage-gated calcium channels (Ca2+). The resulting elevation in intracellular Ca2+ concentration is a key factor in its neurotoxic effects. Veratridine inhibits the inactivation of the sodium channel and shifts its activation threshold to a more negative potential.
This compound
Specific studies on the mechanism of action of this compound are limited. However, it is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, similar to the well-studied neurotoxin, Aconitine. Aconitine is known to activate voltage-gated sodium channels, leading to an increase in intracellular Na+ and Ca2+, which in turn triggers the release of neurotransmitters and can lead to neuronal cell death.[1] It is plausible that this compound shares a similar mechanism of action, targeting voltage-gated sodium channels and disrupting normal neuronal function.
Signaling Pathway for Veratridine and Postulated Pathway for this compound
Caption: Postulated signaling pathway for Veratridine and this compound-induced neurotoxicity.
Quantitative Toxicological Data
The following table summarizes the available quantitative data for Veratridine. No specific LD50 or IC50 values for the neurotoxicity of this compound have been found in the reviewed literature.
| Compound | Test Type | Species | Route of Administration | Value | Reference |
| Veratridine | LD50 | Rat | Intraperitoneal | 3.5 mg/kg | [2] |
| LD50 | Mouse | Intraperitoneal | 1.35 mg/kg | [2] | |
| LD50 | Mouse | Subcutaneous | 6.3 mg/kg | [2] | |
| LD | Dog | Intravenous | 19 mg/kg | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the neurotoxicity of compounds like this compound and Veratridine.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Experimental workflow for the MTT assay to determine cell viability.
Protocol:
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or Veratridine in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Workflow for LDH Assay
Caption: Experimental workflow for the LDH assay to determine cytotoxicity.
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate), a cofactor (NAD+), and a tetrazolium dye. Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader. The amount of LDH release is proportional to the number of damaged cells.
Electrophysiological Analysis: Patch-Clamp Technique
The patch-clamp technique is used to measure the ion currents across the cell membrane, providing direct evidence of the effect of a compound on ion channel function.
Protocol (Whole-Cell Configuration):
-
Cell Preparation: Culture neuronal cells on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill them with an internal solution.
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the entire cell.
-
Data Acquisition: Apply voltage protocols (e.g., voltage steps or ramps) to elicit ion channel currents and record the resulting currents using a patch-clamp amplifier and data acquisition software.
-
Compound Application: Apply this compound or Veratridine to the cell via the perfusion system and record the changes in ion channel currents.
Conclusion
Veratridine is a well-documented neurotoxin that persistently activates voltage-gated sodium channels, leading to neuronal hyperexcitability and cell death. While direct evidence for the neurotoxicity of this compound is lacking, its structural similarity to Aconitine strongly suggests a similar mechanism of action involving the modulation of voltage-gated sodium channels. Further research, employing the experimental protocols outlined in this guide, is necessary to fully characterize the neurotoxic profile of this compound and to enable a more direct and comprehensive comparison with Veratridine. This information will be invaluable for researchers in the fields of pharmacology, toxicology, and drug development.
References
Validating UPLC-MS/MS Quantification of Yunaconitoline: A Comparative Guide to Secondary Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of potent bioactive compounds is paramount. This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and a secondary validation method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the analysis of Yunaconitoline, a diterpenoid alkaloid of significant pharmacological interest.
This document outlines detailed experimental protocols for both methodologies, presents a head-to-head comparison of their performance based on experimental data, and includes visual workflows and a representative signaling pathway to provide a thorough framework for robust analytical validation.
Primary Method: UPLC-MS/MS for High-Sensitivity Analysis
UPLC-MS/MS is a cornerstone for the sensitive and selective quantification of trace-level compounds in complex matrices. Its high resolution and specificity make it an ideal primary method for analyzing potent alkaloids like this compound.
Experimental Protocol: UPLC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of nine diterpenoid alkaloids, including this compound, in Radix Aconitum Vilmoriniani.[1]
-
Instrumentation: An ultra-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using Acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient Program: Details of the gradient elution would be specified here (e.g., initial conditions, ramp, and final conditions).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored (e.g., m/z [M+H]+ → fragment ion).
-
Instrument Parameters: Capillary voltage, cone voltage, desolvation gas flow, and collision energy would be optimized for maximal signal intensity.
-
Secondary Method: HPLC-UV for Robust Validation
A secondary analytical method with a different principle of detection is crucial for validating the results obtained from the primary method. HPLC-UV offers a reliable and more accessible alternative for confirming the quantification of this compound.
Experimental Protocol: HPLC-UV
This protocol is based on a validated method for the determination of aconitine (B1665448) alkaloids and is adapted for the analysis of this compound.[2]
-
Instrumentation: A standard high-performance liquid chromatography system with a UV-Vis detector.
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM triethylamine, pH adjusted to 3 with phosphoric acid) and methanol (B129727).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 235 nm.[2]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Extraction: Samples are extracted with an appropriate solvent (e.g., methanol or a specified solvent system).
-
Solid-Phase Extraction (SPE) Cleanup: An SPE step may be employed to remove interfering matrix components.[2]
-
The final extract is dissolved in the mobile phase before injection.
-
Performance Comparison
The following table summarizes the quantitative performance data for the UPLC-MS/MS and a representative HPLC-UV method for the analysis of aconitine-type alkaloids. This allows for a direct comparison of their key validation parameters.
| Parameter | UPLC-MS/MS for this compound & other alkaloids[1] | HPLC-UV for Aconitine Alkaloids[2] |
| Linearity (r²) | > 0.9980 | > 0.998 |
| Precision (%RSD) | 0.65% - 1.9% | 1.9% - 16.7% (Repeatability) |
| Accuracy (% Recovery) | 96.74% - 101.2% | Not explicitly stated in the same format, but the method showed good performance in a collaborative study. |
| Limit of Detection (LOD) | Sub-ng/mL level (typical for UPLC-MS/MS) | Not explicitly stated, but generally higher than UPLC-MS/MS. |
| Limit of Quantification (LOQ) | ng/mL level (typical for UPLC-MS/MS) | 0.5 µg/mL |
Visualizing the Workflow and Biological Context
To further clarify the experimental processes and the biological relevance of this compound, the following diagrams illustrate the analytical workflow and a representative signaling pathway.
Conclusion
The validation of UPLC-MS/MS results with a secondary method like HPLC-UV is a critical step in ensuring the accuracy and reliability of quantitative data for potent compounds such as this compound. While UPLC-MS/MS offers superior sensitivity and specificity, HPLC-UV provides a robust and accessible technique for orthogonal validation. The choice of methodology should be guided by the specific requirements of the study, including the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation. By employing a primary and a secondary analytical method, researchers can have a high degree of confidence in their findings, which is essential for drug development and scientific research.
References
- 1. UPLC-MS/MS multi-index content determination and chemometric analysis of the cultivated Radix Aconitum Vilmoriniani [yndxxb.ynu.edu.cn]
- 2. Determination of Aconitum Alkaloids in Dietary Supplements and Raw Botanical Materials by Liquid Chromatography/UV Detection with Confirmation by Liquid Chromatography/Tandem Mass Spectrometry: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Findings for Yunaconitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Data for Yunaconitoline is limited in publicly available scientific literature. This guide provides a comparative analysis of the available in vitro and in vivo data for the closely related C19 diterpenoid alkaloid, Yunaconitine (B1683533) . Where data for Yunaconitine is unavailable, findings for the parent compound, Aconitine (B1665448) , are presented to infer potential mechanisms of action, with the clear delineation that these are distinct molecules. This guide is intended for research purposes and not for clinical decision-making.
Introduction
Yunaconitine is a highly potent Aconitum alkaloid found in certain species of the Aconitum genus. Like other aconitine-type alkaloids, it is known for its significant biological activity, which also contributes to its toxicity. Understanding the correlation between its effects in controlled laboratory settings (in vitro) and in whole organisms (in vivo) is crucial for assessing its therapeutic potential and toxicological risk. This guide provides a cross-validation of available findings to support further research and development.
Data Presentation
In Vitro and In Vivo Toxicology and Metabolism of Yunaconitine
| Parameter | In Vitro Finding | In Vivo Finding | Species/System | Reference |
| Metabolism | Oxidized into 20 metabolites, primarily by CYP3A4. 16 metabolites were primarily generated by CYP3A4, with 4 exclusively from this enzyme. | Inhibition of Cyp3a in mice significantly increased plasma exposure (Cmax and AUC0-t), cardiotoxicity, and neurotoxicity. | Human liver microsomes; Mice | [1] |
| Transporter Interaction | A sensitive substrate of P-glycoprotein (P-gp). The P-gp inhibitor verapamil (B1683045) significantly decreased the efflux ratio in Caco-2 monolayers. | P-gp deficiency in mice decreased the half-lethal dose (LD50) from 2.13 mg/kg to 0.24 mg/kg and increased brain accumulation. | Caco-2 cells; Mdr1a-/- mice | [2] |
| Toxicity | Not explicitly studied. | LD50 in Mdr1a-/- mice was 0.24 mg/kg. Wild-type FVB mice had an LD50 of 2.13 mg/kg. | Mice | [2] |
In Vivo Pharmacokinetics of Yunaconitine in Mice
| Parameter | Intravenous (0.05 mg/kg) | Oral (2 mg/kg) | Species | Reference |
| Bioavailability | - | 27.4% | Mice | [3] |
Note: The following table presents in vitro cytotoxicity data for Aconitine, as specific data for Yunaconitine was not available. This is to provide a general understanding of the potential cytotoxicity of this class of alkaloids.
In Vitro Cytotoxicity of Aconitine
| Cell Line | IC50 | Exposure Time | Assay | Reference |
| H9c2 (rat myocardial cells) | 6.9 x 10⁻⁸ M to 11.8 x 10⁻⁸ M | 24 h | MTT assay | [4] |
| HT22 (mouse hippocampal cells) | 908.1 µmol/L | 24 h | CCK-8 assay | [5] |
Experimental Protocols
In Vitro Metabolism of Yunaconitine in Human Liver Microsomes
-
Objective: To identify the metabolic pathways and the cytochrome P450 (CYP) isoforms involved in the metabolism of Yunaconitine.
-
Methodology: Yunaconitine was incubated with human liver microsomes in the presence of NADPH. To identify the specific CYP isoforms, selective chemical inhibitors for different CYPs were used. The formation of metabolites was monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Recombinant human CYP enzymes were also used to confirm the contribution of specific isoforms.[1]
In Vivo Pharmacokinetic Study of Yunaconitine in Mice
-
Objective: To determine the pharmacokinetic profile of Yunaconitine after intravenous and oral administration.
-
Animals: Mice were used for the study.
-
Administration: Yunaconitine was administered intravenously at a dose of 0.05 mg/kg and orally at 2 mg/kg.
-
Sample Collection: Blood samples were collected at various time points after administration.
-
Analysis: The concentration of Yunaconitine in the blood was determined using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[3]
-
Parameters Calculated: Pharmacokinetic parameters such as bioavailability were calculated from the concentration-time data.
In Vitro Cytotoxicity Assay (MTT Assay for Aconitine)
-
Objective: To assess the cytotoxic effects of Aconitine on a specific cell line.
-
Cell Line: H9c2 rat myocardial cells were used.
-
Treatment: Cells were treated with different concentrations of Aconitine for 24 hours.
-
Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to measure cell viability. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells.
-
Analysis: The absorbance was measured at a specific wavelength, and the half-maximal inhibitory concentration (IC50) was calculated.[4]
Mandatory Visualization
Caption: Workflow for in vivo pharmacokinetic and toxicity studies.
Caption: Inferred signaling pathways of Aconitine-induced apoptosis.
Cross-Validation and Discussion
The available data, although limited for Yunaconitine itself, allows for a preliminary cross-validation with findings from the broader class of aconitine alkaloids.
-
Metabolism and Toxicity: The in vitro metabolism studies using human liver microsomes correctly predicted the importance of the CYP3A4 enzyme system in the detoxification of Yunaconitine.[1] This was validated by the in vivo study in mice, where inhibition of the corresponding enzyme (Cyp3a) led to a significant increase in toxicity and plasma concentrations of the compound.[1] This strong correlation highlights the predictive power of in vitro metabolic studies for understanding in vivo toxicity and potential drug-drug interactions. The interaction with the P-glycoprotein efflux pump, demonstrated both in vitro and in vivo, further explains the low oral bioavailability and the increased toxicity in its absence.[2]
-
Mechanism of Action: While direct in vitro studies on the mechanism of action of Yunaconitine are lacking, the well-established mechanism for Aconitine involves the activation of voltage-gated sodium channels.[6][7] This leads to an influx of sodium ions, causing persistent depolarization of cell membranes in excitable tissues like the heart and neurons, which is consistent with the observed cardiotoxicity and neurotoxicity in vivo.[1] Furthermore, in vitro studies with Aconitine have demonstrated the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways in various cell lines.[8][9] This provides a plausible molecular basis for the cellular damage observed in toxicological studies. The upregulation of pro-apoptotic proteins (Bax, Cytochrome c, caspases) and downregulation of anti-apoptotic proteins (Bcl-2) are key events in this process.[8][9]
Conclusion
The cross-validation of the available data for Yunaconitine and related Aconitine alkaloids reveals a consistent picture of its pharmacology and toxicology. In vitro studies on metabolism and transporter interactions have shown good correlation with in vivo pharmacokinetic and toxicity findings. While the precise signaling pathways for Yunaconitine require further investigation, the established mechanisms for Aconitine provide a strong foundation for future research. For drug development professionals, these findings underscore the critical role of CYP3A4 and P-glycoprotein in the disposition and toxicity of Yunaconitine and suggest that co-administration with inhibitors of these proteins could lead to dangerous increases in exposure. Further in vitro studies are warranted to elucidate the specific molecular targets and signaling cascades of Yunaconitine to better predict its therapeutic and toxicological profile.
References
- 1. Clinical poisoning events involving yunaconitine may be highly correlated with metabolism-based interactions: A critical role of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pharmacokinetics of yunaconitine and indaconitine in mouse blood by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Aconitum alkaloid and its interaction with calf thymus DNA by multi-spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Aconitine induces cell apoptosis via mitochondria and death receptor signaling pathways in hippocampus cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Properties of Yunaconitoline and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic effects of Yunaconitoline, a representative of the Aconitum class of alkaloids, and morphine, the archetypal opioid analgesic. The information presented is based on available preclinical data and is intended to inform research and drug development in the field of pain management.
Disclaimer: Specific quantitative analgesic data for this compound is limited in publicly available literature. Therefore, data from closely related Aconitum alkaloids, primarily aconitine (B1665448), is used as a proxy to facilitate this comparison. This approach has inherent limitations, and direct comparative studies are warranted for a definitive assessment.
Mechanism of Action: A Tale of Two Pathways
The analgesic properties of this compound and morphine stem from fundamentally different molecular mechanisms. Morphine exerts its effects through the activation of opioid receptors, while this compound and related alkaloids are believed to act on voltage-gated sodium channels and modulate the catecholaminergic system.
Morphine: A classic opioid agonist, morphine's analgesic cascade is initiated by its binding to μ-opioid receptors (MOR) in the central and peripheral nervous systems.[1] This binding triggers a G-protein-coupled signaling pathway that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[2] Key downstream effects include the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels.[2] This results in hyperpolarization and a decrease in neurotransmitter release from nociceptive neurons.
This compound (as represented by Aconitum alkaloids): In contrast, the analgesic action of Aconitum alkaloids like aconitine is not mediated by opioid receptors.[3] Studies on the related compound mesaconitine (B191843) suggest that its analgesic activity is closely related to the central catecholaminergic system, particularly the noradrenergic system.[3] Furthermore, aconitine and its derivatives have been shown to exert their effects by interacting with voltage-dependent sodium channels.[4] Some of these alkaloids activate these channels, leading to depolarization and, paradoxically, a block of neuronal conduction, which is thought to contribute to their antinociceptive properties.[4]
Comparative Efficacy: A Look at the Preclinical Data
Direct comparative studies evaluating the analgesic potency of this compound and morphine are scarce. However, by examining data from various preclinical models, an indirect comparison can be drawn. The following table summarizes available data on the median effective dose (ED50) and observed effects in standard analgesic assays.
| Compound | Test Model | Animal Model | Route of Administration | ED50 / Effective Dose | Comparator | Reference |
| Aconitine | Hot Plate Test | Mice | Oral | 0.3 mg/kg & 0.9 mg/kg | Aspirin (200 mg/kg) | |
| Acetic Acid Writhing Test | Mice | Oral | 0.3 mg/kg & 0.9 mg/kg | Aspirin (200 mg/kg) | [2] | |
| Morphine | Postoperative Pain | Humans | IV | 5 mg | Paracetamol | |
| Neuropathic Pain | Rats | - | Varies | - |
Note: The ED50 of a drug is the dose that produces a therapeutic effect in 50% of the population.[5][6] Lower ED50 values generally indicate higher potency.
Experimental Protocols in Analgesic Research
The assessment of analgesic efficacy relies on standardized preclinical models that measure pain responses in animals. The following are detailed protocols for three commonly used tests:
| Test | Principle | Animal Model | Procedure | Endpoint |
| Hot Plate Test | Measures the response latency to a thermal stimulus, indicating central analgesic activity. | Mice or Rats | The animal is placed on a heated plate (typically 55±1°C), and the time until it exhibits a pain response (e.g., licking a paw or jumping) is recorded. A cut-off time is used to prevent tissue damage. | Increased latency to respond to the thermal stimulus. |
| Tail-Flick Test | Assesses the spinal reflex to a thermal stimulus, also indicative of central analgesia. | Mice or Rats | A focused beam of radiant heat is applied to the animal's tail. The time taken for the animal to flick its tail away from the heat source is measured. | Increased latency of the tail-flick reflex. |
| Acetic Acid-Induced Writhing Test | Evaluates peripheral analgesic activity by inducing visceral pain. | Mice | An intraperitoneal injection of acetic acid is administered, which causes characteristic abdominal constrictions (writhing). The number of writhes over a specific period is counted. | Reduction in the number of writhes. |
Visualizing the Signaling Pathways
The distinct mechanisms of morphine and this compound can be visualized through the following signaling pathway diagrams.
Caption: Morphine's opioid receptor-mediated analgesic pathway.
Caption: Proposed analgesic pathway of this compound.
Experimental Workflow for Analgesic Screening
The following diagram illustrates a typical workflow for screening and comparing the analgesic effects of test compounds like this compound and a standard drug like morphine.
Caption: Workflow for comparative analgesic testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms for therapeutic effect of bulleyaconitine A on chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
Potency Under Scrutiny: A Comparative Analysis of Aconitum Diterpenoid Alkaloids
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potency of various diterpenoid alkaloids isolated from Aconitum species. Due to a lack of specific comparative data on different "Yunaconitoline" isolates, this guide focuses on the broader class of structurally related and well-studied Aconitum alkaloids, offering insights into their analgesic, anti-inflammatory, and toxic properties supported by experimental data.
The therapeutic potential of Aconitum alkaloids, particularly in pain and inflammation management, is well-documented in traditional medicine.[1][2][3][4] However, their clinical application is significantly hampered by a narrow therapeutic window and high toxicity.[1][5] This guide synthesizes available data to facilitate a clearer understanding of the structure-activity relationships and comparative potency of these complex molecules.
Comparative Potency and Toxicity of Aconitum Alkaloids
The following table summarizes the available quantitative data on the analgesic efficacy (ED50), anti-inflammatory activity (IC50), and acute toxicity (LD50) of several key diterpenoid alkaloids. It is important to note that values are often determined in different experimental models and animal species, warranting careful interpretation when making direct comparisons.
| Alkaloid | Potency Metric | Value | Species & Route | Experimental Model | Reference |
| Analgesic Potency | |||||
| Aconitine (B1665448) | ED50 | ~0.06 mg/kg | Mice | Formalin-induced hyperalgesia | [1] |
| Aconitine | ED50 | 0.08 mg/kg | Mice | Hot plate test | [5] |
| 3-Acetylaconitine | ED50 | ~0.06 mg/kg | Mice | Formalin-induced hyperalgesia | [1] |
| Hypaconitine | ED50 | ~0.06 mg/kg | Mice | Formalin-induced hyperalgesia | [1] |
| Lappaconitine | ED50 | ~2.8 mg/kg | Mice | Formalin-induced hyperalgesia | [1] |
| 3,15-Diacetylbenzoylaconine (B571070) | ED50 | 2.76 mg/kg | Mice (sc) | Acetic acid-induced writhing | [6] |
| 3,15-Diacetylbenzoylaconine | ED50 | 3.50 mg/kg | Mice (sc) | Hot plate test | [6] |
| Anti-inflammatory Potency | |||||
| Taronenine A-D (C19-diterpenoid alkaloids) | IC50 | 18.87 - 29.60 µg/mL | Murine Macrophages (RAW 264.7) | LPS-induced IL-6 inhibition | [7] |
| Aconitine Derivative (Compound 33) | IC50 | 29.60 µg/mL | Murine Macrophages (RAW 264.7) | LPS-induced IL-6 inhibition | [8] |
| Aconitine Derivative (Compound 34) | IC50 | 18.87 µg/mL | Murine Macrophages (RAW 264.7) | LPS-induced IL-6 inhibition | [8] |
| Aconitine Derivative (Compound 35) | IC50 | 25.39 µg/mL | Murine Macrophages (RAW 264.7) | LPS-induced IL-6 inhibition | [8] |
| Acute Toxicity | |||||
| Aconitine | LD50 | ~0.15 mg/kg | Mice | Not specified | [1] |
| Aconitine | LD50 | 1 mg/kg | Mice (oral) | Not specified | [9] |
| Aconitine | LD50 | 0.270 mg/kg | Mice (ip) | Not specified | [9] |
| Aconitine | LD50 | 0.16 mg/kg | Not specified | Not specified | [5] |
| 3-Acetylaconitine | LD50 | ~0.15 mg/kg | Mice | Not specified | [1] |
| Hypaconitine | LD50 | ~0.15 mg/kg | Mice | Not specified | [1] |
| Lappaconitine | LD50 | ~5 mg/kg | Mice | Not specified | [1] |
| 3,15-Diacetylbenzoylaconine | LD50 | 21.68 mg/kg | Mice (sc) | Not specified | [6] |
| Benzoylaconine (B606023) | LD50 | 23 mg/kg | Mice (iv) | Not specified | [10] |
| Aconine | LD50 | 120 mg/kg | Mice (iv) | Not specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of potency data. Below are summaries of common experimental protocols used to assess the bioactivity of Aconitum alkaloids.
Analgesic Activity Assays
-
Hot Plate Test: This method assesses the central analgesic effects of a compound.
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: A mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is established to prevent tissue damage. The test compound is administered (e.g., intraperitoneally or orally) at a predetermined time before placing the animal on the plate. An increase in the reaction time compared to a control group indicates an analgesic effect.[11][12][13]
-
-
Acetic Acid-Induced Writhing Test: This is a model of visceral pain used to screen for peripheral analgesic activity.
-
Procedure: Mice are administered the test compound prior to an intraperitoneal injection of a dilute acetic acid solution (e.g., 0.6%). The number of "writhes" (a specific stretching posture) is counted for a set period (e.g., 20 minutes). A reduction in the number of writhes compared to a vehicle-treated control group signifies analgesia.[6][12][13]
-
-
Formalin Test: This test can differentiate between neurogenic and inflammatory pain.
-
Procedure: A dilute formalin solution is injected into the plantar surface of a mouse's hind paw. The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes after injection, representing neurogenic pain) and the late phase (15-30 minutes after injection, representing inflammatory pain). The test compound is administered before the formalin injection, and a reduction in licking time in either phase indicates an analgesic effect.[1][12][13]
-
Anti-inflammatory Activity Assay
-
LPS-Induced Inflammation in Macrophages: This in vitro model is used to evaluate the anti-inflammatory potential of compounds.
-
Cell Line: Murine macrophage cell line, such as RAW 264.7.
-
Procedure: The cells are cultured and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The test compound is added to the cell culture along with LPS. The levels of inflammatory mediators in the cell culture supernatant are then quantified using methods like the Griess assay (for NO) or ELISA (for cytokines). A decrease in the production of these mediators compared to LPS-stimulated cells without the test compound indicates anti-inflammatory activity.[7][8][14][15]
-
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the evaluation process and the mechanisms of action of these alkaloids, the following diagrams are provided.
Caption: Workflow for assessing the potency of Aconitum alkaloids.
Caption: Key signaling pathways affected by Aconitum alkaloids.
Concluding Remarks
The diterpenoid alkaloids from Aconitum species represent a class of compounds with potent analgesic and anti-inflammatory properties. However, their high toxicity, primarily linked to their interaction with voltage-gated sodium channels, remains a major obstacle to their therapeutic development.[1][16] The data presented in this guide highlight the significant variations in potency and toxicity among different alkaloids, underscoring the importance of structure-activity relationship studies. Hydrolysis of the ester groups, for instance, has been shown to dramatically reduce toxicity, as seen in the comparison of aconitine with its metabolites benzoylaconine and aconine.[10] Future research focused on modifying the chemical structure of these alkaloids to dissociate their therapeutic effects from their toxic properties is essential for unlocking their full clinical potential.
References
- 1. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Analgesic effect and toxicity of 3,15-diacetylbenzoylaconine and comparison with its analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 9. Aconitine - Wikipedia [en.wikipedia.org]
- 10. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Activity of Novel Alkaloids and Known Sodium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the activity of novel compounds, such as Yunaconitoline, against well-characterized voltage-gated sodium channel (Nav) blockers. While direct pharmacological data on this compound's sodium channel blocking activity is limited in peer-reviewed literature, patents suggest it possesses antiarrhythmic properties, an activity commonly associated with the modulation of sodium channels.[1][2] Therefore, this document outlines the standard methodologies and comparative data necessary to evaluate such a compound.
The primary method for characterizing the potency and mechanism of sodium channel blockers is patch-clamp electrophysiology, which is considered the gold standard for studying ion channels.[3] This technique allows for precise measurement of the ion currents flowing through the channel in the presence of a test compound, enabling the determination of key quantitative metrics like the half-maximal inhibitory concentration (IC50).
Quantitative Comparison of Known Sodium Channel Blockers
To establish a benchmark, the inhibitory potency of a novel compound should be compared against a panel of standard sodium channel blockers with distinct mechanisms of action. The table below summarizes the IC50 values for several well-known blockers against different sodium channel subtypes, providing a reference for potency.
| Compound | Blocker Type | Target Channel | IC50 Value | Holding Potential | Reference |
| Tetrodotoxin (TTX) | Pore Blocker (Extracellular) | hNav1.7 | 20 ± 9 nM | -120 mV | [4] |
| Lidocaine | Pore Blocker (Intracellular) | hNav1.7 | 501 ± 142 µM | -120 mV | [4] |
| Lidocaine | Pore Blocker (Intracellular) | hNav1.7 | 1.31 ± 0.87 mM | Not Specified | [5] |
| Flecainide | Pore Blocker (Intracellular) | hNav1.5 | 5.5 ± 0.8 µM | -120 mV | [6] |
| Quinidine | Pore Blocker (Intracellular) | hNav1.5 | 28.9 ± 2.2 µM | -120 mV | [6] |
| Mexiletine | Pore Blocker (Intracellular) | hNav1.5 | 47.0 ± 5.4 µM | -120 mV | [6] |
Experimental Protocols
The following is a detailed protocol for determining the IC50 of a test compound on a specific voltage-gated sodium channel subtype (e.g., Nav1.7) expressed in a heterologous system (e.g., HEK293 cells) using whole-cell patch-clamp electrophysiology.
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the human Nav1.7 channel subtype.
-
Plate the cells onto glass coverslips 24-48 hours prior to recording, aiming for 50-70% confluency.
-
Immediately before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
2. Solutions and Reagents:
-
External Solution (Artificial Cerebrospinal Fluid - aCSF):
-
Composition: 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose.[7]
-
Preparation: Prepare a 10X stock solution. Before use, dilute to 1X, adjust osmolarity to ~300 mOsm, and continuously bubble with carbogen (B8564812) (95% O2 / 5% CO2) to maintain a pH of 7.4.[7]
-
-
Internal (Pipette) Solution:
-
Test Compounds:
-
Prepare stock solutions of the test compound (e.g., this compound) and reference compounds (e.g., Lidocaine, TTX) in a suitable solvent (e.g., DMSO or water).
-
On the day of the experiment, prepare a series of dilutions in the external solution to generate a concentration-response curve. The final solvent concentration should not exceed 0.1%.
-
3. Electrophysiological Recording (Whole-Cell Voltage-Clamp):
-
Pull recording micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[7]
-
Using a micromanipulator, approach a target cell with the micropipette and apply gentle positive pressure.
-
Once in contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal ( >1 GΩ).
-
Apply a brief, strong suction pulse to rupture the cell membrane, achieving the whole-cell configuration.[7][8]
-
Switch the amplifier to voltage-clamp mode. Hold the cell at a hyperpolarized potential, typically -100 mV or -120 mV, to ensure the majority of sodium channels are in the resting state.[4]
4. Voltage Protocol and Data Acquisition:
-
To elicit sodium currents, apply brief (e.g., 20 ms) depolarizing voltage steps (e.g., to -10 mV).
-
Record baseline currents in the external solution (vehicle control).
-
Perfuse the cell with increasing concentrations of the test compound, recording the current at each concentration until a steady-state block is achieved.
-
Perform a washout step by perfusing with the external solution again to check for reversibility of the block.
5. Data Analysis:
-
Measure the peak inward sodium current at each compound concentration.
-
Normalize the peak current at each concentration to the baseline (control) current.
-
Plot the normalized current as a function of compound concentration and fit the data to the Hill equation to determine the IC50 value.
Visualizations
The following diagrams illustrate the experimental workflow for benchmarking a test compound and the mechanistic basis of sodium channel blockade.
Caption: Experimental workflow for benchmarking a test compound against a known sodium channel blocker.
Caption: Conformational states of a sodium channel and binding sites for different classes of blockers.
References
- 1. CN102140079A - Novel yunaconitine and preparation method thereof as well as pharmaceutical composition based on compound as active ingredient and application of novel yunaconitine - Google Patents [patents.google.com]
- 2. CN102140079B - Novel yunaconitine and preparation method thereof as well as pharmaceutical composition based on compound as active ingredient and application of novel yunaconitine - Google Patents [patents.google.com]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Making sure you're not a bot! [nanion.de]
- 5. Item - Lidocaine IC50 curves of wild type and mutant Nav1.7 channels. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Published Aconitine Studies: A Comparative Guide
Notice of Limited Data on Yunaconitoline and Focus on Aconitine
Initial searches for published studies on this compound have yielded insufficient specific data regarding its biological activities and mechanisms of action to create a comprehensive comparison guide. The available information is largely limited to its chemical identity as an alkaloid isolated from Aconitum bulleyanum. In contrast, the closely related compound, Aconitine, has been the subject of extensive research, providing a more robust foundation for a comparative analysis. Therefore, this guide will focus on the independent replication of published studies on Aconitine to fulfill the core requirements of data comparison, protocol detailing, and pathway visualization. This shift allows for a thorough examination of a compound with a significant body of scientific literature.
Comparative Analysis of Aconitine-Induced Apoptosis
Aconitine has been shown to induce apoptosis in various cell lines, with studies often focusing on its neurotoxic and cardiotoxic effects. A common model for studying these effects is the HT22 hippocampal cell line. The following table summarizes key quantitative data from representative studies on Aconitine-induced apoptosis.
| Parameter | Study 1 (Wang et al., Fictional) | Study 2 (Chen et al., Fictional) |
| Cell Line | HT22 | HT22 |
| Treatment Duration | 24 hours | 24 hours |
| IC50 | 15 µM | 18 µM |
| Apoptosis Rate (at 10 µM) | 35% | 32% |
| Bax/Bcl-2 Ratio (at 10 µM) | 3.5 | 3.2 |
| Caspase-3 Activity (at 10 µM) | 4.2-fold increase | 3.8-fold increase |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for key experiments cited in the studies on Aconitine-induced apoptosis.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate HT22 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Aconitine (e.g., 0, 1, 5, 10, 20, 50 µM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat HT22 cells with Aconitine as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Bax, Bcl-2, and Caspase-3, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in Aconitine-induced apoptosis and the general experimental workflow for its study.
Caption: Aconitine-induced mitochondrial apoptosis pathway.
Caption: General experimental workflow for studying Aconitine's effects.
A Researcher's Guide to Assessing the Purity of Commercial Yunaconitoline Standards
For researchers, scientists, and drug development professionals, the accuracy of experimental results hinges on the quality of the reference standards used. Yunaconitoline, a highly toxic diterpenoid alkaloid, is often the subject of pharmacological and toxicological studies. The purity of its commercial standard is paramount for accurate quantification and reliable experimental outcomes. This guide provides a framework for the comparative assessment of this compound standards from various commercial suppliers, offering detailed experimental protocols for three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Purity Assessment
The following table is designed to summarize the quantitative data obtained from the analysis of this compound standards from different suppliers. Researchers can populate this table with their own experimental findings to facilitate a direct comparison.
Table 1: Comparative Purity Analysis of Commercial this compound Standards
| Supplier | Lot Number | Stated Purity (from COA) | HPLC Purity (%) (Area Normalization) | LC-MS (Number of Impurities Detected) | qNMR Absolute Purity (%) | Notes on Impurities (if identified) |
| Supplier A | ||||||
| Supplier B | ||||||
| Supplier C | ||||||
| ... |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established principles of chromatographic and spectroscopic analysis for small molecules and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a widely used technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.[6][7][8][9] The purity is often determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram (area normalization).
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 4.0, 20 mM) or other suitable buffer
-
Water (HPLC grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of ammonium acetate buffer and acetonitrile (e.g., 60:40, v/v).[9] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol (B129727) or the mobile phase) to obtain a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with Ammonium Acetate Buffer (pH 4.0, 20 mM) : Acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solution into the HPLC system and record the chromatogram.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the this compound standard using the area normalization method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for detecting and identifying impurities, even at trace levels.[6][10][11][12][13]
Instrumentation:
-
LC-MS system (e.g., coupled to a triple quadrupole or time-of-flight mass spectrometer)
-
C18 analytical column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Standard Solution Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., methanol) at a concentration of approximately 10 µg/mL.
-
Chromatographic Conditions:
-
Column: C18, 2.1 mm x 100 mm, 3.5 µm
-
Mobile Phase: A gradient elution is typically used to separate a wider range of impurities. For example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Analysis: Inject the sample and acquire the data.
-
Data Processing: Analyze the total ion chromatogram (TIC) to detect all separated components. Identify the peak corresponding to this compound based on its mass-to-charge ratio. Any other peaks are potential impurities. The number and relative abundance of these impurities can be used to compare different standards. Further structural elucidation of significant impurities can be performed using tandem mass spectrometry (MS/MS).
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the same compound.[14][15][16][17] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (with 0.01 mg accuracy)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound standard
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound standard (e.g., 10 mg) and a suitable internal standard (e.g., 5 mg of maleic acid) into a vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 1.0 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 value). A D1 of 30 seconds is often a safe starting point.
-
Use a 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity of the this compound standard can be calculated using the following formula:
Purity (%) = (I_Y / N_Y) * (N_IS / I_IS) * (M_Y / M_IS) * (m_IS / m_Y) * P_IS * 100
Where:
-
I_Y = Integral of the this compound signal
-
N_Y = Number of protons giving rise to the selected this compound signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons giving rise to the selected internal standard signal
-
M_Y = Molar mass of this compound
-
M_IS = Molar mass of the internal standard
-
m_Y = Mass of the this compound standard
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Workflow and Pathway Diagrams
To visualize the experimental process, the following diagrams have been created using the DOT language.
Caption: Experimental workflow for the comparative assessment of this compound standards.
Caption: Signaling pathways for the three analytical methods described.
References
- 1. smartfoodsafe.com [smartfoodsafe.com]
- 2. inboundlogistics.com [inboundlogistics.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. artsyltech.com [artsyltech.com]
- 5. Certificate of analysis - Wikipedia [en.wikipedia.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. chimia.ch [chimia.ch]
- 12. jpharmsci.com [jpharmsci.com]
- 13. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. usp.org [usp.org]
- 16. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Yunaconitoline Quantification Methods
This guide provides a comparative overview of common analytical methods for the quantification of yunaconitoline (B1164412), a toxic diterpenoid alkaloid found in plants of the Aconitum genus. The data presented is a synthesis of typical performance characteristics of these methods as observed in inter-laboratory studies of similar compounds. This document is intended for researchers, scientists, and professionals in drug development to aid in the selection and validation of analytical techniques for this compound.
Introduction to this compound and the Importance of Accurate Quantification
This compound is a highly potent cardiotoxin (B1139618) and neurotoxin, making its accurate quantification crucial for toxicological studies, quality control of herbal medicines, and forensic analysis. Inter-laboratory comparison studies are essential to ensure that different laboratories can achieve comparable and reliable results, a cornerstone of analytical method validation and standardization.[1][2][3] Such studies help to identify potential discrepancies in analytical procedures and improve the overall quality of data within the scientific community.
Analytical Methods for this compound Quantification
Several analytical techniques can be employed for the quantification of this compound. The most common methods are based on liquid chromatography coupled with various detectors. This guide focuses on the two most prevalent methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
Hypothetical Inter-Laboratory Study Design
To illustrate the comparative performance of these methods, we present a hypothetical inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C). Each laboratory was provided with a standardized sample of this compound and a blank matrix (e.g., plasma or herbal extract). The laboratories were tasked with quantifying this compound using their in-house validated methods (HPLC-UV or UHPLC-MS/MS). The following workflow outlines the key stages of the study.
Comparative Performance Data
The following table summarizes the hypothetical performance data from the three participating laboratories. The validation parameters are crucial for assessing the reliability of an analytical method.[4]
| Parameter | Method | Lab A | Lab B | Lab C |
| Linearity (R²) | HPLC-UV | 0.9985 | 0.9991 | - |
| UHPLC-MS/MS | 0.9995 | 0.9998 | 0.9996 | |
| Accuracy (Recovery %) | HPLC-UV | 95.8 | 97.2 | - |
| UHPLC-MS/MS | 99.1 | 101.5 | 98.5 | |
| Precision (RSD %) | HPLC-UV | 3.5 | 2.8 | - |
| UHPLC-MS/MS | 1.8 | 1.5 | 2.1 | |
| LOD (ng/mL) | HPLC-UV | 10 | 8 | - |
| UHPLC-MS/MS | 0.5 | 0.3 | 0.4 | |
| LOQ (ng/mL) | HPLC-UV | 30 | 25 | - |
| UHPLC-MS/MS | 1.5 | 1.0 | 1.2 |
Note: Lab C exclusively used the UHPLC-MS/MS method.
From the data, it is evident that UHPLC-MS/MS generally offers higher sensitivity (lower LOD and LOQ), better precision (lower RSD%), and comparable or slightly better accuracy and linearity than HPLC-UV for the quantification of this compound.[5][6][7] These performance characteristics are consistent with findings for other complex analytes.[8][9]
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental results. Below are representative protocols for the two analytical methods compared.
-
Sample Preparation:
-
A 100 µL aliquot of the sample (e.g., plasma) is mixed with 400 µL of a precipitation solvent (e.g., acetonitrile (B52724) containing an internal standard).
-
The mixture is vortexed for 1 minute and then centrifuged at 12,000 rpm for 10 minutes.
-
The supernatant is transferred to a new vial and evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in 100 µL of the mobile phase, and a 5 µL aliquot is injected into the UHPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
-
Sample Preparation:
-
A 500 µL aliquot of the sample is subjected to liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in 200 µL of the mobile phase.
-
The reconstituted solution is filtered through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer solution (e.g., phosphate (B84403) buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the maximum absorbance of this compound.
-
Logical Relationship in Analytical Method Selection
The choice of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram illustrates the decision-making process for selecting an appropriate quantification method.
References
- 1. consultantiso17025.com [consultantiso17025.com]
- 2. What is an inter laboratory comparison ? [compalab.org]
- 3. eas-eth.org [eas-eth.org]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. Optimization and Validation of a High Throughput UHPLC-MS/MS Method for Determination of the EU Regulated Lipophilic Marine Toxins and Occurrence in Fresh and Processed Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Yunaconitoline and Synthetic Analogs: A Review of Preclinical Data
A comprehensive comparison of the analgesic and anti-inflammatory properties of the natural alkaloid Yunaconitoline and its synthetic derivatives remains challenging due to a notable scarcity of publicly available preclinical data. While the broader class of Aconitum alkaloids, to which this compound belongs, is recognized for its potent biological activities, specific data on this compound's efficacy and the development of its synthetic analogs are conspicuously absent in the current scientific literature.
This compound is a diterpenoid alkaloid found in plants of the Aconitum genus.[1] Like other alkaloids in this family, it is known for its significant toxicity, primarily mediated through its effects on voltage-gated sodium channels.[2] Clinical poisoning events involving this compound have been linked to its metabolism by the cytochrome P450 enzyme CYP3A4.[2]
While the toxicological profile of this compound has been a subject of investigation, its therapeutic potential, particularly its analgesic and anti-inflammatory effects, is not well-documented in accessible research. General reviews of Aconitum diterpenoid alkaloids consistently mention anti-inflammatory and analgesic properties as characteristic of this compound class.[2][3][4][5] However, these reviews do not provide specific quantitative data or detailed experimental protocols related to this compound. One study investigating the cytotoxic activity of various compounds isolated from Aconitum richardsonianum found this compound to be inactive against the P388 tumor cell line, though this provides no insight into its potential analgesic or anti-inflammatory efficacy.[1]
A critical gap in the available literature is the absence of any mention of synthetic analogs of this compound. Extensive searches have not yielded any studies describing the synthesis, characterization, or biological evaluation of molecules structurally derived from this compound. This lack of information precludes any comparative analysis of efficacy between the natural compound and synthetic derivatives.
In contrast, substantial research exists on the analgesic and anti-inflammatory effects of other Aconitum alkaloids, such as aconitine (B1665448). Studies on aconitine have employed various animal models to quantify its analgesic properties, including the hot plate test, acetic acid-induced writhing test, and formalin-induced pain models.[6][7][8][9] These studies provide detailed experimental protocols and quantitative data on the dose-dependent effects of aconitine. For instance, in the acetic acid writhing test, aconitine demonstrated a significant reduction in writhing events in mice.[6][8][9] Similarly, its anti-inflammatory potential has been investigated, with some studies suggesting mechanisms involving the inhibition of inflammatory pathways.[10]
The signaling pathways associated with the broader class of Aconitum alkaloids' analgesic and anti-inflammatory effects are thought to involve multiple targets. While the primary mechanism of toxicity is the activation of voltage-gated sodium channels, their therapeutic effects may be more complex.
Experimental Workflow for Assessing Analgesic and Anti-inflammatory Activity of Aconitum Alkaloids
A general experimental workflow for evaluating the analgesic and anti-inflammatory properties of a compound like this compound, based on studies of related alkaloids, would typically involve the following stages:
Caption: A generalized workflow for the preclinical evaluation of analgesic and anti-inflammatory compounds.
Putative Signaling Pathway for Anti-inflammatory Action of Diterpenoid Alkaloids
Based on the known mechanisms of other anti-inflammatory agents and related natural products, a putative signaling pathway for the anti-inflammatory action of diterpenoid alkaloids like those from Aconitum species could involve the inhibition of pro-inflammatory signaling cascades.
Caption: A simplified diagram of a potential anti-inflammatory signaling pathway targeted by diterpenoid alkaloids.
References
- 1. Diterpenoid alkaloids from a Tibetan medicinal plant Aconitum richardsonianum var. pseudosessiliflorum and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on <i>Aconitum</i> alkaloids [cjnmcpu.com]
- 3. Diterpenoid Alkaloids of Aconitum: A Comprehensive Review of Classification, Bioactivities, and Therapeutic Potential | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 9. journals.plos.org [journals.plos.org]
- 10. tmrjournals.com [tmrjournals.com]
Validating the Specificity of Yunaconitoline's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Yunaconitoline, a C19-diterpenoid alkaloid isolated from the roots of Aconitum bulleyanum, belongs to a class of compounds known for their potent biological activities. While direct and comprehensive experimental validation of this compound's biological targets remains limited in publicly available research, this guide synthesizes the existing evidence, draws comparisons with closely related and better-studied alkaloids, and outlines the established experimental protocols for rigorously validating target specificity.
Postulated Primary Biological Target: Voltage-Gated Sodium Channels
Evidence from studies on related Aconitum alkaloids strongly suggests that the primary biological targets of this compound are voltage-gated sodium channels (VGSCs). The toxicological profile of this compound is reported to be similar to that of aconitine, which is a well-characterized modulator of these channels. Aconitum alkaloids are known to bind to site 2 of the alpha subunit of voltage-gated sodium channels, leading to a persistent activation and block of these channels, which disrupts normal cellular excitability in neurons and muscle cells.
While specific binding affinities and inhibitory concentrations for this compound across a panel of VGSC subtypes are not yet available in the literature, data from the co-isolated and structurally similar alkaloid, Bulleyaconitine A (BLA), offers valuable comparative insights.
Comparative Analysis of a Related Alkaloid: Bulleyaconitine A
Bulleyaconitine A, also from Aconitum bulleyanum, has been more extensively studied for its analgesic properties, which are attributed to its interaction with VGSCs. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Bulleyaconitine A against various VGSC subtypes, providing a potential framework for understanding this compound's likely activity.
Table 1: Inhibitory Activity of Bulleyaconitine A on Voltage-Gated Sodium Channel Subtypes
| Target Subtype | State | IC₅₀ Value |
| Nav1.3 | Resting | 995.6 ± 139.1 nM[1] |
| Inactivated | 20.3 ± 3.4 pM[1] | |
| Nav1.7 | Resting | 125.7 ± 18.6 nM[1] |
| Inactivated | 132.9 ± 25.5 pM[1] | |
| Nav1.8 | Resting | 151.2 ± 15.4 µM[1] |
| Inactivated | 18.0 ± 2.5 µM[1] |
This data for Bulleyaconitine A suggests a state-dependent interaction and a degree of subtype selectivity, which would need to be experimentally verified for this compound.
Interaction with Metabolic Enzymes: A Note on Specificity
Beyond its putative primary targets, this compound has been shown to interact with metabolic enzymes, which is a critical aspect of its overall biological effect and specificity. A study has identified this compound as a moderately competitive inhibitor of Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.
Table 2: Inhibitory Activity of this compound on CYP3A4
| Target | Inhibition Type | Kᵢ Value |
| CYP3A4 | Competitive | 1.76 µmol/L[2] |
This interaction is significant as co-administration of this compound with other drugs that are substrates of CYP3A4 could lead to drug-drug interactions, affecting their efficacy and toxicity[2].
Experimental Protocols for Target Validation and Specificity Profiling
To rigorously validate the biological targets of this compound and assess its specificity, a series of established experimental protocols should be employed.
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of this compound to its putative target(s).
-
Methodology:
-
Prepare cell membranes or purified receptors expressing the target of interest (e.g., different subtypes of voltage-gated sodium channels).
-
Incubate the membranes/receptors with a radiolabeled ligand known to bind to the target site (e.g., [³H]batrachotoxin for site 2 on VGSCs).
-
Perform competitive binding experiments by adding increasing concentrations of unlabeled this compound.
-
Measure the displacement of the radioligand at various this compound concentrations using liquid scintillation counting.
-
Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value obtained from the concentration-response curve.
-
2. Electrophysiological Assays (Patch-Clamp):
-
Objective: To characterize the functional effect of this compound on ion channel activity.
-
Methodology:
-
Use whole-cell patch-clamp recordings on cells endogenously expressing or recombinantly overexpressing specific ion channel subtypes.
-
Apply voltage protocols to elicit ionic currents (e.g., sodium currents).
-
Perfuse the cells with varying concentrations of this compound and record the changes in current amplitude, kinetics, and voltage-dependence of activation and inactivation.
-
Construct dose-response curves to determine the IC₅₀ or EC₅₀ of this compound's effect.
-
3. In Vitro Enzyme Inhibition Assays:
-
Objective: To quantify the inhibitory potency of this compound against specific enzymes (e.g., CYP450 family).
-
Methodology:
-
Incubate human liver microsomes or recombinant human CYP enzymes with a specific substrate that produces a fluorescent or luminescent signal upon metabolism.
-
Add varying concentrations of this compound to the reaction mixture.
-
Monitor the rate of metabolite formation over time using a plate reader.
-
Determine the IC₅₀ value from the concentration-dependent inhibition curve.
-
Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the Kᵢ value.
-
4. Cellular Thermal Shift Assay (CETSA):
-
Objective: To identify direct binding targets of this compound in a cellular context.
-
Methodology:
-
Treat intact cells or cell lysates with this compound.
-
Heat the samples across a range of temperatures.
-
Separate soluble and aggregated proteins.
-
Analyze the soluble protein fraction by Western blotting for a specific target or by mass spectrometry for proteome-wide analysis.
-
Ligand binding stabilizes the target protein, resulting in a shift in its thermal denaturation curve.
-
Visualizing Putative Mechanisms and Workflows
To further elucidate the proposed action of this compound and the process of target validation, the following diagrams are provided.
Caption: Putative mechanism of this compound on voltage-gated sodium channels (VGSCs).
Caption: General experimental workflow for validating the specificity of a compound's biological targets.
References
Safety Operating Guide
Navigating the Safe Disposal of Yunaconitoline: A Guide for Laboratory Professionals
Yunaconitoline (B1164412), a C19-norditerpenoid alkaloid, is a highly toxic compound requiring meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. Due to its extreme toxicity, direct disposal is not an option. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining the mandatory procedures for the proper disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is imperative to consult the material safety data sheet (MSDS) and be fully aware of the risks. All handling must be conducted by trained personnel within a designated controlled area, such as a fume hood, to minimize exposure risk.
Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat, fully buttoned. |
| Respiratory | A properly fitted respirator should be used when handling the powder form. |
Waste Management and Disposal Procedures
All materials that come into contact with this compound must be treated as hazardous waste. This includes, but is not limited to, unused product, solutions, contaminated labware (e.g., vials, pipette tips, syringes), and personal protective equipment.
Step-by-Step Disposal Plan:
-
Segregation: All this compound waste must be segregated from other laboratory waste streams. This prevents accidental reactions and ensures that the waste is handled appropriately by disposal professionals. Do not mix this compound waste with other chemical wastes.
-
Containerization:
-
Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a designated, durable, and sealable hazardous waste container. The container must be clearly labeled with "Hazardous Waste," "Toxic," and "this compound."
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and chemical-resistant container. This container must also be clearly labeled with "Hazardous Waste," "Toxic," and "this compound."
-
-
Storage: Store the sealed hazardous waste containers in a secure, designated area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed and reputable hazardous waste disposal company. Provide the company with a detailed inventory of the waste. Never attempt to dispose of this compound down the drain or in regular trash.[1][2][3]
Spill Management
In the event of a this compound spill, immediate and careful action is required:
-
Evacuate and Alert: Evacuate all non-essential personnel from the area and alert your laboratory supervisor and safety officer immediately.
-
Containment: If it is safe to do so, prevent the spread of the spill using appropriate absorbent materials. For powdered spills, avoid creating dust.
-
Cleanup: All cleanup materials must be treated as hazardous waste and disposed of according to the procedures outlined above.[1]
-
Decontamination: Decontaminate the affected area according to your institution's established protocols for highly toxic substances.
Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Adherence to these procedures is paramount for the safety of all laboratory personnel and the protection of the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Disposal Guidance for Handling Yunaconitoline
Disclaimer: No specific Safety Data Sheet (SDS) for Yunaconitoline was found in the available resources. The following guidance is based on best practices for handling highly potent and toxic alkaloids, and incorporates safety information for the closely related compound, Aconitine. Researchers, scientists, and drug development professionals should treat this compound with extreme caution and consider it to be highly toxic.
Immediate Safety and Handling Protocols
This compound is an alkaloid isolated from the roots of Aconitum bulleyanum and should be handled with the utmost care in a controlled laboratory setting.[1][] Due to its potential for high toxicity, similar to other Aconitum alkaloids, stringent safety measures are imperative to prevent accidental exposure.
Personal Protective Equipment (PPE):
A comprehensive PPE ensemble is mandatory when handling this compound. The following table summarizes the recommended PPE, categorized by protection level. For handling powdered or pure forms of this compound, a Level B or higher level of protection is recommended.
| Protection Level | Respiratory Protection | Hand Protection | Body Protection | Eye and Face Protection |
| Level C | Air-purifying respirator with appropriate cartridges for organic vapors and particulates.[3] | Chemical-resistant outer and inner gloves (e.g., Nitrile).[3][4] | Chemical-resistant clothing (e.g., coverall or hooded splash suit).[3] | Full-face shield or chemical splash goggles.[5][6] |
| Level B | Positive-pressure, self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator.[3] | Chemical-resistant outer and inner gloves (e.g., Nitrile).[3][4] | Hooded chemical-resistant clothing (e.g., overalls and long-sleeved jacket).[3] | Full-face piece of the SCBA. |
| Level A | Positive-pressure, self-contained breathing apparatus (SCBA).[3] | Chemical-resistant outer and inner gloves.[3] | Fully encapsulating chemical-protective suit.[3] | Fully encapsulating suit. |
Experimental Workflow for Safe Handling:
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.
Operational Plan: Step-by-Step Guidance
-
Preparation:
-
Thoroughly review all available safety information for this compound and related toxic alkaloids like Aconitine.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Don the appropriate level of PPE as detailed in the table above. Ensure gloves and other protective garments are inspected for any damage before use.
-
-
Handling:
-
All manipulations of this compound, especially in its powdered form, must be conducted within a chemical fume hood to prevent inhalation of dust.[7]
-
When weighing the compound, use a ventilated balance enclosure if available.
-
Avoid direct contact with the skin, eyes, and clothing.[8] In case of skin contact, immediately wash the affected area with copious amounts of water.[9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9]
-
Do not eat, drink, or smoke in the area where this compound is being handled.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Carefully remove PPE, avoiding contamination of the inner surfaces and your skin.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, bench paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour solutions containing this compound down the drain.[10]
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other relevant hazard information.
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. All waste must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly. Do not reuse the containers.
For unused or expired this compound that is not on a specific "flush list," it should be disposed of as hazardous waste and not in the trash.[11]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 7. fishersci.com [fishersci.com]
- 8. chempoint.com [chempoint.com]
- 9. actylislab.com [actylislab.com]
- 10. su.se [su.se]
- 11. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
